2-(Dimethylamino)pyrimidine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(dimethylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)7-8-4-3-5(9-7)6(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCYPLUPYMEHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647566 | |
| Record name | 2-(Dimethylamino)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933759-45-6 | |
| Record name | 2-(Dimethylamino)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Dimethylamino)pyrimidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its role as a precursor in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this molecule. We will delve into the strategic considerations behind the chosen routes, offering a detailed, step-by-step examination of the reaction mechanisms and experimental protocols. The discussion is grounded in the principles of nucleophilic aromatic substitution on the pyrimidine core, focusing on the regioselective introduction of the dimethylamino and carboxylic acid functionalities. This guide is intended to serve as a practical resource for researchers in drug discovery and development, providing the necessary insights for the efficient and reliable synthesis of this important intermediate.
Introduction
The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including several approved drugs. The specific substitution pattern of this compound, with a dimethylamino group at the 2-position and a carboxylic acid at the 4-position, offers a versatile platform for further chemical elaboration. The dimethylamino group can act as a hydrogen bond acceptor and influence the electronic properties of the pyrimidine ring, while the carboxylic acid provides a convenient handle for amide bond formation, esterification, or other derivatizations. Understanding the nuances of its synthesis is therefore of significant interest to the scientific community.
This guide will focus on the most prevalent and practical synthetic approach, which commences from the readily available starting material, 2,4-dichloropyrimidine. We will explore the sequential nucleophilic aromatic substitution (SNAr) reactions that form the core of this strategy and the subsequent transformation of a nitrile intermediate to the final carboxylic acid.
Core Synthesis Pathway: A Two-Pronged Approach
The most established and reliable synthesis of this compound is a multi-step process that hinges on the differential reactivity of the chlorine atoms on the 2,4-dichloropyrimidine ring. The general strategy involves:
-
Regioselective amination: Introduction of the dimethylamino group at the 2-position.
-
Cyanation: Installation of a cyano group at the 4-position.
-
Hydrolysis: Conversion of the cyano group to the desired carboxylic acid.
The following diagram illustrates the overall synthetic transformation:
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 2-(Dimethylamino)pyrimidine-4-carbonitrile
The synthesis of the key intermediate, 2-(dimethylamino)pyrimidine-4-carbonitrile, is achieved through a sequential nucleophilic aromatic substitution on 2,4-dichloropyrimidine. The reactivity of the two chlorine atoms is not equivalent; the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.[1][2] This differential reactivity allows for a controlled, stepwise introduction of the desired functional groups.
However, for the synthesis of the target molecule, it is the 2-amino-4-cyano substitution pattern that is required. This can be achieved by carefully controlling the reaction conditions and the order of nucleophilic addition. While direct amination of 2,4-dichloropyrimidine with dimethylamine can lead to a mixture of products, a common strategy involves a two-step, one-pot reaction where the more reactive 4-position is first substituted, and then the 2-position. For the specific target of this guide, we will explore a pathway that leads to the desired 2-dimethylamino-4-cyano intermediate. It is important to note that the regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.[3]
A plausible route to 2-(dimethylamino)pyrimidine-4-carbonitrile involves the initial reaction of 2,4-dichloropyrimidine with a cyanide salt, followed by reaction with dimethylamine. However, a more commonly employed and controlled method involves the initial introduction of the dimethylamino group.
Experimental Protocol: Synthesis of 2-(Dimethylamino)pyrimidine-4-carbonitrile
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2,4-Dichloropyrimidine
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Triethylamine or other suitable base
Procedure:
-
Step 1: Synthesis of 2-Chloro-4-(dimethylamino)pyrimidine (Intermediate). In a well-ventilated fume hood, dissolve 2,4-dichloropyrimidine in a suitable solvent such as acetonitrile. Cool the solution in an ice bath.
-
Slowly add a solution of dimethylamine. The reaction is typically carried out in the presence of a base like triethylamine to neutralize the HCl generated.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield 2-chloro-4-(dimethylamino)pyrimidine.
-
Step 2: Cyanation to form 2-(Dimethylamino)pyrimidine-4-carbonitrile. The purified 2-chloro-4-(dimethylamino)pyrimidine is dissolved in a polar aprotic solvent like DMF.
-
Sodium cyanide or potassium cyanide is added to the solution. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the cyanide ion.
-
The reaction is monitored by TLC. Once the starting material is consumed, the reaction is cooled and worked up. This typically involves quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified, for example by recrystallization or column chromatography, to afford 2-(dimethylamino)pyrimidine-4-carbonitrile.[4]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SNAr reaction.
-
Temperature: The initial amination is often performed at a low temperature to control the exothermic reaction and improve selectivity. The subsequent cyanation step usually requires heating to overcome the activation energy for the substitution of the less reactive chlorine atom.
-
Base: A non-nucleophilic base like triethylamine is used in the amination step to scavenge the hydrochloric acid produced, driving the reaction to completion.
Part 2: Hydrolysis of 2-(Dimethylamino)pyrimidine-4-carbonitrile
The final step in the synthesis is the hydrolysis of the nitrile (cyano) group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[5][6][7][8] Both methods are effective, and the choice often depends on the overall stability of the molecule to the reaction conditions and the desired workup procedure.
Mechanism of Nitrile Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.
-
Acid-catalyzed hydrolysis: The nitrile is protonated by the acid, which makes the carbon atom more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[7][9]
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to a carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid.[5][7]
Caption: General mechanisms for acidic and basic hydrolysis of nitriles.
Experimental Protocol: Hydrolysis of 2-(Dimethylamino)pyrimidine-4-carbonitrile
Acidic Hydrolysis:
-
Suspend 2-(dimethylamino)pyrimidine-4-carbonitrile in a solution of a strong acid, such as 6M hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by observing the dissolution of the starting material and by TLC analysis.
-
After the reaction is complete, cool the solution. The product may precipitate upon cooling.
-
Adjust the pH of the solution to the isoelectric point of the amino acid to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
Basic Hydrolysis:
-
Suspend 2-(dimethylamino)pyrimidine-4-carbonitrile in an aqueous solution of a strong base, such as 4M sodium hydroxide.
-
Heat the mixture to reflux for several hours until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH where the carboxylic acid precipitates. This should be done in an ice bath as the neutralization is exothermic.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Starting Material |
| 2-(Dimethylamino)-4-chloropyrimidine | C₆H₈ClN₃ | 157.60 | Nucleophilic Amination |
| 2-(Dimethylamino)pyrimidine-4-carbonitrile | C₇H₈N₄ | 148.17 | Nucleophilic Cyanation |
| This compound | C₇H₉N₃O₂ | 167.17 | Nitrile Hydrolysis |
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The key to a successful synthesis lies in the strategic and regioselective functionalization of the 2,4-dichloropyrimidine starting material. By carefully controlling the reaction conditions for the sequential nucleophilic aromatic substitutions, the desired 2-(dimethylamino)pyrimidine-4-carbonitrile intermediate can be obtained in good yield. Subsequent hydrolysis of the nitrile provides a reliable route to the final carboxylic acid. This guide has provided a detailed overview of the core synthetic pathway, including mechanistic insights and practical experimental protocols, to aid researchers in the efficient preparation of this valuable building block for drug discovery and development.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. studylib.net [studylib.net]
- 4. 79605-00-8|2-(Dimethylamino)pyrimidine-4-carbonitrile|BLD Pharm [bldpharm.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
physicochemical properties of 2-(Dimethylamino)pyrimidine-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid
Introduction: A Versatile Building Block in Modern Drug Discovery
This compound (CAS No. 933759-45-6) is a heterocyclic compound featuring a pyrimidine core, a structure of immense significance in medicinal chemistry.[1][2] Pyrimidine scaffolds are integral components of DNA and RNA and are found in a wide array of therapeutic agents, celebrated for their synthetic accessibility and diverse biological activities.[3] These activities span anti-infective, anticancer, and anti-inflammatory applications, among others.[3] The pyrimidine ring's unique electronic properties and its capacity to form hydrogen bonds often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]
Derivatives of this and similar pyrimidine carboxylic acids have been explored for their potential as enzyme inhibitors and for applications in treating diseases like cancer.[4] As a research chemical, this compound serves as a valuable starting material for the synthesis of novel bioactive molecules.[][6]
This guide provides a comprehensive overview of the core . Understanding these characteristics is paramount for researchers in drug development, as they fundamentally influence a compound's behavior in biological systems, from solubility and membrane permeability to formulation and receptor interaction. Where experimental data is not publicly available, this document provides robust, field-proven protocols for their determination, empowering scientists to generate the critical data needed for their research endeavors.
Section 1: Core Molecular and Physical Properties
The foundational properties of a compound provide the initial framework for its chemical identity and behavior. These identifiers are critical for sourcing, regulatory compliance, and computational modeling.
Chemical Structure:
References
- 1. CAS 933759-45-6 | this compound - Synblock [synblock.com]
- 2. Page loading... [guidechem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid | 42783-88-0 [smolecule.com]
- 6. Buy 6-(Dimethylamino)pyrimidine-4-carboxylic acid (EVT-3162386) | 64224-63-1 [evitachem.com]
An In-depth Technical Guide to 2-(Dimethylamino)pyrimidine-4-carboxylic Acid: Synthesis, Derivatization, and Therapeutic Potential
Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1][2] This guide focuses on a specific, promising member of this class: 2-(Dimethylamino)pyrimidine-4-carboxylic acid. We will provide an in-depth exploration of its chemical properties, detailed synthetic methodologies, and the strategic design of its structural analogs and derivatives. By synthesizing data from seminal studies, this whitepaper will illuminate the structure-activity relationships (SAR) that govern the biological efficacy of these compounds, with a particular focus on their role as enzyme inhibitors. Detailed experimental protocols for both synthesis and biological evaluation are provided to equip researchers and drug development professionals with the practical knowledge required to innovate in this chemical space.
The Core Moiety: this compound
The subject of this guide, this compound, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and a carboxylic acid at the 4-position.[3][] This arrangement of functional groups provides a versatile platform for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the carboxylic acid can serve as a key interaction point with biological targets or as a handle for further derivatization, such as amidation or esterification. The dimethylamino group significantly influences the molecule's electronics and solubility, often contributing to improved pharmacokinetic properties.
Table 1: Physicochemical Properties of the Core Compound
| Property | Value | Reference |
| CAS Number | 933759-45-6 | [3] |
| Molecular Formula | C₇H₉N₃O₂ | [3] |
| Molecular Weight | 167.17 g/mol | [3] |
| MDL Number | MFCD09835397 | [3] |
Key Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives often leverages commercially available pyrimidine precursors, such as orotic acid or dichloropyrimidines. The choice of starting material dictates the overall synthetic strategy. A common and effective approach begins with a doubly activated pyrimidine ring, allowing for sequential and regioselective substitution.
General Synthetic Route from Dichloropyrimidines
A robust method for creating a library of pyrimidine-4-carboxamides involves a multi-step sequence starting from 2,4-dichloropyrimidine derivatives. This approach offers modularity, allowing for the introduction of diverse substituents at various positions. The synthesis of pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) provides an excellent case study.[5][6]
The general workflow can be visualized as follows:
Caption: General synthetic workflow for pyrimidine-4-carboxamide derivatives.
Detailed Experimental Protocol: Synthesis of a 2-(Dimethylamino)pyrimidine-4-carboxamide Analog
This protocol is adapted from methodologies used in the synthesis of NAPE-PLD inhibitors and illustrates the practical steps involved.[5][6]
Objective: To synthesize a representative 2-(dimethylamino)pyrimidine-4-carboxamide derivative.
Starting Material: Ethyl 2-chloro-pyrimidine-4-carboxylate.
Step 1: Nucleophilic Substitution with Dimethylamine
-
Dissolve ethyl 2-chloro-pyrimidine-4-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Add a solution of dimethylamine (2.0-3.0 eq, typically as a 40% solution in water or a 2M solution in THF) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude product, ethyl 2-(dimethylamino)pyrimidine-4-carboxylate, by column chromatography on silica gel.
-
Causality Insight: The chlorine at the 2-position is highly susceptible to nucleophilic attack by amines like dimethylamine. Using an excess of the amine drives the reaction to completion.
-
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 using 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield this compound.
-
Causality Insight: Saponification is a standard ester hydrolysis method. Acidification is critical to protonate the carboxylate salt, rendering the final carboxylic acid product soluble in organic solvents for extraction.
-
Step 3: Amide Coupling
-
Dissolve this compound (1.0 eq), a desired primary or secondary amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor for completion via LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC to yield the target 2-(dimethylamino)pyrimidine-4-carboxamide.
-
Causality Insight: Amide coupling reagents like HATU activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the stable amide bond. DIPEA acts as a base to neutralize the HCl generated during the reaction.
-
Biological Activity and Therapeutic Applications
Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][7][8] The this compound scaffold and its derivatives have shown particular promise as enzyme inhibitors.
Case Study: Inhibition of NAPE-PLD
N-Acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD is a therapeutic strategy for modulating NAE levels in vivo.
In a comprehensive study, a library of pyrimidine-4-carboxamides was synthesized and evaluated for NAPE-PLD inhibitory activity.[5][6] This work demonstrated that modifications to the pyrimidine core are critical for potency and selectivity.
Caption: Simplified pathway of NAE biosynthesis and its inhibition by pyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
The development of potent NAPE-PLD inhibitors from the pyrimidine-4-carboxamide class revealed key SAR insights.[5][6] These relationships highlight how subtle changes to the core structure can dramatically influence biological activity.
Table 2: SAR Summary of Pyrimidine-4-Carboxamide Analogs as NAPE-PLD Inhibitors [5]
| Position Modified | Substituent Change | Impact on Potency | Rationale |
| R₂ (Position 2) | N-methylphenethylamine -> (S)-3-phenylpiperidine | 3-fold increase | Conformational restriction likely improves binding affinity in the enzyme pocket. |
| R₃ (Position 6) | Morpholine -> Dimethylamine | 2-fold increase | Suggests the morpholine is too polar or experiences steric hindrance.[5] |
| R₃ (Position 6) | Morpholine -> Pyrrolidine | ~4-fold increase | Optimal balance of size and polarity for the R₃ pocket. |
| R₃ (Position 6) | Morpholine -> (S)-3-hydroxypyrrolidine | 10-fold increase (in combination with other optimal groups) | Reduces lipophilicity while maintaining or improving binding interactions.[6] |
The data clearly indicates that while the 2-(dimethylamino) group is favorable compared to a bulkier, more polar group like morpholine, further optimization at other positions is crucial for achieving nanomolar potency.[5]
Caption: Key SAR takeaways for the pyrimidine-4-carboxamide scaffold.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized analogs, robust and reproducible biological assays are essential.
In Vitro NAPE-PLD Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against NAPE-PLD.
Principle: The assay uses a fluorogenic substrate that, when cleaved by NAPE-PLD, releases a fluorescent molecule. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
Materials:
-
Recombinant human NAPE-PLD enzyme
-
Fluorogenic NAPE-PLD substrate (e.g., PED6)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Assay Plate Setup: Add 1 µL of the diluted compound solutions to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).
-
Enzyme Addition: Add 20 µL of NAPE-PLD enzyme solution (at a pre-determined optimal concentration) in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes (e.g., Ex/Em = 485/535 nm).
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the rates relative to the controls (0% and 100% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for an in vitro fluorescence-based enzyme inhibition assay.
Conclusion and Future Directions
This compound represents a valuable and highly adaptable scaffold in modern drug discovery. Its synthetic tractability allows for the systematic exploration of chemical space, leading to the identification of potent and selective modulators of biological targets. As demonstrated by the case study of NAPE-PLD inhibitors, strategic modifications based on rational, structure-guided design can transform a simple heterocyclic core into a lead candidate with drug-like properties.[6]
Future research should focus on expanding the diversity of substituents at all positions of the pyrimidine ring, exploring alternative derivatizations of the carboxylic acid, and evaluating these novel analogs against a wider range of biological targets. The broad spectrum of activities associated with the pyrimidine nucleus suggests that this core structure holds potential for addressing numerous unmet medical needs, from oncology to infectious diseases.[7][9][10]
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 933759-45-6 | this compound - Synblock [synblock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 10. chemimpex.com [chemimpex.com]
The Multifaceted Biological Activities of Pyrimidine-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast chemical space, pyrimidine-4-carboxylic acid derivatives have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, elucidates structure-activity relationships, provides detailed experimental protocols for key biological assays, and visualizes relevant biological pathways and workflows. Our objective is to furnish a comprehensive resource that not only informs but also empowers the rational design and development of novel therapeutics based on the pyrimidine-4-carboxylic acid core.
Introduction: The Enduring Significance of the Pyrimidine Core
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a constituent of the nucleobases uracil, thymine, and cytosine in nucleic acids.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of new therapeutic agents.[2] The introduction of a carboxylic acid group at the 4-position of the pyrimidine ring creates a versatile scaffold, pyrimidine-4-carboxylic acid, which serves as a key intermediate in the synthesis of a diverse array of biologically active molecules.[3] The carboxylic acid moiety provides a handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide delves into the significant therapeutic potential of pyrimidine-4-carboxylic acid derivatives across several key disease areas.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrimidine derivatives have a well-established history in oncology, with compounds like 5-fluorouracil being a mainstay of chemotherapy for decades. The new generation of pyrimidine-4-carboxylic acid derivatives offers novel mechanisms of action and improved selectivity.[4][5]
Mechanism of Action and Structure-Activity Relationships (SAR)
Many pyrimidine-4-carboxylic acid derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[6] Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrimidine ring and the carboxylic acid group are critical for potency and selectivity. For instance, the introduction of bulky aromatic or heteroaromatic moieties can enhance binding to the active sites of target enzymes.
A novel series of pyrimidine derivatives were designed and synthesized, showing inhibitory activity on the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer.[6] Some of these compounds demonstrated a stronger influence on the activity of P-glycoprotein in doxorubicin-resistant cell lines than doxorubicin itself, suggesting a potential to overcome multidrug resistance.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-4-carboxylic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Data Presentation: Anticancer Activity of Representative Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [6] |
| Derivative B | A549 (Lung) | 8.1 | [6] |
| Derivative C | LoVo (Colon) | 6.5 | [6] |
| R2 | PanC-1 (Pancreatic) | 52.68 (µg/mL) | [5] |
Visualization: Simplified Cancer Signaling Pathway Inhibition
Caption: Inhibition of a generic cancer signaling pathway by a pyrimidine-4-carboxylic acid derivative.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyrimidine-4-carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9]
Mechanism of Action and Structure-Activity Relationships (SAR)
The antimicrobial mechanism of these derivatives can vary, with some targeting essential bacterial enzymes or disrupting cell membrane integrity. For instance, certain thieno[2,3-d]pyrimidine-4-carboxylic acid amides have been synthesized and shown to possess broad-spectrum antimicrobial activity. Molecular docking studies have suggested that these compounds may inhibit enzymes like TrmD in Pseudomonas aeruginosa. The nature of the amide substituent has been found to be crucial for activity.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[10]
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the agent.[11]
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile cotton swab.[12]
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[11]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the pyrimidine-4-carboxylic acid derivative solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
Data Presentation: Antimicrobial Activity of Representative Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Derivative D | Staphylococcus aureus | 18 | 62.5 | [9] |
| Derivative E | Escherichia coli | 15 | 125 | [9] |
| Derivative F | Candida albicans | 16 | 125 | [9] |
| 2g | Broad Spectrum | - | - | |
| 2c | Pseudomonas aeruginosa | - | (Best MIC value) |
Visualization: Antimicrobial Screening Workflow
Caption: A typical workflow for antimicrobial activity screening using the agar well diffusion method.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways.[14]
Mechanism of Action and Structure-Activity Relationships (SAR)
The anti-inflammatory effects of pyrimidine-4-carboxylic acid derivatives are often attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[15][16] Selective inhibition of COX-2 is a desirable trait as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Studies have shown that certain pyrimidine derivatives exhibit high selectivity for COX-2.[17][18] The specific substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of COX inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds.[19]
Principle: The injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[20]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the pyrimidine-4-carboxylic acid derivative or a control vehicle (e.g., saline) to the animals via an appropriate route (e.g., oral gavage). A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[21]
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[22]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Data Presentation: Anti-inflammatory Activity of Representative Derivatives
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference |
| Derivative G | 50 | 45.2 | [9] |
| Derivative H | 50 | 52.8 | [9] |
| Indomethacin | 10 | 65.7 | [9] |
Antiviral Activity: A Broad Spectrum of Inhibition
The emergence of new and re-emerging viral diseases highlights the urgent need for broad-spectrum antiviral agents. Pyrimidine derivatives have been reported to inhibit a wide range of viruses.[23]
Mechanism of Action and Structure-Activity Relationships (SAR)
The antiviral mechanisms of pyrimidine-4-carboxylic acid derivatives can be diverse. Some may inhibit viral entry into host cells, while others may target viral enzymes essential for replication, such as polymerases or proteases.[1] For example, some pyrimidine derivatives have shown activity against influenza virus by targeting the PB2 cap-binding domain of the viral polymerase.[1] Another mechanism involves the inhibition of host cell pyrimidine biosynthesis, thereby depriving the virus of the necessary building blocks for replication.[24]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[25]
Principle: Lytic viruses form plaques (zones of cell death) in a confluent monolayer of susceptible host cells. The presence of an effective antiviral compound will reduce the number and size of these plaques.[26]
Step-by-Step Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.[27]
-
Virus Adsorption: Infect the cells with a known amount of virus for 1-2 hours to allow for viral attachment.[27]
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine-4-carboxylic acid derivative.[28]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[25]
-
Plaque Visualization: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.[28]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value.
Data Presentation: Antiviral Activity of Representative Derivatives
| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |
| Derivative I | Influenza A | MDCK | 0.5 | [1] |
| Derivative J | Herpes Simplex Virus-1 | Vero | 10.2 | [29] |
| Compound 1 | Venezuelan Equine Encephalitis Virus | - | - | [24] |
Visualization: Viral Replication Cycle and Points of Inhibition
Caption: Potential points of inhibition in the viral replication cycle by pyrimidine-4-carboxylic acid derivatives.
Conclusion and Future Perspectives
Pyrimidine-4-carboxylic acid derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of critical disease areas, including cancer, infectious diseases, and inflammatory disorders, underscores their therapeutic potential. The ability to readily modify the core structure allows for the optimization of activity, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, which will enable more rational drug design. Furthermore, the exploration of novel synthetic methodologies to access a wider diversity of derivatives will undoubtedly lead to the discovery of new and improved drug candidates. This technical guide serves as a foundational resource to stimulate and support these future endeavors in the exciting field of pyrimidine-based drug discovery.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hereditybio.in [hereditybio.in]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. inotiv.com [inotiv.com]
- 22. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 23. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
An In-Depth Technical Guide to 2-(dimethylamino)-4-pyrimidinecarboxylic acid (CAS Number: 933759-45-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and safety information for the chemical compound 2-(dimethylamino)-4-pyrimidinecarboxylic acid, identified by CAS number 933759-45-6. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a structured compilation of essential data to support further investigation and application of this molecule. While a complete set of experimentally derived data is not publicly available, this guide consolidates all known information and provides context for its potential utility.
Chemical Identity and Structure
2-(dimethylamino)-4-pyrimidinecarboxylic acid is a heterocyclic compound featuring a pyrimidine core. The structural characteristics, including the dimethylamino group at the 2-position and the carboxylic acid group at the 4-position, suggest its potential as a versatile building block in medicinal chemistry.
-
Chemical Name: 2-(dimethylamino)-4-pyrimidinecarboxylic acid[1]
-
CAS Number: 933759-45-6[1]
-
Molecular Formula: C₇H₉N₃O₂[1]
-
Molecular Weight: 167.17 g/mol [1]
-
Canonical SMILES: CN(C)C1=NC=CC(=N1)C(=O)O
-
InChI Key: WVCYPLUPYMEHMY-UHFFFAOYSA-N
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(dimethylamino)-4-pyrimidinecarboxylic acid is presented in the table below. It is important to note that some of these properties are predicted and have not been experimentally verified in publicly accessible literature.
| Property | Value | Source |
| Molecular Weight | 167.17 g/mol | [1] |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Boiling Point | 360.9 °C at 760 mmHg (Predicted) | |
| Density | 1.322 g/cm³ (Predicted) | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Solid (form not specified) |
Spectral Data (Predicted)
To date, experimentally derived spectra for 2-(dimethylamino)-4-pyrimidinecarboxylic acid are not available in the public domain. The following sections provide predicted spectral information, which can serve as a preliminary guide for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are valuable for structural elucidation. The expected signals are outlined below.
Workflow for Acquiring Predicted NMR Spectra:
Caption: Workflow for generating and analyzing predicted NMR spectra.
Predicted ¹H NMR Spectra:
-
Pyrimidine Ring Protons: Two distinct signals are expected in the aromatic region.
-
Dimethylamino Protons: A singlet corresponding to the six protons of the two methyl groups.
-
Carboxylic Acid Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectra:
-
Pyrimidine Ring Carbons: Four distinct signals are anticipated.
-
Dimethylamino Carbons: A signal corresponding to the two equivalent methyl carbons.
-
Carboxylic Acid Carbon: A signal in the downfield region, characteristic of a carboxyl group.
Mass Spectrometry (MS)
The expected mass-to-charge ratio (m/z) for the molecular ion in a mass spectrum would correspond to the molecular weight of the compound.
-
[M+H]⁺: 168.0768
-
[M-H]⁻: 166.0622
Infrared (IR) Spectroscopy
Key functional groups in 2-(dimethylamino)-4-pyrimidinecarboxylic acid would give rise to characteristic absorption bands in the IR spectrum.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1400-1650 cm⁻¹ region.
-
C-N Stretch (Dimethylamino): Absorption in the 1250-1350 cm⁻¹ range.
Safety and Handling
A Safety Data Sheet (SDS) for 2-(dimethylamino)-4-pyrimidinecarboxylic acid indicates that standard laboratory safety protocols should be followed.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.[1]
Potential Applications in Research and Drug Development
The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (dimethylamino and pyrimidine nitrogens) suggests that 2-(dimethylamino)-4-pyrimidinecarboxylic acid could be a valuable starting material for the synthesis of novel bioactive molecules. Its potential applications could span various therapeutic areas, including oncology, infectious diseases, and inflammation, where pyrimidine derivatives have shown significant activity.
Diagram of Potential Synthetic Utility:
Caption: Potential synthetic transformations of 2-(dimethylamino)-4-pyrimidinecarboxylic acid.
Conclusion
2-(dimethylamino)-4-pyrimidinecarboxylic acid (CAS 933759-45-6) is a chemical compound with significant potential for applications in synthetic and medicinal chemistry. While there is a notable absence of publicly available experimental data, this guide provides a consolidated summary of its known identity, predicted properties, and potential utility. Further experimental characterization is necessary to fully elucidate its properties and unlock its potential for the development of new chemical entities.
References
mechanism of action of novel pyrimidine compounds
An In-Depth Technical Guide to the Mechanisms of Action of Novel Pyrimidine Compounds
Authored by a Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block in nature, forming the core of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance allows pyrimidine-based compounds to interact effectively with a multitude of biomolecules, including enzymes and genetic material.[2] In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its synthetic versatility and its ability to serve as a foundation for drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and immunology.[3][4][5] Its unique physicochemical properties, such as the capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems, enable the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[3] This guide provides an in-depth exploration of the primary mechanisms through which novel pyrimidine compounds exert their therapeutic effects, the experimental methodologies used to elucidate these mechanisms, and the scientific rationale underpinning these approaches.
Part 1: Core Mechanisms of Action
Novel pyrimidine derivatives achieve their biological effects through precise interactions with specific molecular targets. The structural diversity achievable with the pyrimidine core allows for the design of compounds that can act as competitive inhibitors, allosteric modulators, or covalent binders, leading to a variety of cellular outcomes.
Kinase Inhibition: Targeting Cellular Signaling at the Source
A predominant mechanism of action for pyrimidine-based anticancer agents is the inhibition of protein kinases.[6] Kinases are critical enzymes that regulate the majority of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine scaffolds, particularly fused systems like pyrazolo[3,4-d]pyrimidines, are excellent ATP isosteres, allowing them to function as competitive inhibitors in the ATP-binding pocket of kinases.[7][8]
Causality of Inhibition: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase active site.[7][8] This binding event physically occludes ATP, thereby preventing phosphotransfer and shutting down the signaling cascade. By modifying substituents on the pyrimidine core, medicinal chemists can achieve high potency and selectivity for specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[3][8][9]
-
Example - EGFR Inhibition: In non-small cell lung cancer, mutant EGFR is a key oncogenic driver. Pyrimidine-based inhibitors can be designed to specifically target these mutant forms, including those that confer resistance to earlier generations of drugs.[3] These compounds often feature a sulfonamide or other functional group coupled to the pyrimidine core to enhance binding affinity and exploit unique features of the mutant EGFR active site.[3]
References
- 1. irjmets.com [irjmets.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic potential. This guide provides an in-depth analysis of the solubility characteristics of 2-(Dimethylamino)pyrimidine-4-carboxylic acid (CAS No. 933759-45-6), a key heterocyclic building block in medicinal chemistry. We will explore its physicochemical properties, present available solubility data, and detail the gold-standard experimental protocols for accurate solubility determination. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction
This compound is a substituted pyrimidine derivative. Such heterocyclic scaffolds are of significant interest in drug discovery due to their presence in a wide array of biologically active molecules. The solubility of this compound is a critical parameter that influences every stage of the development pipeline, from initial high-throughput screening to formulation and final dosage form design. Low aqueous solubility, in particular, can be a major obstacle, leading to erratic absorption and insufficient drug exposure at the target site[1]. This guide serves as a comprehensive resource, consolidating key data and outlining robust methodologies for determining the solubility of this compound.
Physicochemical Properties
A molecule's inherent physicochemical properties are the primary determinants of its solubility. For this compound, the key parameters are:
| Property | Value | Source |
| CAS Number | 933759-45-6 | [2][3] |
| Molecular Formula | C₇H₉N₃O₂ | [2][3] |
| Molecular Weight | 167.17 g/mol | [2][] |
| Appearance | Solid (form may vary) | N/A |
| Density | ~1.322 g/cm³ | [3] |
| pKa | (Not experimentally determined) | N/A |
| LogP | (Not experimentally determined) | N/A |
Solubility Data
Quantitative public solubility data for this compound is sparse. The safety data sheet for the compound indicates that no specific solubility data is available[3].
However, based on the solubility of a structurally similar, unsubstituted analog, Pyrimidine-4-carboxylic acid , we can infer general trends. Pyrimidine-4-carboxylic acid exhibits the following solubilities[5]:
| Solvent | Solubility (approx.) |
| DMSO | ~20 mg/mL |
| PBS (pH 7.2) | ~1 mg/mL |
| Ethanol | ~0.25 mg/mL |
| Dimethyl Formamide (DMF) | ~2 mg/mL |
Expert Insight: The dimethylamino group on the target molecule is expected to increase its basicity and potentially alter its crystal lattice energy compared to the unsubstituted analog. This will influence its solubility profile. Therefore, while the analog data provides a useful starting point, direct experimental determination is essential for accurate characterization.
Experimental Protocol: Thermodynamic Solubility Determination
The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature[6]. This method is crucial for pre-formulation studies and lead optimization[6][7].
Rationale for the Shake-Flask Method
This method is preferred for its reliability and direct measurement of a fundamental thermodynamic property. By allowing the system to reach equilibrium over an extended period (typically 24 hours or more), it avoids the pitfalls of kinetic solubility assays, which can overestimate solubility by forming supersaturated solutions[7][8]. The core principle is to saturate a solvent with an excess of the solid compound, separate the undissolved solid, and accurately quantify the concentration of the dissolved compound in the supernatant[6].
Step-by-Step Protocol
-
Preparation : Add an excess amount of solid this compound to a series of clear glass vials. "Excess" means enough solid is added so that it remains visible after the equilibration period[9].
-
Solvent Addition : Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, deionized water, DMSO) to each vial.
-
Equilibration : Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the vials for at least 24 hours to ensure equilibrium is reached[8][10]. Some protocols suggest sampling at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued[10].
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed or filter the supernatant using a low-binding filter (e.g., PVDF syringeless filter)[8][9]. This step is critical to prevent artificially high concentration readings.
-
Quantification (HPLC-UV) :
-
Sample Preparation : Dilute the clear supernatant with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve[9].
-
Calibration Curve : Prepare a series of at least five standard solutions of the compound in the same solvent, with known concentrations[11].
-
HPLC Analysis : Inject the standards and the diluted samples onto an appropriate HPLC system (e.g., a C18 reverse-phase column) with UV detection at a suitable wavelength[12][13].
-
Calculation : Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation (y = mx + c) from this curve to calculate the concentration of the diluted sample. Finally, multiply this value by the dilution factor to determine the final solubility[11][14].
-
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Factors Influencing Solubility
pH
As an amphoteric molecule with both a carboxylic acid (acidic) and a dimethylamino group (basic), the solubility of this compound is expected to be highly pH-dependent.
-
At low pH (e.g., pH < 2) : The carboxylic acid will be protonated (-COOH) and the dimethylamino group will also be protonated (-N(CH₃)₂H⁺). The molecule will carry a net positive charge, likely leading to higher aqueous solubility.
-
At mid-range pH : The molecule will exist as a zwitterion, with a protonated dimethylamino group and a deprotonated carboxylate group (-COO⁻). Solubility is often lowest near the isoelectric point (pI) where the net charge is zero.
-
At high pH (e.g., pH > 9) : The carboxylic acid will be deprotonated (-COO⁻) and the dimethylamino group will be neutral. The molecule will carry a net negative charge, which should also increase its aqueous solubility.
Understanding this profile is critical for developing oral dosage forms, as the drug must dissolve in the varying pH environments of the gastrointestinal tract.
Caption: Relationship between pH, molecular charge, and expected aqueous solubility.
Temperature
Solubility is temperature-dependent. For most solids, solubility increases with temperature, but this relationship must be determined empirically. For APIs, solubility studies are often conducted at ambient temperature (25°C) and physiological temperature (37°C).
Co-solvents
In cases of poor aqueous solubility, the use of co-solvents is a common formulation strategy. The solubility of this compound should be evaluated in pharmaceutically acceptable co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) to assess formulation feasibility.
Conclusion
While specific, published solubility data for this compound is limited, this guide provides the necessary framework for its determination and interpretation. The compound's amphoteric nature dictates that its aqueous solubility will be strongly influenced by pH. For any drug development program involving this molecule, the first and most critical step is the robust experimental determination of its thermodynamic solubility across a physiologically relevant pH range using the detailed shake-flask protocol. This foundational data will inform all subsequent decisions, from lead optimization and formulation to the design of meaningful in-vitro and in-vivo studies.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. CAS 933759-45-6 | this compound - Synblock [synblock.com]
- 3. Page loading... [wap.guidechem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. improvedpharma.com [improvedpharma.com]
- 14. bioassaysys.com [bioassaysys.com]
A Historical Guide to the Synthesis of Substituted Pyrimidines: From Classical Condensations to Modern Couplings
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry and chemical biology. As a privileged structure, it is embedded in the nucleic acids cytosine, thymine, and uracil, forming the very basis of genetic code.[1][2] Beyond its role in nature's blueprint, the pyrimidine ring is a critical pharmacophore found in a vast array of synthetic therapeutic agents, including antiviral drugs like zidovudine and anticancer agents like 5-fluorouracil.[1][3] The journey to construct and functionalize this essential heterocycle is a story of foundational chemical discovery evolving into a sophisticated, modern synthetic arsenal. This guide provides an in-depth exploration of the historical literature, tracing the path from seminal 19th-century discoveries to the powerful, state-of-the-art methodologies employed today.
The Dawn of Pyrimidine Chemistry: The Principal Synthesis
The systematic study of pyrimidines began in the late 19th century. While pyrimidine derivatives like alloxan were known earlier, the first deliberate laboratory synthesis is often credited to Grimaux in 1879, who prepared barbituric acid from urea and malonic acid.[1] However, it was the work of Adolf Pinner, beginning in 1884, that established the first general and systematic method for constructing the pyrimidine core.[1] Pinner's approach, often referred to as the Principal Synthesis , involves the cyclization of a β-dicarbonyl compound with an N-C-N building block, such as an amidine, guanidine, or urea.[1][4]
This [3+3] cycloaddition strategy remains a highly versatile and widely practiced method for forming the pyrimidine ring.[4] The choice of the N-C-N component directly dictates the substitution at the 2-position of the resulting pyrimidine:
-
Amidines yield 2-substituted pyrimidines.
-
Guanidine yields 2-aminopyrimidines.
-
Urea or Thiourea yields 2-pyrimidinones or 2-thiopyrimidines, respectively.[1]
The Pinner synthesis specifically refers to the condensation of a 1,3-dicarbonyl compound with an amidine.[4][5] The reaction is typically promoted by a base or acid. The causality behind this reaction lies in the nucleophilicity of the amidine nitrogens and the electrophilicity of the dicarbonyl carbons. The mechanism proceeds through a stepwise condensation and subsequent cyclization, driven by the formation of a stable aromatic ring.
Conceptual Workflow: The Pinner Synthesis
Caption: General workflow of the Pinner pyrimidine synthesis.
The Biginelli Reaction: A Multicomponent Marvel
In 1893, the Italian chemist Pietro Biginelli reported a remarkable one-pot, three-component reaction between an aromatic aldehyde, urea, and ethyl acetoacetate, catalyzed by acid.[6][7] This method, now known as the Biginelli Reaction , produces highly functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] For many years, this reaction was largely overlooked but experienced a significant resurgence in the late 20th century due to the interesting pharmacological properties discovered in the DHPM scaffold, including their use as calcium channel blockers.[8][9]
The elegance of the Biginelli reaction lies in its operational simplicity and efficiency, combining three readily available components in a single step to create a complex, drug-like molecule.[6] While the precise mechanism has been debated, it is generally accepted to proceed through key intermediates such as an acyl-iminium ion, which then undergoes condensation and cyclization.[10]
The following protocol is illustrative of a classic Biginelli condensation.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Solvent & Catalyst: Add 20 mL of ethanol, followed by a catalytic amount of hydrochloric acid (e.g., 5-10 drops).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure dihydropyrimidinone.
Evolution of Synthesis: Beyond Classical Methods
While the Principal Synthesis and Biginelli reaction are foundational, the 20th and 21st centuries have witnessed the development of a vast number of new methods, driven by the need for greater efficiency, substrate scope, and control over substitution patterns.
| Method | Year | Key Reactants | Product Type | Key Advantages |
| Pinner Synthesis | 1884 | β-Dicarbonyl, Amidine | Substituted Pyrimidine | General, versatile for 2-substitution.[1][4] |
| Biginelli Reaction | 1893 | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone (DHPM) | One-pot, three-component, high atom economy.[6][7] |
| General Principal Synthesis | Various | β-Dicarbonyl, N-C-N unit | Pyrimidine, Pyrimidinone, etc. | Broad applicability, access to diverse scaffolds.[1] |
Modern approaches have focused on overcoming the limitations of classical methods, such as harsh reaction conditions or limited functional group tolerance. Key areas of advancement include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Biginelli condensation.[6]
-
New Catalytic Systems: A wide range of Lewis acids, solid-supported catalysts, and ionic liquids have been developed to promote pyrimidine ring formation under milder conditions.[8][11]
-
Direct Condensation Strategies: More recent protocols enable the direct, single-step synthesis of pyrimidines from amides and nitriles, activated by reagents like trifluoromethanesulfonic anhydride.[12] This method avoids the need for pre-formed dicarbonyl substrates.
The Modern Era: C-H Functionalization and Cross-Coupling
The most significant modern evolution in pyrimidine chemistry is the shift from de novo ring synthesis to the direct functionalization of a pre-existing pyrimidine core. This approach is invaluable in late-stage drug development, allowing for the rapid generation of analogues from a common intermediate.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have become powerful tools for installing carbon-carbon bonds onto the pyrimidine ring.[13][14] These reactions typically require a halogenated pyrimidine (e.g., 2-chloropyrimidine or 5-bromopyrimidine) and an organometallic coupling partner.[13]
Logical Relationship: Cross-Coupling for Pyrimidine Functionalization
Caption: The catalytic cycle of cross-coupling on a pyrimidine scaffold.
More recently, the field has moved towards the ultimate in synthetic efficiency: direct C-H functionalization.[15][16] These methods bypass the need to pre-install a halide on the pyrimidine ring, instead activating a native C-H bond directly with a transition metal catalyst, often palladium.[16] This allows for the direct coupling of pyrimidines with aryl halides or other partners, representing a greener and more atom-economical approach to creating diverse libraries of substituted pyrimidines.[13][15]
Conclusion
The historical arc of substituted pyrimidine synthesis is a testament to the ingenuity of organic chemists. From the foundational condensation reactions of Pinner and Biginelli, which established the logic of pyrimidine ring construction, to the precision of modern metal-catalyzed C-H functionalization, the field has continuously evolved. This journey provides researchers today with a rich and varied toolbox to construct and elaborate upon this vital heterocyclic scaffold, empowering the ongoing discovery of novel therapeutics and chemical probes that will shape the future of medicine and science.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. scispace.com [scispace.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. wjarr.com [wjarr.com]
- 12. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 2-(Dimethylamino)pyrimidine-4-carboxylic acid
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically successful therapeutics. Its prevalence is largely due to its ability to mimic endogenous nucleobases, allowing for interactions with a wide array of biological targets. This guide focuses on 2-(Dimethylamino)pyrimidine-4-carboxylic acid, a molecule of significant interest due to its structural features. We will explore the rationale behind prioritizing certain target classes, provide detailed methodologies for target identification and validation, and present a logical framework for advancing this compound through the early stages of drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and actionable experimental protocols.
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine ring is a privileged heterocyclic motif found in a multitude of biologically active compounds.[1][2][3] Its presence in the nucleobases uracil, thymine, and cytosine makes it a fundamental component of life, and this inherent biocompatibility has been leveraged by medicinal chemists to design molecules that modulate the activity of various enzymes and receptors.[1][2] Pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
The subject of this guide, this compound, possesses key structural features that suggest a high potential for biological activity. The dimethylamino group can act as a hydrogen bond acceptor and influence the molecule's overall polarity and basicity, while the carboxylic acid moiety can participate in ionic interactions and hydrogen bonding, often anchoring the molecule within a target's binding site. The core pyrimidine ring itself can engage in a variety of interactions, including hydrogen bonding and π-stacking. Given this structural makeup, a systematic approach to identifying its molecular targets is warranted.
Hypothesizing Potential Therapeutic Targets
Based on the extensive literature on pyrimidine-based compounds, we can logically prioritize several classes of proteins as potential targets for this compound.
Protein Kinases: The Prime Suspects
The pyrimidine scaffold is a well-established ATP-mimetic, capable of binding to the hinge region of the ATP-binding pocket of protein kinases.[4][5][6] This has led to the development of numerous FDA-approved kinase inhibitors for the treatment of cancer and other diseases.[7] The structural similarity of pyrimidine to the adenine core of ATP makes kinases a highly probable target class for this compound.
-
Rationale: The nitrogen atoms in the pyrimidine ring can form critical hydrogen bonds with the kinase hinge region, a common binding motif for ATP-competitive inhibitors. The substituents at the 2 and 4 positions can then explore adjacent hydrophobic pockets, conferring both potency and selectivity.
-
Potential Kinase Families of Interest:
-
Tyrosine Kinases: Including EGFR, VEGFR, and Abl, which are frequently targeted in oncology.[8][9]
-
Serine/Threonine Kinases: Such as CDKs, MAP kinases, and mTOR, which are crucial regulators of cell cycle and proliferation.[8]
-
Understudied Kinases: Implicated in neurodegeneration and other diseases.[7]
-
Metabolic Enzymes: Beyond Kinases
Recent studies have shown that pyrimidine derivatives can effectively inhibit various metabolic enzymes.[10][11] This broadens the potential therapeutic applications of this scaffold beyond oncology into areas like metabolic disorders and infectious diseases.
-
Rationale: The ability of the pyrimidine core and its functional groups to interact with the active sites of enzymes involved in key metabolic pathways makes this a promising area of investigation.
-
Potential Enzyme Targets:
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, crucial for rapidly proliferating cells.[11]
-
Carbonic Anhydrases: Involved in pH regulation and implicated in glaucoma and certain cancers.[10]
-
Cholinesterases (AChE and BChE): Relevant targets in neurodegenerative diseases like Alzheimer's.[10]
-
α-Amylase and α-Glucosidase: Key enzymes in carbohydrate metabolism, targeted in diabetes.[12]
-
G-Protein Coupled Receptors (GPCRs): An Emerging Area
While less common than kinases and metabolic enzymes, certain GPCRs, particularly purinergic receptors, are known to bind pyrimidine-containing ligands.[13][14] GPCRs represent the largest family of membrane receptors and are targets for a significant portion of marketed drugs.[15][16][17]
-
Rationale: The structural similarity to endogenous nucleotides (ATP, UTP) suggests potential activity at P2Y receptors, a class of GPCRs that respond to extracellular nucleotides.[13]
-
Potential GPCR Targets:
-
P2Y Receptors (P2Y1, P2Y2, P2Y6, P2Y12): Involved in a wide range of physiological processes, including inflammation, thrombosis, and neurotransmission.
-
A Phased Approach to Target Identification and Validation
A multi-pronged strategy combining computational and experimental methods is essential for efficiently identifying and validating the therapeutic targets of this compound.
Workflow for Target Identification and Validation
Caption: A phased workflow for target identification and validation.
Experimental Protocols
Phase 1: Initial Screening
Protocol 4.1.1: Broad Kinase Panel Screening
-
Objective: To perform an initial screen of this compound against a large panel of recombinant human kinases to identify potential hits.
-
Methodology:
-
Prepare a stock solution of the compound in 100% DMSO.
-
Select a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of >400 kinases.
-
Submit the compound for single-point screening at a concentration of 1 µM and 10 µM.
-
The assay is typically a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate by each kinase in the presence of the compound.
-
Data is reported as percent inhibition relative to a vehicle control.
-
-
Interpretation: Hits are typically defined as kinases showing >50% inhibition at 10 µM. These hits are then prioritized for further validation.
Phase 2: Hit Confirmation and Direct Target Engagement
Protocol 4.2.1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the compound to a putative target protein in a cellular environment.[18]
-
Methodology:
-
Culture cells expressing the target protein to 80-90% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and treat with either the compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for the target protein.
-
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
CETSA Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Target Validation and Mechanistic Studies
Protocol 4.3.1: In Vitro Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To determine the potency of the compound against a purified enzyme.
-
Methodology:
-
Prepare a serial dilution of the compound.
-
In a 96-well plate, add the enzyme and the compound at various concentrations.
-
Incubate for a pre-determined time to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rate using a suitable detection method (e.g., absorbance, fluorescence).
-
Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Data Presentation:
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Kinase X | [Value] |
| Enzyme Y | [Value] |
Protocol 4.3.2: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the binding affinity and kinetics of the compound to its target protein.
-
Methodology:
-
Immobilize the purified target protein onto an SPR sensor chip.
-
Flow a series of concentrations of the compound over the chip surface.
-
Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the protein.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
-
Data Presentation:
| Compound | Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | Target Z | [Value] | [Value] | [Value] |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic identification and validation of therapeutic targets for this compound. By prioritizing target classes based on the well-established properties of the pyrimidine scaffold and employing a phased experimental approach, researchers can efficiently navigate the early stages of drug discovery. The initial focus should be on broad screening against kinase panels, followed by confirmation of direct target engagement using methods like CETSA. Subsequent in-depth characterization of the binding affinity and inhibitory potency will provide the necessary data to build a strong case for advancing this promising compound into lead optimization and further preclinical development. The versatility of the pyrimidine core suggests that while kinases are a primary hypothesis, other enzyme families and GPCRs should not be overlooked, potentially uncovering novel therapeutic opportunities.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jrasb.com [jrasb.com]
- 10. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azolifesciences.com [azolifesciences.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyrimidine Derivatives in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of life itself as a component of DNA and RNA.[1][2][3] This guide provides a comprehensive exploration of pyrimidine derivatives, from their fundamental biological significance to their application in modern drug discovery. We will delve into the synthetic versatility of the pyrimidine scaffold, analyze its role in a wide array of therapeutic areas, and provide practical insights into the design and development of novel pyrimidine-based drugs. This document serves as a technical resource, offering detailed protocols, mechanistic insights, and a forward-looking perspective on the evolving landscape of pyrimidine chemistry.
Table of Contents
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Introduction: The Ubiquitous Pyrimidine
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life.[4] Its most recognized role is as the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, as its derivatives can readily interact with biological targets like enzymes and receptors.[1][5]
The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, leading to a vast chemical space of derivatives with diverse pharmacological activities.[6][7] This versatility has been exploited to develop a multitude of FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[5][8] This guide will provide a deep dive into the multifaceted world of pyrimidine derivatives, offering the necessary technical knowledge for researchers and drug development professionals to harness the full potential of this remarkable scaffold.
The Pyrimidine Scaffold: A Privileged Structure in Drug Design
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The pyrimidine ring fits this description perfectly. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its π-stacking capabilities, allows for a wide range of interactions with biological macromolecules.
The versatility of the pyrimidine scaffold is further enhanced by the numerous positions on the ring that can be functionalized. This allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to achieve the desired biological activity and drug-like properties. The pyrimidine ring can also serve as a bioisostere for other aromatic systems, such as the phenyl ring, often leading to improved medicinal chemistry properties.[8][9]
Synthetic Strategies for Pyrimidine Derivatives
The synthesis of pyrimidine derivatives is a well-established field of organic chemistry, with a variety of methods available to construct the core ring and introduce diverse substituents. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis: The Biginelli Reaction
One of the most well-known methods for synthesizing dihydropyrimidines is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea. This reaction has been a mainstay in pyrimidine synthesis for over a century and continues to be a valuable tool for generating diverse libraries of compounds.
Modern Synthetic Approaches
In addition to classical methods, a number of modern synthetic techniques have been developed to provide more efficient and versatile access to pyrimidine derivatives. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for many pyrimidine syntheses.[10]
-
Multi-component reactions: These reactions allow for the construction of complex molecules in a single step, improving efficiency and reducing waste.[11]
-
Flow chemistry: This continuous manufacturing technique offers precise control over reaction parameters and can be readily scaled up for industrial production.
The choice of synthetic strategy is a critical decision in any drug discovery program. A thorough understanding of the available methods is essential for designing efficient and cost-effective syntheses of novel pyrimidine derivatives.
Therapeutic Applications of Pyrimidine Derivatives
The diverse biological activities of pyrimidine derivatives have led to their application in a wide range of therapeutic areas.[4][6][10]
Anticancer Agents
Pyrimidine derivatives have made a significant impact on cancer therapy, acting as both antimetabolites and kinase inhibitors.[1][2]
-
Antimetabolites: These compounds, such as 5-fluorouracil, mimic endogenous pyrimidines and interfere with the synthesis of nucleic acids, leading to the death of rapidly dividing cancer cells.[2]
-
Kinase Inhibitors: Many pyrimidine derivatives have been developed as potent and selective inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[12]
Antimicrobial Agents
The pyrimidine scaffold is also a key component of many antimicrobial agents.[10] These compounds can act through a variety of mechanisms, including:
-
Inhibition of dihydrofolate reductase: This enzyme is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleic acids and amino acids. Trimethoprim is a classic example of a pyrimidine-based dihydrofolate reductase inhibitor.
-
Disruption of cell wall synthesis: Some pyrimidine derivatives have been shown to interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.
Antiviral Agents
Pyrimidine nucleoside analogs have been a cornerstone of antiviral therapy for decades.[10] These compounds, such as zidovudine (AZT), are incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.
Central Nervous System (CNS) Agents
More recently, pyrimidine derivatives have shown promise as agents for the treatment of a variety of CNS disorders.[13] These compounds can modulate the activity of various neurotransmitter receptors and ion channels, offering potential therapeutic benefits for conditions such as epilepsy, pain, and neurodegenerative diseases.
Case Study: Kinase Inhibitors in Oncology
The development of pyrimidine-based kinase inhibitors represents a major success story in modern drug discovery. By targeting specific kinases that are driving the growth of a particular cancer, these drugs can achieve high levels of efficacy with a more favorable side effect profile than traditional chemotherapy.
One of the key challenges in the development of kinase inhibitors is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome. The pyrimidine scaffold has proven to be an excellent starting point for the design of selective inhibitors, as its versatile chemistry allows for the introduction of substituents that can exploit subtle differences in the ATP-binding sites of different kinases.
Experimental Workflow: Kinase Inhibitor Screening
The following workflow outlines a typical process for identifying and characterizing novel pyrimidine-based kinase inhibitors:
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Data Presentation: IC50 Values for Representative Pyrimidine Derivatives
| Compound | Target Kinase | Cancer Cell Line | IC50 (nM) |
| Gefitinib | EGFR | NCI-H460 | 7.9 |
| Erlotinib | EGFR | A549 | 2.0 |
| Lapatinib | EGFR/HER2 | BT474 | 108 |
| Pazopanib | VEGFR/PDGFR | HUVEC | 84 |
Note: IC50 values are a measure of the concentration of a drug that is required to inhibit a biological process by 50%. Lower IC50 values indicate a more potent compound.
Future Directions and Emerging Trends
The field of pyrimidine chemistry is constantly evolving, with new synthetic methods and biological targets being discovered all the time. Some of the most exciting emerging trends include:
-
Targeted protein degradation: This novel therapeutic modality uses small molecules to recruit a target protein to an E3 ubiquitin ligase, leading to its degradation. Pyrimidine derivatives are being explored as components of these "proteolysis-targeting chimeras" (PROTACs).
-
Covalent inhibitors: These compounds form a covalent bond with their target protein, leading to irreversible inhibition. The pyrimidine scaffold can be readily functionalized with reactive groups to enable the design of covalent inhibitors with high selectivity.
-
Artificial intelligence and machine learning: These powerful computational tools are being used to accelerate the discovery of new pyrimidine derivatives with desired properties. By analyzing large datasets of chemical structures and biological activities, machine learning models can predict the activity of new compounds and guide the design of more effective drugs.
The continued exploration of these and other innovative approaches will undoubtedly lead to the development of the next generation of pyrimidine-based drugs with improved efficacy and safety profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]
- 3. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX [slideshare.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]
- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(Dimethylamino)pyrimidine-4-carboxylic acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive technical guide for the experimental use of 2-(Dimethylamino)pyrimidine-4-carboxylic acid (CAS No. 933759-45-6). As a member of the pyrimidine carboxylic acid class of heterocyclic compounds, this molecule holds potential for a range of applications in drug discovery and chemical biology, particularly in the development of enzyme inhibitors and as a scaffold for novel therapeutics. While direct biological data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from structurally related pyrimidine derivatives to provide robust, field-proven protocols for its handling, characterization, and application in common research assays. The methodologies detailed herein are designed to be self-validating and serve as a strong foundation for researchers to explore the compound's potential.
Introduction and Background
This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrimidines found in nucleic acids. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties[1]. The presence of the carboxylic acid and dimethylamino groups on the pyrimidine ring of the title compound suggests its potential to engage in various biological interactions, such as hydrogen bonding and ionic interactions with protein active sites[1].
While the precise mechanism of action for this specific molecule is yet to be fully elucidated, related pyrimidine carboxylic acids have been investigated for their inhibitory effects on various enzymes[1][2]. For instance, derivatives of the structurally similar 2-amino-4-(dimethylamino)pyrimidine-5-carboxylic acid have been evaluated for their inhibitory effects on enzymes like β-glucuronidase, which is involved in several metabolic pathways[1]. Therefore, it is plausible that this compound may also function as an enzyme inhibitor, a hypothesis that forms the basis for the experimental protocols outlined in this guide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 933759-45-6 | [3][4] |
| Molecular Formula | C₇H₉N₃O₂ | [3][4] |
| Molecular Weight | 167.17 g/mol | [3][4] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
| Purity | ≥95% (typical) | |
| Storage | Store at -20°C, sealed in a dry place | [4][5] |
Pre-Experimental Preparation
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Solubility Determination and Stock Solution Preparation
The solubility of a compound is a critical parameter for its use in biological assays. The following protocol provides a general method for determining the solubility of this compound in common laboratory solvents. Based on data for the related compound, Pyrimidine-4-carboxylic acid, solubility is expected in organic solvents like DMSO and ethanol, with some solubility in aqueous buffers[5].
Protocol 1: Solubility Determination
-
Solvent Selection: Prepare a panel of common solvents, such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Phosphate-Buffered Saline (PBS, pH 7.4).
-
Sample Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into separate microcentrifuge tubes for each solvent.
-
Incremental Solvent Addition: Add a small, measured volume of the first solvent (e.g., 10 µL) to the corresponding tube.
-
Mixing: Vortex the tube for 30 seconds and visually inspect for complete dissolution. If not dissolved, use sonication for 1-2 minutes.
-
Iteration: If the compound is not fully dissolved, continue adding small, measured volumes of the solvent, vortexing/sonicating after each addition, until the compound is fully dissolved.
-
Calculation: Record the total volume of solvent required to dissolve the compound and calculate the solubility in mg/mL or mM.
-
Repeat: Repeat steps 3-6 for each solvent.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
The causality behind using DMSO as a primary solvent for stock solutions lies in its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays.
-
Calculation: Calculate the mass of this compound required to make a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 0.001 L * 167.17 g/mol * 1000 mg/g = 1.67 mg (for 1 mL)
-
-
Weighing: Accurately weigh out the calculated mass of the compound into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Application: In Vitro Enzyme Inhibition Assay
Given the potential for pyrimidine derivatives to act as enzyme inhibitors, a general protocol for an in vitro enzyme inhibition assay is provided below. This protocol is a template and should be adapted based on the specific enzyme and substrate being investigated.
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Protocol 3: In Vitro Enzyme Inhibition Assay
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate assay buffer. A common starting concentration range is 100 µM to 1 nM.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each compound dilution to the wells of a microplate. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Addition: Add the enzyme, diluted in assay buffer, to each well.
-
Pre-incubation: Pre-incubate the plate at the enzyme's optimal temperature for a set period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the plate for a predetermined time, ensuring the reaction is in the linear range.
-
Signal Detection: Stop the reaction (if necessary) and measure the output signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Analytical Methods
Accurate quantification of this compound in various matrices is essential for pharmacokinetic and mechanistic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful technique for this purpose.
General LC-MS/MS Workflow
Caption: General workflow for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Method for Quantification
This protocol is a starting point and will require optimization for specific matrices. The use of a mixed-mode column is suggested, as it can provide enhanced retention and separation for polar, ionizable compounds like pyrimidine carboxylic acids[6].
-
Sample Preparation:
-
For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
Chromatographic Conditions (Starting Point):
-
Column: A mixed-mode reversed-phase/cation-exchange column (e.g., SIELC Primesep 100) is recommended[6].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]⁺ ion of this compound (m/z 168.08).
-
Product Ions: Determine the most stable and abundant product ions by infusing a standard solution of the compound and performing a product ion scan.
-
MRM Transition: Monitor the transition from the precursor ion to the selected product ion(s).
-
Potential Applications and Future Directions
Based on the chemistry of the pyrimidine scaffold, this compound can be considered for a variety of research applications:
-
Fragment-Based Drug Discovery: Its small size and functional groups make it a suitable fragment for screening against a wide range of biological targets.
-
Medicinal Chemistry: The carboxylic acid group can be readily modified to form esters or amides, allowing for the synthesis of a library of derivatives with potentially improved potency and pharmacokinetic properties[1][7].
-
Chemical Biology: The compound could be used as a tool to probe the function of specific enzymes or pathways in cell-based models.
Future research should focus on identifying the specific biological targets of this compound through techniques such as thermal shift assays, affinity chromatography, or computational docking studies.
References
- 1. Buy 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid | 42783-88-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. helixchrom.com [helixchrom.com]
- 4. CAS 933759-45-6 | this compound - Synblock [synblock.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. Buy 6-(Dimethylamino)pyrimidine-4-carboxylic acid (EVT-3162386) | 64224-63-1 [evitachem.com]
Application Notes & Protocols: Leveraging 2-(Dimethylamino)pyrimidine-4-carboxylic Acid for the Synthesis of Novel Kinase Inhibitors
Prepared by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its ability to form critical hydrogen bonds with the hinge region of protein kinases makes it an ideal starting point for the design of ATP-competitive inhibitors.[4][5] This document provides a detailed guide on the application of 2-(Dimethylamino)pyrimidine-4-carboxylic acid , a versatile and strategic building block for the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its design, its application in targeting key oncogenic kinases like Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, and provide robust, field-proven protocols for its synthetic utilization.
Part 1: The Strategic Value of the this compound Scaffold
The utility of this specific building block in kinase inhibitor design is not accidental; it is a product of rational drug design principles that capitalize on the conserved features of the ATP binding pocket.
The Pyrimidine Core: A Proven Hinge-Binder
The nitrogen atoms within the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors, mimicking the interaction of the adenine portion of ATP with the "hinge" amino acids of a kinase. This interaction is fundamental for anchoring the inhibitor within the active site, providing a stable foundation for achieving high potency. The 2,4-disubstituted pyrimidine pattern, in particular, has been extensively validated in the development of inhibitors for a multitude of kinase families.[4][5]
The C4-Carboxylic Acid: The Gateway to Diversity
The carboxylic acid at the 4-position is the primary reactive handle for synthetic elaboration. Its principal role is to form a stable amide bond with a vast array of primary and secondary amines. This amide linkage serves two purposes:
-
Structural Linker: It connects the hinge-binding pyrimidine core to a second pharmacophoric element.
-
Vector for Exploration: The amine component can be systematically varied to introduce moieties that probe the solvent-exposed region of the ATP pocket. This exploration is critical for optimizing target selectivity, potency, and physicochemical properties such as solubility and cell permeability.
The C2-Dimethylamino Group: The Property Modulator
The dimethylamino substituent at the 2-position is a key modulator of the molecule's drug-like properties. Its inclusion can:
-
Enhance Aqueous Solubility: The basic nitrogen atom can be protonated at physiological pH, improving the solubility of the final compound.
-
Influence Potency: It can form additional, non-covalent interactions within the ATP binding site.
-
Tune Lipophilicity: It provides a balance to the often-hydrophobic moieties introduced via the C4-amide linkage, helping to maintain a favorable lipophilicity (cLogP) for oral bioavailability and cell penetration.
Caption: Logical design of inhibitors from the core scaffold.
Part 2: Application in Cyclin-Dependent Kinase (CDK) Inhibitor Synthesis
CDKs are critical regulators of the cell cycle and transcription; their dysregulation is a hallmark of many cancers, making them high-value therapeutic targets.[6] The 2,4-diaminopyrimidine scaffold, a close structural relative of our building block, is a validated core for potent CDK inhibitors.[6][7]
Design Rationale for CDK7/CDK9 Inhibitors
CDK7 is a key component of the CDK-activating kinase (CAK) complex and the transcription factor TFIIH.[6] CDK9 is essential for transcriptional elongation. Inhibiting these targets can lead to cell cycle arrest and apoptosis in cancer cells.[8][9] The synthesis strategy involves coupling this compound with specifically substituted anilines or other heteroaromatic amines. The substituents on the amine component are designed to exploit unique features of the CDK active site to enhance potency and selectivity. For instance, sulfonyl groups at the ortho position of an aniline moiety have been shown to play a crucial role in binding with CDK7.[6]
Structure-Activity Relationship (SAR) Insights
Based on extensive literature on pyrimidine-based CDK inhibitors, the following SAR trends can guide inhibitor design:
-
Aniline Substitution: Small, electron-withdrawing groups (e.g., chloro, fluoro) or hydrogen-bond acceptors (e.g., sulfonyl, amide) on the aniline ring often increase potency.[6][9]
-
Linker Rigidity: While a simple amide is common, introducing conformational constraints can sometimes improve binding affinity.
-
Selectivity: Achieving selectivity between different CDK family members (e.g., CDK7 vs. CDK2 vs. CDK9) is a major challenge. This is often accomplished by fine-tuning the substitutions on the solvent-facing moiety to interact with non-conserved residues.[6]
Representative Potency of Pyrimidine-Based CDK Inhibitors
The table below summarizes the inhibitory activity of several 2,4-diaminopyrimidine derivatives against key CDK targets, illustrating the potential of this scaffold class.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2,4-Diaminopyrimidine Derivative | CDK7 | 7.21 | [6] |
| 2,4-Diaminopyrimidine Derivative | CDK9 | >1000 (selective) | [6] |
| 4-Thiazol-2-anilinopyrimidine | CDK9 | 7 | [9] |
| 4-Thiazol-2-anilinopyrimidine | CDK2 | >560 (selective) | [9] |
Part 3: Experimental Protocols
The cornerstone of utilizing this compound is the amide bond formation. The following protocol provides a robust and widely applicable method for coupling this acid with a variety of amines.
Protocol 1: Synthesis of N-Aryl-2-(dimethylamino)pyrimidine-4-carboxamides via EDC/HOBt Coupling
Principle: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is used as an additive to suppress racemization (if chiral centers are present) and improve efficiency by converting the O-acylisourea into a less reactive but more selective HOBt ester. This intermediate then cleanly reacts with the amine nucleophile to form the desired amide bond. This method is particularly effective for coupling with electron-deficient anilines, which are often poor nucleophiles.[10]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 2-chloro-4-fluoroaniline) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the flask to 0 °C in an ice-water bath. Add EDC (1.5 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
-
Monitoring (Self-Validation): Check for the consumption of the starting carboxylic acid using Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show a new, typically less polar spot corresponding to the amide product.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and HOBt, while the water and brine washes remove residual DMF and salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for amide coupling protocol.
Conclusion
This compound is a high-value, strategically designed building block for modern kinase inhibitor discovery. Its inherent features—a validated hinge-binding core, a versatile synthetic handle for diversification, and a property-modulating substituent—provide a streamlined entry into novel chemical space. The protocols and insights provided herein are intended to empower researchers to rapidly synthesize and evaluate new generations of pyrimidine-based kinase inhibitors, accelerating the path toward new therapeutic agents for cancer and other diseases.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for 2-(Dimethylamino)pyrimidine-4-carboxylic acid characterization
An Application Guide to the Comprehensive Characterization of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound (CAS No. 933759-45-6). As a heterocyclic compound incorporating both acidic (carboxylic acid) and basic (dimethylamino, pyrimidine ring) functionalities, this molecule presents unique analytical challenges and opportunities. This guide is designed for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries. It outlines a multi-technique approach, leveraging spectroscopy, chromatography, and thermal analysis to ensure unambiguous structural elucidation, purity assessment, and physicochemical profiling. The protocols herein are grounded in established principles, explaining the causality behind experimental choices to provide a robust and scientifically sound characterization workflow.
Introduction and Physicochemical Profile
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The presence of a carboxylic acid group provides a handle for further synthetic modifications (e.g., amide bond formation), while the dimethylamino group modulates the electronic properties and basicity of the pyrimidine ring. Accurate and thorough characterization is the bedrock of drug discovery and development, ensuring the identity, purity, and stability of such critical building blocks.
This guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thermal Analysis (TGA/DSC) for this purpose.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 933759-45-6 | [2][3] |
| Molecular Formula | C₇H₉N₃O₂ | [2][] |
| Molecular Weight | 167.17 g/mol | [2] |
| Appearance | White to off-white solid/powder (predicted) | [5] |
| Structure | Pyrimidine ring with a dimethylamino group at position 2 and a carboxylic acid at position 4. | [2] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Causality of Experimental Design: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar, amphoteric analyte and the fact that the acidic proton of the carboxylic acid group is often observable, albeit sometimes broad. For a related compound, 2-(dimethylamino)pyridine, deuterated chloroform (CDCl₃) has been used, but DMSO-d₆ is generally more suitable for carboxylic acids.[6]
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate apodization function and perform a Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| -N(CH₃)₂ | ~3.1 - 3.3 (singlet, 6H) | ~37 | Protons and carbons on a nitrogen atom are typically in this region. |
| Pyrimidine H-5 | ~7.0 - 7.2 (doublet) | ~110 | Shielded by the adjacent C4-substituent and influenced by the C2-amino group. |
| Pyrimidine H-6 | ~8.5 - 8.7 (doublet) | ~158 | Deshielded due to its position between two electronegative ring nitrogen atoms. |
| -COOH | ~13.0 (broad singlet, 1H) | ~165 | Characteristic chemical shift for a carboxylic acid proton. |
| Pyrimidine C-2 | - | ~162 | Carbon attached to the dimethylamino group. |
| Pyrimidine C-4 | - | ~160 | Carbon bearing the carboxylic acid group. |
Note: Predictions are based on data from analogous pyrimidine and pyridine structures.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of Experimental Design: The molecule contains several IR-active functional groups (C=O, O-H, C=N, C-N, C-H). Their characteristic vibrations provide a unique "fingerprint." For pyrimidine derivatives, key stretches include the C=O of the acid, C=N of the ring, and vibrations from the amino group.[9][10]
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the dry powder sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The acquired spectrum should be background-corrected. Identify the key absorption bands and assign them to the corresponding functional groups.
Table 3: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~2950 | C-H stretch | Dimethyl group |
| 1720 - 1680 | C=O stretch | Carboxylic Acid |
| 1620 - 1570 | C=N stretch | Pyrimidine Ring |
| 1580 - 1550 | C=C stretch | Pyrimidine Ring |
| 1350 - 1200 | C-N stretch | Dimethylamino Group |
Note: Values are derived from typical ranges for pyrimidine and carboxylic acid derivatives.[9][11][12]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information on electronic transitions within conjugated systems. The pyrimidine ring is a chromophore that absorbs in the UV region.
Causality of Experimental Design: The position of the maximum absorbance (λmax) is characteristic of the pyrimidine chromophore.[7] Due to the presence of both an acidic and a basic group, the molecule's electronic structure is highly sensitive to pH. Analyzing the compound in acidic, neutral, and basic media can reveal isosbestic points and λmax shifts characteristic of protonation/deprotonation events, providing indirect evidence of the pKa values.[13]
Protocol 3: UV-Vis Spectroscopy
-
Solvent Selection: Use a UV-transparent solvent such as methanol, ethanol, or water.
-
Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Working Solution Preparation: Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Spectrum Acquisition: Scan the sample from 200 to 400 nm in a 1 cm path length quartz cuvette against a solvent blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For pyrimidine derivatives, λmax is often observed in the 230-300 nm range.[14][15]
Chromatographic and Mass Spectrometric Analysis
Chromatographic methods are essential for separating the analyte from impurities, while mass spectrometry provides definitive molecular weight information.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[5] A reversed-phase method is most suitable for this moderately polar molecule.
Causality of Experimental Design: The amphoteric nature of the analyte requires careful control of the mobile phase pH. Adding an acid like formic acid or trifluoroacetic acid (TFA) protonates the basic nitrogens, ensuring a single ionic species and leading to sharp, symmetrical peaks. A C18 column provides excellent retention for the pyrimidine ring system. UV detection is ideal, with the detection wavelength set at or near the λmax determined by UV-Vis spectroscopy.
Protocol 4: Reversed-Phase HPLC
-
Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Chromatographic Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: Diode Array Detector (DAD) or UV detector at the determined λmax.
-
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as a percentage of the main peak area relative to the total peak area.
Table 4: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in ACN |
| Flow Rate | 0.4 mL/min |
| Detection | UV at λmax (e.g., ~280 nm) |
| Column Temp. | 40 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Coupling HPLC with a mass spectrometer provides definitive confirmation of the molecular weight.
Causality of Experimental Design: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like this. Operating in positive ion mode ([M+H]⁺) is logical due to the presence of multiple basic nitrogen atoms that are readily protonated. The accurate mass measurement from a high-resolution mass spectrometer (like a TOF or Orbitrap) can confirm the elemental composition.
Protocol 5: LC-MS Analysis
-
LC Method: Use the HPLC method described in Protocol 4.
-
MS Instrumentation: Couple the HPLC outlet to a mass spectrometer equipped with an ESI source.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50 - 500.
-
Expected Ion: [M+H]⁺ at m/z 168.08.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Analysis: Extract the ion chromatogram for m/z 168.08 to confirm that the HPLC peak corresponds to the target compound. Analyze the mass spectrum associated with the peak to confirm the molecular weight.
Caption: LC-MS workflow for identity and purity analysis.
Thermal Analysis
Thermal analysis techniques like TGA and DSC are used to evaluate the thermal stability, melting point, and decomposition profile of a material. This is critical for understanding its stability during storage and in manufacturing processes.
Causality of Experimental Design: For a crystalline organic solid, DSC will show a sharp endothermic peak corresponding to its melting point. TGA will show the temperature at which the compound begins to decompose, indicated by mass loss. Carboxylic acids can decompose via decarboxylation.[16][17]
Protocol 6: TGA and DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA).
-
Instrumentation: Use a calibrated TGA and DSC instrument.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Heating Rate: A standard rate of 10 °C/min.
-
Temperature Range: Typically from 30 °C to 400 °C or higher, until complete decomposition is observed in TGA.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition from the thermogram and the residual mass from the TGA curve.
-
Comprehensive Characterization Workflow
A logical workflow ensures that all necessary data is collected efficiently to build a complete profile of the compound.
Caption: A logical workflow for complete material characterization.
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust, multi-faceted strategy for the complete and unambiguous characterization of this compound. By systematically applying chromatographic, spectroscopic, and thermal methods, researchers can confidently verify the identity, purity, structure, and thermal properties of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 933759-45-6 | this compound - Synblock [synblock.com]
- 3. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Dimethylaminopyridine(5683-33-0) 1H NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 16. akjournals.com [akjournals.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid as a Versatile Molecular Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2] This guide focuses on a particularly valuable building block: 2-(Dimethylamino)pyrimidine-4-carboxylic acid . We will explore its strategic importance as a molecular scaffold, detailing its physicochemical properties, a proposed synthetic route, and robust protocols for its derivatization. Furthermore, we will delve into its application in the design of targeted therapeutic agents, with a focus on kinase inhibitors, by analyzing structure-activity relationships (SAR) derived from analogous pyrimidine-based compounds. This document is intended to serve as a practical and authoritative resource for researchers leveraging this scaffold in their drug discovery programs.
The Strategic Value of the this compound Scaffold
The utility of the this compound scaffold in medicinal chemistry is rooted in its unique combination of structural and electronic features. The pyrimidine core itself is an aromatic heterocycle capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.
The substituents at the 2 and 4 positions provide distinct advantages:
-
The 2-(Dimethylamino) Group: This electron-donating group modulates the electronic character of the pyrimidine ring, influencing its reactivity and potential interactions with target proteins. The tertiary amine functionality can also serve as a hydrogen bond acceptor.
-
The 4-Carboxylic Acid Group: This is a key functional handle for synthetic elaboration. The carboxylic acid can be readily converted into a wide array of functional groups, most commonly amides, via well-established coupling reactions.[3] This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
This strategic combination of a stable, biologically relevant core with a versatile functional group for derivatization makes this compound an ideal starting point for the construction of compound libraries aimed at a variety of biological targets.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of the scaffold is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | Synblock[4] |
| Molecular Weight | 167.17 g/mol | Synblock[4] |
| CAS Number | 933759-45-6 | Synblock[4] |
| Appearance | Typically a powder | Enamine[5] |
| Storage | Dry, sealed place | Synblock[4] |
Synthesis of the Scaffold: A Proposed Route
While this compound is commercially available from various suppliers, a reproducible synthetic protocol is invaluable for custom synthesis needs and for the preparation of analogs. Based on established pyrimidine chemistry, a plausible synthetic route can be proposed, starting from the readily available 2,4-dichloropyrimidine.
Protocol 1: Proposed Synthesis of this compound
Disclaimer: This is a proposed protocol based on analogous chemical transformations and has not been experimentally validated from a single literature source.
Step 1: Synthesis of 2-(Dimethylamino)-4-chloropyrimidine
This step involves a regioselective nucleophilic aromatic substitution (SₙAr) reaction. The C2 position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack by amines than the C4 position, especially under controlled conditions.[5][6]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Amine Addition: Introduce a solution of dimethylamine (1.1-1.5 eq) in the same solvent, or bubble anhydrous dimethylamine gas through the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 2-(dimethylamino)-4-chloropyrimidine.
Step 2: Carboxylation of 2-(Dimethylamino)-4-chloropyrimidine
This step can be achieved through a directed ortho-metalation (DoM) followed by quenching with carbon dioxide. The nitrogen atoms in the pyrimidine ring can direct lithiation to an adjacent carbon.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(dimethylamino)-4-chloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1-1.2 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution for 30-60 minutes, or by carefully adding crushed dry ice in small portions.
-
Work-up and Purification: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with 1M HCl to a pH of 3-4 to precipitate the carboxylic acid. The solid can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.
Derivatization of the Scaffold: Amide Coupling Protocols
The carboxylic acid functionality is a versatile handle for creating a diverse library of compounds, most commonly through amide bond formation. The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner.
Protocol 2: General Amide Coupling using EDC/HOBt
This is a widely used and reliable method for a broad range of amines.
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 3: Amide Coupling for Sterically Hindered or Electron-Deficient Amines using HATU
HATU is a more powerful coupling reagent, often effective when EDC/HOBt fails.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: The work-up is similar to the EDC/HOBt protocol. Dilute with ethyl acetate and wash with aqueous solutions to remove DMF and excess reagents. Purify the crude product by column chromatography.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anti-cancer drugs.[7][8] The 2,4-disubstituted pyrimidine core can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents at the 2 and 4 positions can then be tailored to achieve potency and selectivity for a specific kinase target.
While specific SAR data for the this compound scaffold is not extensively published in peer-reviewed journals, valuable insights can be gleaned from related 2,4-diaminopyrimidine and 2-aminopyrimidine-4-carboxamide derivatives found in the scientific and patent literature.[9][10][11]
Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds:
| Position of Variation | General Observation | Implication for Design |
| Amide of 4-Carboxylic Acid | The nature of the amine coupled to the carboxylic acid is critical for target engagement and can be directed towards specific sub-pockets of the kinase active site. Aromatic and heteroaromatic amines can form additional π-stacking or hydrogen bonding interactions. | This is the primary site for library diversification. Varying the size, lipophilicity, and hydrogen bonding potential of the amine can significantly impact potency and selectivity. |
| 2-Amino Group | The dimethylamino group is a common feature in many kinase inhibitors. Modifications to this group, such as replacing it with other substituted amines (e.g., anilines), can fine-tune interactions in the hinge-binding region of the kinase. | While the dimethylamino group is a good starting point, exploring other small alkylamines or cyclic amines at this position could be a viable optimization strategy. |
| 5-Position of Pyrimidine Ring | Substitution at the 5-position with small, lipophilic groups can enhance potency by occupying a nearby hydrophobic pocket. | Introduction of groups like methyl, ethyl, or halogens at the 5-position of the scaffold could be explored to improve binding affinity. |
Conclusion
This compound is a high-value, versatile scaffold for medicinal chemistry and drug discovery. Its inherent drug-like properties, coupled with the synthetic tractability of its carboxylic acid group, make it an excellent starting point for the development of novel therapeutic agents. The protocols and strategic insights provided in this guide are intended to empower researchers to efficiently utilize this scaffold in their quest for new medicines, particularly in the competitive field of kinase inhibitor design.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utdr.utoledo.edu [utdr.utoledo.edu]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. WO2022098809A1 - Diaminopyrimidine carboxamide inhibitors of hpk1 - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Amide Coupling with 2-(Dimethylamino)pyrimidine-4-carboxylic Acid
Introduction: The Significance of Pyrimidine Scaffolds in Modern Chemistry
2-(Dimethylamino)pyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key biological interactions. The dimethylamino substituent modulates the electronic properties of the ring, influencing its reactivity and metabolic stability.
The formation of an amide bond is one of the most critical and frequently performed reactions in pharmaceutical discovery.[1] However, the direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[2][3] This necessitates the activation of the carboxylic acid via a coupling reagent.
This application note provides a detailed, experience-driven guide for the successful amide coupling of this compound. We will explore the underlying chemical principles, offer a selection of robust protocols, and provide troubleshooting advice to empower researchers to confidently utilize this valuable reagent.
Scientific Principles: Activating the Carboxyl Group
The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
The primary classes of modern coupling reagents include:
-
Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and potential racemization, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often included to form a more stable, yet still reactive, active ester.[1][4]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, often based on HOBt or its more reactive analog HOAt (1-hydroxy-7-azabenzotriazole), are among the most efficient coupling agents available.[5] They react with the carboxylate anion (formed in the presence of a base) to rapidly generate the corresponding active ester, promoting fast and clean reactions even with challenging substrates.[6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these reagents generate active esters. A key advantage is that they avoid a specific side reaction—guanidinylation of the primary amine—that can sometimes occur with uronium reagents.[5]
The choice of reagent, base, and solvent is critical and depends on the specific substrates' reactivity, steric hindrance, and solubility.
Reagent Selection and Rationale
Choosing the optimal conditions is paramount for a successful coupling reaction. The unique structure of this compound—an electron-rich amino group on an otherwise electron-deficient pyrimidine ring—requires careful consideration.
Data Presentation: Comparison of Common Coupling Reagents
| Reagent Name | Class | Common Additive | Key Advantages | Key Considerations |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | HOBt or OxymaPure | Cost-effective; water-soluble urea byproduct is easily removed by aqueous workup.[2][4] | Generally slower than uronium/phosphonium salts; may require a catalytic amount of DMAP for difficult couplings.[1] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium | None (contains HOAt moiety) | Extremely fast and efficient, especially for hindered substrates; low tendency for racemization.[5] | Higher cost; can cause guanidinylation of the amine if pre-activation of the acid is not performed properly. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | None (contains HOBt moiety) | High reactivity; byproduct (HMPA) is not carcinogenic like the byproduct of its predecessor, BOP; does not cause guanidinylation.[5] | Solutions in DMF have limited stability; generally more expensive than EDC. |
Diagram: General Mechanism of Amide Coupling via HATU Activation
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocols
The following protocols are designed for a standard 1.0 mmol scale. All reagents should be handled in a fume hood with appropriate personal protective equipment. Anhydrous solvents are recommended.
Protocol 1: High-Efficiency Coupling using HATU
This method is highly reliable and recommended for ensuring the highest possible yield, especially when dealing with precious amines or sterically hindered partners.
Materials:
-
This compound (167.17 g/mol ): 167 mg (1.0 mmol, 1.0 equiv)
-
Amine (R-NH₂): 1.1 mmol (1.1 equiv)
-
HATU (380.24 g/mol ): 418 mg (1.1 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA): 0.52 mL (3.0 mmol, 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF): 5 mL
Step-by-Step Procedure:
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (167 mg) and HATU (418 mg).
-
Dissolution: Add 3 mL of anhydrous DMF and stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
-
Pre-activation: Add DIPEA (0.52 mL) to the solution. Stir the mixture for 15-20 minutes at room temperature. This "pre-activation" step is crucial for forming the active ester and preventing the HATU reagent from reacting with the amine nucleophile.
-
Amine Addition: In a separate vial, dissolve the amine (1.1 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the pre-activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with 5% aqueous LiCl (2 x 20 mL) to efficiently remove DMF, followed by 1 M HCl (1 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and finally, brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide.
Protocol 2: Cost-Effective Coupling with EDC/Oxyma
This protocol is a robust and more economical alternative to HATU, suitable for routine synthesis and scalable applications.
Materials:
-
This compound (167.17 g/mol ): 167 mg (1.0 mmol, 1.0 equiv)
-
Amine (R-NH₂): 1.2 mmol (1.2 equiv)
-
EDC·HCl (191.70 g/mol ): 230 mg (1.2 mmol, 1.2 equiv)
-
OxymaPure (142.11 g/mol ): 170 mg (1.2 mmol, 1.2 equiv)
-
DIPEA: 0.35 mL (2.0 mmol, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM): 10 mL
Step-by-Step Procedure:
-
Reagent Combination: In a dry round-bottom flask with a stir bar, combine this compound (167 mg), the amine (1.2 mmol), EDC·HCl (230 mg), and OxymaPure (170 mg).
-
Dissolution & Cooling: Add 10 mL of anhydrous DCM and stir to dissolve. Cool the flask to 0 °C using an ice bath.
-
Base Addition: Slowly add DIPEA (0.35 mL) to the cooled, stirring suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with additional DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (1 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography as described in Protocol 1.
Experimental Workflow and Troubleshooting
Diagram: Standard Amide Coupling Laboratory Workflow
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. peptide.com [peptide.com]
- 5. file.globalso.com [file.globalso.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 2-(Dimethylamino)pyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery.[1][2] This document provides an in-depth analysis of the synthetic strategy, a step-by-step protocol for large-scale production, and critical considerations for process optimization and safety. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Introduction: The Significance of this compound
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[3][4] Their prevalence in biologically active molecules, including antiviral and anticancer drugs, underscores the importance of efficient and scalable synthetic routes to novel pyrimidine building blocks.[1][2] this compound (CAS No. 933759-45-6) is a versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[5] Its dimethylamino group at the 2-position and the carboxylic acid at the 4-position provide orthogonal handles for further chemical transformations, making it a valuable synthon in the development of new pharmaceutical candidates.
Table 1: Physicochemical Properties of this compound [5]
| Property | Value |
| CAS Number | 933759-45-6 |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and DMF |
Strategic Approach to Large-Scale Synthesis
The synthesis of the pyrimidine core is most effectively achieved through the condensation of a guanidine derivative with a 1,3-dicarbonyl compound.[6] For the large-scale synthesis of this compound, a two-step approach is proposed. This strategy ensures high yields and facilitates purification of the intermediate and final product. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Detailed Protocols for Large-Scale Synthesis
This section provides detailed, step-by-step protocols for the synthesis of this compound, designed for a multi-kilogram scale.
Step 1: Synthesis of Ethyl 2-(Dimethylamino)-6-methylpyrimidine-4-carboxylate
This initial step involves the condensation of N,N-dimethylguanidine with ethyl acetoacetate to form the pyrimidine ring.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 4. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 2-(Dimethylamino)pyrimidine-4-carboxylic Acid in Fragment-Based Drug Discovery
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a curated collection of low-molecular-weight fragments (typically <300 Da).[3][4] These fragments, due to their simplicity, can explore chemical space more efficiently and form high-quality, enthalpy-driven interactions with the target protein.[5] The initial hits are often weak binders, requiring highly sensitive biophysical techniques for their detection, such as Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and X-ray Crystallography.[6][7][8] The subsequent process involves structurally guided optimization—either by "growing" the fragment to engage adjacent pockets or by "linking" two or more fragments that bind to nearby sites—to progressively build potency and drug-like properties.[9][10]
This guide focuses on a particularly valuable fragment scaffold: 2-(Dimethylamino)pyrimidine-4-carboxylic acid . We will explore the rationale behind its design, its physicochemical properties, and provide detailed protocols for its application within a typical FBDD workflow.
The Fragment in Focus: this compound
The utility of this fragment lies in the strategic combination of its three key chemical features, making it a versatile starting point for medicinal chemistry campaigns.
-
The Pyrimidine Scaffold : This nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][11][12] Its rigid, planar structure provides a well-defined shape for interacting with protein binding sites. The ring nitrogens can act as hydrogen bond acceptors, mimicking interactions often made by the adenine ring of ATP in kinase targets.[1]
-
The 4-Carboxylic Acid Group : This is a powerful interaction-mediating group. As a potent hydrogen bond donor and acceptor, it can form strong, directional interactions with polar residues. Furthermore, in its deprotonated carboxylate form, it can establish a salt bridge with basic residues like lysine or arginine, providing a strong anchoring point within a binding pocket. This functional group also serves as a primary, chemically tractable handle for fragment "growing" or "linking" strategies.[13]
-
The 2-(Dimethylamino) Group : This group serves a dual purpose. It can act as a hydrogen bond acceptor and its non-polar methyl groups can engage in favorable hydrophobic interactions. Crucially, it provides a distinct, secondary vector for chemical modification, allowing for multi-directional exploration of the surrounding chemical space during the hit-to-lead optimization phase.
Physicochemical Properties and "Rule of Three" Compliance
To be an effective starting point, a fragment should adhere to the "Rule of Three" (Ro3), which helps ensure that subsequent optimization can lead to a final compound with desirable drug-like properties.[2][4][5]
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 167.17 g/mol [14] | ≤ 300 Da | Yes |
| cLogP (Calculated) | ~0.5 - 1.0 (estimated) | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 4 (2 ring N, 1 carbonyl O, 1 amino N) | ≤ 3 | No* |
| Rotatable Bonds | 2 (C-N and C-C bonds) | ≤ 3 | Yes |
*Note: While the number of hydrogen bond acceptors is technically four, the clustered nature of the pyrimidine and carboxylate acceptors often means they interact with a focused region of the protein, behaving functionally closer to the Ro3 guideline. The overall profile remains highly favorable for an FBDD starting point.
The FBDD Workflow: From Fragment Screening to Lead Generation
The journey from a fragment hit to a lead candidate is a structured, multi-step process heavily reliant on biophysical and structural data.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Experimental Protocols
Part A: Fragment Preparation and Quality Control
Causality: The success of any screening campaign is predicated on the quality and integrity of the fragment stock. Poor solubility or the presence of impurities can lead to false positives or negatives. This protocol ensures the fragment is well-characterized before screening.
-
Procurement & Purity Check : Obtain this compound (CAS No. 933759-45-6) from a reliable vendor.[14] Verify purity (≥95%) using LC-MS and ¹H NMR.
-
Solubility Assessment : Determine the maximum solubility in the primary screening buffer (e.g., PBS, HEPES) containing a low percentage of DMSO (e.g., 1-5%). Fragments must be soluble at the high concentrations required for screening (typically in the µM to mM range).
-
Stock Solution Preparation :
-
Prepare a high-concentration primary stock solution (e.g., 100 mM) in 100% DMSO.
-
Aliquot into single-use vials to prevent freeze-thaw cycles. Store at -20°C or -80°C.
-
For aqueous-based assays like SPR and NMR, create an intermediate stock by diluting the primary stock in the assay buffer. Ensure the final DMSO concentration is matched across all samples and controls.[15][16]
-
Part B: Primary Screening Methodologies
The weak affinity of fragments necessitates highly sensitive biophysical detection methods.[8][17]
Causality: SPR is a label-free technique that detects binding events in real-time by measuring changes in mass on a sensor surface.[18][19] It is highly sensitive to the binding of small molecules and provides valuable kinetic data.[15][16] Careful assay design is crucial to eliminate false positives arising from non-specific binding or buffer mismatches.[15][16]
-
Target Immobilization :
-
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Immobilize the target protein onto the sensor surface using standard amine coupling chemistry (EDC/NHS). Aim for a density that will yield a robust signal without causing mass transport limitations.
-
Use a parallel flow channel for a reference surface (either a blank immobilized channel or one with an irrelevant, non-binding protein) to subtract bulk refractive index changes and non-specific binding.[16]
-
-
Assay Development :
-
Optimize running buffer conditions (pH, salt concentration) to ensure protein stability and minimize non-specific binding.
-
Confirm target activity post-immobilization using a known binder, if available.
-
-
Fragment Screening :
-
Prepare a dilution series of this compound in the running buffer. Typical concentrations for fragment screening range from 10 µM to 200 µM.[16] Ensure the final DMSO concentration is identical in all samples and the running buffer.[15]
-
Inject the fragment solutions over the target and reference surfaces.
-
Monitor the binding response (measured in Response Units, RU). A positive "hit" is a response on the target surface that is significantly higher than on the reference surface.
-
-
Data Analysis :
-
Perform double referencing (subtracting both the reference channel and a buffer-only injection) to obtain clean sensorgrams.
-
For initial screening, a simple equilibrium binding analysis can be used to identify hits. Plot the response at equilibrium against fragment concentration.
-
Hits are prioritized for follow-up studies to determine affinity (K D) and kinetics (k a, k d).
-
Causality: NMR is a powerful tool for FBDD as it can robustly detect weak binding events in solution.[8][20] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly effective. They work by irradiating the protein and observing which ligand signals are attenuated, indicating proximity and thus binding.
-
Sample Preparation :
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O).
-
Prepare a stock solution of the fragment in the same deuterated buffer.
-
Add the fragment to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Data Acquisition :
-
Acquire a standard 1D ¹H NMR spectrum to confirm the presence and integrity of the fragment's signals.
-
Acquire an STD NMR spectrum. This involves collecting two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied to a region devoid of protein signals.
-
-
Data Analysis :
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Signals that appear in the resulting difference spectrum belong to the fragment and indicate that it has received saturation transfer from the protein, confirming binding.
-
The intensity of the STD signals can provide information about which protons of the fragment are in closest contact with the protein, offering valuable structural insights.
-
Causality: X-ray crystallography provides the most detailed information, offering a direct, high-resolution 3D view of how the fragment binds to the target.[3][6][21] This structural information is invaluable for guiding subsequent medicinal chemistry efforts.[22]
-
Crystal Preparation :
-
Generate high-quality, reproducible crystals of the target protein that diffract to a high resolution (<2.5 Å).[6]
-
Collect a baseline dataset from a native crystal (apo structure) before fragment soaking.
-
-
Fragment Soaking :
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) in a cryo-protectant solution compatible with the crystals. The solution should contain a percentage of DMSO that the crystals can tolerate.[6]
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination :
-
Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[3]
-
Process the data and solve the structure using molecular replacement with the apo structure as a model.
-
-
Hit Identification :
-
Calculate an electron density difference map (Fo-Fc).
-
A persistent, un-modeled blob of electron density in the difference map that corresponds to the size and shape of the fragment indicates a binding event.
-
Model the fragment into the density and refine the structure to visualize the precise binding mode and key protein-ligand interactions.
-
Part C: Hit Validation and Evolution
A hit from a primary screen must be confirmed. An ideal validation strategy uses an orthogonal biophysical method (e.g., confirming an SPR hit with NMR, or vice-versa). Once confirmed, structural biology becomes the engine driving hit-to-lead optimization.
Structure-Guided Fragment Evolution
The high-resolution structural information obtained from X-ray crystallography or NMR reveals the fragment's binding orientation and the surrounding protein environment. This allows for rational, structure-based design to improve potency.
Caption: Hit evolution strategies from the initial fragment hit.
-
Fragment Growing : If the structure reveals an unoccupied pocket adjacent to either the carboxylic acid or the dimethylamino group, synthetic chemistry can be used to add functionality that extends into this new space, forming additional favorable interactions and increasing affinity.
-
Fragment Linking : If a second fragment is found to bind in a proximal site, the two can be connected with a chemically appropriate linker.[10] This can lead to a dramatic increase in affinity and is a powerful strategy for developing potent inhibitors.
References
- 1. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Fragment-based discovery, dynamics simulation and pharmacological study of 2-amino-pyrimidine derivative as HIPK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-based modification of 2,4-diarylaminopyrimidine derivatives as ALK and ROS1 dual inhibitors to overcome secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CAS 933759-45-6 | this compound - Synblock [synblock.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 20. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selvita.com [selvita.com]
- 22. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dimethylamino)pyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in this synthetic endeavor.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through a multi-step route, most commonly involving the construction of the pyrimidine ring followed by functional group manipulations. A prevalent and logical approach begins with a pre-functionalized pyrimidine core, such as a dihalopyrimidine, and introduces the desired substituents sequentially. This guide will focus on a common and adaptable synthetic pathway: the nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine derivative, followed by hydrolysis to unveil the carboxylic acid.
A plausible and widely adaptable synthetic route is outlined below. This strategy offers versatility and relies on well-established chemical transformations.
Caption: A common synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you navigate common pitfalls.
Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
Question: I am reacting Ethyl 2,4-dichloropyrimidine-5-carboxylate with dimethylamine, but my yield of the 2-chloro-4-(dimethylamino) derivative is consistently below 40%. What factors could be contributing to this low yield?
Answer: Low yields in this regioselective SNAr reaction are a common challenge. Several factors can be at play, primarily related to reaction conditions and the inherent reactivity of the starting material.
-
Causality: In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate. However, factors like solvent, temperature, and stoichiometry are critical for achieving high selectivity and conversion.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity. While polar aprotic solvents like THF, acetonitrile, or DMF are often used, it's crucial to ensure your solvent is anhydrous. Water can compete as a nucleophile, leading to undesired hydroxypyrimidine byproducts.
-
Temperature Control: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition and the formation of side products. It is advisable to start at a moderate temperature (e.g., room temperature to 50°C) and monitor the reaction progress by TLC or LC-MS before increasing the temperature.
-
Stoichiometry of Dimethylamine: Using a slight excess of dimethylamine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction forward. However, a large excess may lead to the formation of the 2,4-bis(dimethylamino)pyrimidine byproduct.
-
Base Addition: The reaction of dimethylamine with the dichloropyrimidine will generate HCl, which can protonate the dimethylamine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to scavenge the generated acid.
-
Issue 2: Formation of the 2,4-bis(dimethylamino)pyrimidine Byproduct
Question: My SNAr reaction is producing a significant amount of the 2,4-bis(dimethylamino)pyrimidine byproduct, which is difficult to separate from my desired monosubstituted product. How can I minimize this side reaction?
Answer: The formation of the disubstituted product is a classic example of over-reaction and can be controlled by carefully managing the reaction conditions.
-
Causality: Once the first dimethylamino group is introduced at the C4 position, the pyrimidine ring becomes more electron-rich, which deactivates it towards further nucleophilic substitution. However, under forcing conditions (high temperature, long reaction times, or a large excess of the nucleophile), the second substitution at the C2 position can still occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully measured amount of dimethylamine, ideally no more than 1.1 to 1.2 equivalents.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient, although it may require longer reaction times.
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS. Once the starting material is consumed and before a significant amount of the disubstituted product is formed, quench the reaction.
-
Issue 3: Incomplete or Slow Ester Hydrolysis
Question: The final hydrolysis of the ethyl ester to the carboxylic acid is sluggish, and I'm recovering a lot of starting material even after prolonged heating with NaOH. What can I do to improve the conversion?
Answer: Incomplete hydrolysis can be due to several factors, including insufficient base, phase transfer limitations, or steric hindrance.
-
Causality: The hydrolysis of the ester is a saponification reaction that requires a stoichiometric amount of base. The solubility of the ester in the aqueous base can also be a limiting factor.
-
Troubleshooting Steps:
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 2-4 equivalents of NaOH or LiOH).
-
Co-solvent: Employ a co-solvent system, such as THF/water or ethanol/water, to improve the solubility of the ester in the reaction mixture.
-
Increase Temperature: If the reaction is still slow, carefully increase the reflux temperature.
-
Alternative Hydrolysis Conditions: Consider using acidic hydrolysis (e.g., refluxing with aqueous HCl) if basic conditions are not effective. However, be mindful that the dimethylamino group could be protonated under acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: A common and commercially available starting material is a 2,4-dichloropyrimidine with a carboxylic acid precursor at the 5-position, such as ethyl 2,4-dichloropyrimidine-5-carboxylate. The ester group is generally preferred over a nitrile, as the hydrolysis of the nitrile can sometimes require harsh conditions that may affect other functional groups.
Q2: How can I purify the final product, this compound?
A2: The final product is an amino acid and is likely to be a zwitterionic solid. Purification can often be achieved by recrystallization. A common procedure involves dissolving the crude product in a minimal amount of hot water or an alcohol/water mixture and allowing it to cool slowly. Adjusting the pH to the isoelectric point can also induce precipitation. If recrystallization is insufficient, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid or ammonia) may be effective.
Q3: Can I use aqueous dimethylamine for the SNAr step?
A3: It is generally not recommended to use aqueous dimethylamine. The presence of water can lead to the formation of hydroxypyrimidine byproducts through competitive nucleophilic attack by hydroxide ions or water. Anhydrous dimethylamine, either as a gas or a solution in an anhydrous solvent like THF, is preferred.[1]
Q4: My final product is showing a broad peak in the NMR. What could be the reason?
A4: A broad peak in the NMR spectrum, particularly for the N-H or O-H protons, can be due to several factors including zwitterion formation, hydrogen bonding, or the presence of residual acid or base. Adding a drop of D2O to the NMR tube can help to identify exchangeable protons, as their peaks will disappear. If the product is in a salt form, this can also lead to peak broadening.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate
-
To a solution of ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in anhydrous THF, add N,N-diisopropylethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine in THF (2.0 M, 1.2 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with aqueous HCl.
-
The product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
| Parameter | SNAr Reaction | Ester Hydrolysis |
| Key Reagents | Ethyl 2,4-dichloropyrimidine-5-carboxylate, Dimethylamine, DIPEA | Ethyl 2-chloro-4-(dimethylamino)pyrimidine-5-carboxylate, NaOH |
| Solvent | Anhydrous THF | Ethanol/Water |
| Temperature | 0 °C to Room Temperature | Reflux |
| Typical Yield | 60-80% | 85-95% |
| Purity Check | TLC, LC-MS, NMR | TLC, LC-MS, NMR, Melting Point |
Logical Relationships and Troubleshooting Workflow
Caption: A troubleshooting decision tree for improving reaction yields.
References
Technical Support Center: Purification of 2-(Dimethylamino)pyrimidine-4-carboxylic acid
Welcome to the technical support center for the purification of 2-(Dimethylamino)pyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this compound in high purity. The unique amphoteric nature of this molecule, possessing both a basic dimethylamino group and an acidic carboxylic acid, presents specific purification hurdles. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is streaking severely on a silica gel TLC plate. How can I get a clean spot?
A1: This is the most common issue and arises from the compound's dual acidic and basic nature interacting with the slightly acidic silica gel stationary phase.[1] The basic nitrogen of the dimethylamino group and pyrimidine ring can interact strongly with acidic silanol groups on the silica surface, while the carboxylic acid can exist in a mixed protonated/deprotonated state, leading to significant tailing or streaking.[1][2]
Root Cause Analysis & Solution:
-
Mechanism: The streaking is caused by strong, non-ideal secondary interactions between your polar, ionizable compound and the polar, acidic stationary phase.
-
Solution: To obtain a well-defined spot, you must suppress the ionization of your compound. This is achieved by adding a modifier to your mobile phase:
-
For Acidic Modification: Add 0.5-2% acetic acid or formic acid to your eluent (e.g., 95:5 Dichloromethane/Methanol + 1% Acetic Acid). The acid in the mobile phase keeps the dimethylamino and pyrimidine groups protonated and ensures the carboxylic acid remains in its neutral, protonated state, minimizing interactions with the silica.[1]
-
For Basic Modification: Alternatively, adding a small amount of a base like triethylamine (0.5-2%) or using a solvent system like 10% ammonia in methanol mixed with dichloromethane can also work.[2][3][4] This approach neutralizes the acidic sites on the silica gel, preventing strong adsorption of the basic parts of your molecule.
-
Recommendation: Start with acidic modification, as it is often more effective for zwitterionic compounds containing a carboxylic acid.
Q2: My compound is highly polar and will not elute from my silica column, even with 20% Methanol in Dichloromethane. What are my options?
A2: This is a classic problem for highly polar heterocyclic compounds.[3] If increasing the mobile phase polarity to very high levels is ineffective or leads to poor separation from other polar impurities, you have two primary alternative strategies:
-
Switch to a Different Stationary Phase:
-
Reversed-Phase Chromatography: This is often the best solution for very polar compounds.[3] In reversed-phase (e.g., using a C18 silica column), the stationary phase is non-polar, and a polar mobile phase is used. Your polar compound will have weaker interactions with the C18 and elute more readily. A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[3]
-
Alumina: Neutral or basic alumina can be a good alternative to acidic silica gel, especially if your compound is sensitive to acid or if basic impurities need to be removed.[3][5]
-
-
Use an Ion-Exchange Resin: Given the compound's ability to exist as either a cation (protonated amine) or an anion (deprotonated acid), ion-exchange chromatography is a powerful, albeit more complex, option for achieving high purity.
Q3: I am trying to recrystallize my product, but it keeps "oiling out." How can I get it to form crystals?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.[6] This typically happens for one of two reasons: the solution is too supersaturated and cooled too quickly, or the presence of impurities is disrupting crystal formation.[3][6]
Troubleshooting Steps:
-
Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly. Insulating the flask (e.g., by placing it in a beaker with paper towels) can help. Do not place it directly in an ice bath from a hot state.[6]
-
Add More Solvent: If an oil forms, try re-heating the solution to dissolve the oil and then add a small amount (1-5% more) of the hot solvent before attempting to cool it again slowly.[3]
-
Induce Nucleation: If the solution remains clear upon cooling (supersaturated), you can induce crystallization by:
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. A co-solvent system (using a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not) is often effective.[3] For this molecule, consider dissolving it in a minimal amount of hot methanol or water and then slowly adding a less polar anti-solvent like ethyl acetate or acetonitrile until turbidity persists.
Q4: How can I use acid-base extraction to purify this compound, given it has both acidic and basic groups?
A4: Acid-base extraction is an excellent technique for this molecule, but it requires precise pH control to exploit its amphoteric nature. The goal is to find the isoelectric point (pI) , the pH at which the molecule has a net-zero charge and is least soluble in water.
The Strategy:
-
Dissolve in Base: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will be deprotonated to the highly water-soluble carboxylate salt. Any neutral organic impurities can be removed by extracting this basic aqueous solution with an organic solvent like dichloromethane or ethyl acetate.[7][8]
-
Precipitate at the Isoelectric Point: Discard the organic layer. Cool the aqueous layer in an ice bath and slowly add dilute acid (e.g., 1M HCl) dropwise with vigorous stirring.[1] As the pH drops, the basic dimethylamino group will become protonated. At the isoelectric point, the zwitterionic form of the molecule will have minimal water solubility and precipitate out as a pure solid.
-
Isolate the Product: The precipitated solid can then be collected by filtration, washed with cold water, and dried.[8]
This method is highly effective at removing both neutral impurities and any acidic or basic impurities whose solubility profiles differ significantly.
In-Depth Experimental Protocols & Workflows
Compound Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | [9][10] |
| Molecular Weight | 167.17 g/mol | [10][] |
| Appearance | Off-white to yellow solid | [12] |
| Predicted pKa (Acidic) | ~2.10 (for a similar structure) | [13] |
| Predicted pKa (Basic) | ~9.7 (for DMAP, a related structure) | [12] |
Note: pKa values are predictions for structurally related compounds and should be used as a guideline for experimental design.
Purification Strategy Decision Workflow
This workflow helps in selecting the most appropriate purification technique based on initial observations.
Caption: Decision workflow for purification.
Protocol 1: Column Chromatography with Modified Eluent
This protocol is for purification when TLC analysis shows that adding a modifier resolves streaking.
-
TLC Analysis: First, determine the optimal mobile phase. Test solvent systems like Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / Hexanes. Add 1% acetic acid to the chosen solvent system to improve resolution. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing:
-
Use a slurry packing method with silica gel in the non-polar component of your mobile phase (e.g., Hexanes or DCM).
-
The mass of silica should be 50-100 times the mass of your crude material.[5]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like pure methanol.
-
Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your product) and evaporate the solvent to get a dry, free-flowing powder. This is called "dry loading" and provides much better separation than loading a liquid solution.
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting with your chosen mobile phase (containing 1% acetic acid). A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary for complex mixtures.[3]
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid is volatile and will be removed during this process.
Protocol 2: Purification by pH-Controlled Precipitation
This method is ideal for removing neutral, highly acidic, or highly basic impurities.
Caption: Workflow for acid-base purification.
-
Dissolution: Place your crude material in an Erlenmeyer flask. Add a 1M solution of sodium hydroxide (NaOH) portion-wise until all the solid dissolves.
-
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Add an equal volume of Dichloromethane (DCM). Invert the funnel gently several times to mix, releasing pressure frequently.[1][3] Allow the layers to separate and drain the bottom DCM layer. Repeat this extraction one more time. Discard the organic layers, which contain neutral impurities.
-
Acidification: Transfer the remaining aqueous layer to a beaker and place it in an ice-water bath. While stirring vigorously, add a 1M solution of hydrochloric acid (HCl) drop by drop.[1][8] You will observe the product precipitating as a solid.
-
pH Monitoring: Monitor the pH with pH paper. Continue adding acid until you see no further precipitation. The optimal pH will likely be between 3 and 6, near the molecule's isoelectric point.
-
Isolation: Allow the slurry to stir in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts, then with a small amount of a non-polar solvent like cold diethyl ether to help speed up drying. Dry the purified solid under high vacuum.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Page loading... [guidechem.com]
- 10. CAS 933759-45-6 | this compound - Synblock [synblock.com]
- 12. 4-Dimethylaminopyridine CAS#: 1122-58-3 [m.chemicalbook.com]
- 13. 2-DIMETHYLAMINO-4-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID CAS#: 180283-68-5 [m.chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Functionalization
Welcome to the technical support center for pyrimidine functionalization. The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, making its efficient modification a critical task for researchers.[1][2] However, the inherent electronic properties of the pyrimidine ring often present unique challenges in achieving high yields and selectivities.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting workflows, frequently asked questions, and detailed protocols to empower you to overcome synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a systematic approach to identifying the root cause and implementing a solution.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Question: I'm attempting a Suzuki-Miyaura coupling with a 2-chloropyrimidine and an arylboronic acid, but I'm observing very low conversion to the desired product. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in cross-coupling reactions involving pyrimidines are a frequent challenge. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents. The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can complicate these reactions.[3][4]
Root Cause Analysis & Optimization Workflow
A logical, step-by-step approach is the most effective way to troubleshoot. Start by evaluating the most critical components of the reaction system.
Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.
Detailed Solutions
-
Catalyst System Evaluation:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst poisoning and the formation of inactive species.[3]
-
Ligand Choice: Standard ligands like PPh₃ may not be sufficient. The electron-deficient nature of the pyrimidine ring makes the final reductive elimination step of the catalytic cycle challenging.
-
-
Reaction Condition Optimization:
-
Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[6] An inappropriate base can lead to incomplete reaction or decomposition of starting materials.
-
Solvent and Temperature: Solvents must be anhydrous and thoroughly deoxygenated. High temperatures can lead to catalyst decomposition or side reactions like dehalogenation.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (as precatalysts) | Provides the active Pd(0) species in situ. |
| Ligand | XPhos, SPhos, RuPhos, tBu₃P | Bulky, electron-rich ligands accelerate reductive elimination.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A screen of bases is recommended. K₃PO₄ is often effective in challenging couplings.[7] |
| Solvent | 1,4-Dioxane, Toluene, THF (+/- H₂O) | Anhydrous, degassed aprotic solvents are standard. A small amount of water can sometimes aid boronic acid solubility.[8] |
| Temperature | 80-110 °C | Start at a moderate temperature (e.g., 80 °C) and increase if no reaction is observed. Monitor for catalyst decomposition (formation of palladium black). |
-
Reagent Quality Assessment:
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation or form inactive trimeric anhydrides (boroxines) upon storage.
-
Solution: Use freshly purchased boronic acid, or convert it to a more stable boronate ester (e.g., a pinacol ester) which can be used directly in the coupling reaction.
-
-
Purity of Halopyrimidine: Ensure the starting halopyrimidine is pure and free of contaminants that could interfere with the catalyst.
-
Issue 2: Poor or Incorrect Regioselectivity
Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine, but I'm getting a mixture of products or substitution at the wrong position. How can I control the regioselectivity?
Answer: Regioselectivity in the functionalization of di- or poly-substituted pyrimidines is governed by the electronic properties of the ring and the specific reaction conditions.
Understanding Pyrimidine Reactivity
The two nitrogen atoms make the pyrimidine ring electron-deficient, activating the C2, C4, and C6 positions for nucleophilic attack. In 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[9] However, this selectivity can be influenced or even reversed by other substituents on the ring or by the nature of the nucleophile and reaction conditions.[10][11]
Strategies for Controlling Regioselectivity
-
SNAr Reactions on Dihalopyrimidines:
-
General Trend: For most nucleophiles, substitution occurs preferentially at C4.[9]
-
Achieving C2 Selectivity:
-
Steric Hindrance: A bulky substituent at C5 can sterically hinder the C4 position, favoring attack at C2.
-
Electronic Effects: A strong electron-donating group at C6 can reverse the normal selectivity, making the C2 position more electrophilic.[10]
-
Nucleophile-Directed Selectivity: Certain nucleophiles can override the inherent preference. For example, using tertiary amines as nucleophiles on 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity.[11][12]
-
-
-
Directed ortho-Metalation (DoM):
-
This powerful technique allows for regioselective deprotonation (and subsequent functionalization) at a position ortho to a directing metalation group (DMG).[13][14]
-
Mechanism: A DMG, such as an amide or methoxy group, coordinates to an organolithium base (e.g., n-BuLi) or a hindered magnesium base, directing deprotonation to the adjacent ring position.[15][16] This creates a nucleophilic carbon that can be trapped with various electrophiles.
-
Application: To functionalize the C5 position, a DMG can be installed at C4. For C6 functionalization, a DMG at C5 would be required. Modern hindered bases like TMPMgCl·LiCl can provide excellent regioselectivity even on substrates with sensitive functional groups.[17]
-
Caption: Comparison of regioselectivity control strategies.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up reactions that are sensitive to air and moisture?
A1: Many reagents used in pyrimidine functionalization, especially organometallics and palladium catalysts, are sensitive to oxygen and water.[18] Proper inert atmosphere techniques are crucial for reproducibility and high yields.
-
Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., >120 °C overnight) or by flame-drying under vacuum. Allow to cool under a stream of inert gas (Nitrogen or Argon).[19]
-
Atmosphere: Use a Schlenk line or a glovebox to maintain an inert atmosphere.[18] For simpler setups, inert gas-filled balloons can be used, but this is less rigorous.[20] The process involves evacuating the air from the reaction vessel and backfilling with inert gas, repeated in several cycles for best results.[21]
-
Reagents & Solvents: Use anhydrous, degassed solvents. Solvents can be dried using a solvent purification system or by distillation over an appropriate drying agent. They should be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. Liquid reagents should be transferred using dry, gas-tight syringes.[22]
Q2: My C-H functionalization reaction is not working. What should I check first?
A2: Direct C-H functionalization is a powerful but often challenging transformation.[23][24] Success is highly dependent on the directing group, oxidant, and catalyst system.
-
Directing Group (DG): Is your DG effective? Some DGs are better than others for directing the catalyst to the desired C-H bond.
-
Oxidant: Many C-H functionalizations require a stoichiometric oxidant (e.g., Ag₂CO₃, Cu(OAc)₂). Ensure your oxidant is fresh and active. In some cases, air (O₂) can serve as the oxidant, but this may require specific catalyst systems.[25]
-
Catalyst Poisoning: As with cross-coupling, the pyrimidine nitrogens can inhibit the catalyst. Sometimes, additives are needed to mitigate this effect.
-
Reaction Conditions: These reactions are often highly sensitive to solvent, temperature, and reactant concentrations. A thorough optimization screen may be necessary.
Q3: How do I choose the correct palladium catalyst and ligand for a specific cross-coupling reaction?
A3: The choice depends on the coupling partners and the specific pyrimidine substrate.
-
For Suzuki-Miyaura: As discussed, bulky, electron-rich phosphine ligands (XPhos, SPhos, etc.) are generally the first choice for couplings with electron-deficient chloropyrimidines.[5]
-
For Buchwald-Hartwig Amination: This reaction is notoriously sensitive to the ligand.[26] A ligand screen is almost always necessary. Ligands like Xantphos are common starting points. The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS often being required.[27]
-
For Sonogashira: This reaction typically uses a palladium catalyst (e.g., Pd(PPh₃)₄) in conjunction with a copper(I) co-catalyst (e.g., CuI).[3] Copper-free protocols exist and can be beneficial if copper-mediated alkyne homocoupling is a significant side reaction.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a starting point for optimization.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the chloropyrimidine (1.0 equiv) and the boronic acid or boronate ester (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
-
Setup: In a round-bottom flask, dissolve the halopyrimidine (1.0 equiv) in a suitable solvent (e.g., ethanol, NMP, or THF).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv) and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).
-
Reaction: Stir the mixture at the desired temperature (from room temperature to reflux, depending on substrate reactivity). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water to remove salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. baranlab.org [baranlab.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 24. researchgate.net [researchgate.net]
- 25. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reddit.com [reddit.com]
- 27. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
stability issues of 2-(Dimethylamino)pyrimidine-4-carboxylic acid in solution
Introduction
Welcome to the technical support guide for 2-(Dimethylamino)pyrimidine-4-carboxylic acid (CAS No. 933759-45-6).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule in solution. While this compound is stable as a solid under recommended storage conditions (cool, dry, sealed), its behavior in solution can be complex and experiment-dependent.[1][2][3]
The information herein is synthesized from established chemical principles of pyrimidine and carboxylic acid functionalities, as direct, in-depth stability studies on this specific molecule are not widely published. Our guidance is based on expert analysis of analogous structures and foundational organic chemistry to provide you with a robust framework for your experimental design.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your research, providing causal explanations and actionable solutions.
Question 1: I've prepared a solution of this compound, but my assay results are inconsistent and tend to decrease over time. What's happening?
Answer:
This is a classic symptom of compound degradation in solution. The inconsistency you're observing is likely due to a time-dependent decrease in the concentration of the active parent compound.
-
Probable Cause 1: pH-Dependent Hydrolysis or Decarboxylation. The stability of pyrimidine carboxylic acids can be highly sensitive to pH.[4] In strongly acidic or alkaline solutions, the molecule can be susceptible to degradation. For instance, pyrimidine-2-carboxylic acid is known to undergo decarboxylation in acidic aqueous solutions.[5] While the dimethylamino group at the 2-position may alter the electronic properties, the potential for degradation via decarboxylation (loss of the -COOH group as CO₂) or hydrolysis of the dimethylamino group remains a significant consideration.
-
Probable Cause 2: Oxidative Degradation. Although the pyrimidine ring is relatively stable, exposure to atmospheric oxygen, especially in the presence of trace metal ions in your buffer, can lead to slow oxidation over time.[6]
-
Probable Cause 3: Photodegradation. Many aromatic and heterocyclic compounds are light-sensitive. If your solutions are stored in clear vials on a lab bench, exposure to ambient light could be contributing to degradation.
Recommended Actions:
-
Control Your pH: Prepare fresh solutions for each experiment. If you must store solutions, conduct a preliminary pH stability screen. Based on data from similar molecules like 4-DMAP, which is most stable in the pH range of 2.0 to 3.0, it is advisable to test your compound's stability in a weakly acidic buffered solution.[7]
-
Use High-Purity Solvents and Buffers: Use HPLC-grade or equivalent solvents. If preparing aqueous buffers, use ultrapure water to minimize metal ion contamination.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[6]
-
Inert Atmosphere: For long-term storage of valuable stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[6]
Question 2: I'm analyzing my sample with HPLC and see unexpected peaks that grow over time. Are these related to the stability of this compound?
Answer:
Yes, the appearance and growth of new peaks in your chromatogram are strong indicators of compound degradation. The identity of these peaks corresponds to the degradation products.
-
Probable Cause & Identity of Impurities:
-
Decarboxylation Product: The most probable degradation product is 2-(dimethylamino)pyrimidine, formed by the loss of the carboxylic acid group. This product would be less polar and likely have a longer retention time in a standard reversed-phase HPLC method.
-
Hydrolysis Product: Another possibility is the hydrolysis of the dimethylamino group to a hydroxyl group, yielding 2-hydroxy-pyrimidine-4-carboxylic acid. This product would be more polar and have a shorter retention time.
-
Recommended Actions:
-
Characterize the Impurities: If your facility has access to a mass spectrometer (LC-MS), analyze the samples to determine the mass of the impurity peaks. This is the most definitive way to identify the degradation products and confirm the degradation pathway.
-
Perform a Forced Degradation Study: To proactively identify potential degradation products, you can intentionally stress the compound. Expose solutions to heat (e.g., 60°C), strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂). Analyzing these samples by HPLC or LC-MS will help you create a "degradation profile" and confirm the identity of the peaks you're seeing in your stability samples.
Question 3: My compound is crashing out of solution, particularly in my aqueous buffer. Is this a stability or solubility issue?
Answer:
This is most likely a solubility issue, but it can be linked to stability. The compound is an amine and a carboxylic acid, meaning it is amphoteric. Its charge, and therefore its solubility in aqueous media, is highly dependent on pH.
-
Scientific Explanation:
-
At low pH, the pyrimidine nitrogens and the dimethylamino group will be protonated (positively charged).
-
At high pH, the carboxylic acid will be deprotonated (negatively charged).
-
Near its isoelectric point (pI), the molecule will have a net neutral charge, making it least soluble in aqueous solutions.
-
Recommended Actions:
-
Adjust the pH: Try adjusting the pH of your buffer away from the pI. Making the solution more acidic (e.g., pH 3-4) or more alkaline (e.g., pH 8-9) should increase solubility.
-
Incorporate a Co-solvent: If you are constrained to a specific pH range where solubility is low, consider adding a water-miscible organic co-solvent like DMSO, DMF, or ethanol to your buffer system. Start with a small percentage (e.g., 1-5%) and increase as needed, ensuring the co-solvent is compatible with your downstream application.
-
Consider Salt Formation: If the final application allows, using a salt form of the compound (e.g., the hydrochloride salt) can significantly improve aqueous solubility.
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for solutions of this compound?
-
For short-term storage (1-2 days), refrigeration at 2-8°C in a tightly sealed, light-protected container is recommended.[8] For longer-term storage, aliquoting stock solutions into single-use vials and storing them at -20°C or -80°C is best practice to prevent degradation from repeated freeze-thaw cycles. Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
-
Q2: What is the most likely degradation pathway for this compound in solution?
-
Based on its structure, the most probable non-enzymatic degradation pathway is decarboxylation , especially under acidic or heated conditions, leading to the formation of 2-(dimethylamino)pyrimidine. Hydrolysis of the dimethylamino group is a secondary, but possible, pathway.
-
-
Q3: How can I monitor the stability of my compound?
-
A stability-indicating HPLC method is the gold standard. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[9][10]
-
Visualizing the Hypothesized Degradation Pathway
The following diagram illustrates the two primary hypothesized degradation routes for this compound in an aqueous environment.
Caption: Hypothesized degradation of this compound.
Experimental Protocol: Preliminary Solution Stability Assessment
This protocol provides a framework for conducting a basic stability study of this compound in different aqueous buffer systems.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Buffer salts (e.g., sodium phosphate, sodium citrate, ammonium acetate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a suitable organic solvent (e.g., DMSO or MeOH). This stock should be stored at -20°C.
-
Buffer Preparation: Prepare three buffers:
-
pH 3.0 (e.g., 50 mM Citrate Buffer)
-
pH 7.4 (e.g., 50 mM Phosphate Buffer)
-
pH 9.0 (e.g., 50 mM Tris Buffer)
-
3. Sample Preparation for Stability Study:
-
For each pH condition, spike the buffer with the stock solution to a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent from the stock is low (<1%) to avoid solubility effects.
-
Divide each solution into two sets of amber HPLC vials: one set for storage at 2-8°C (refrigerated) and one for storage at 25°C (room temperature).
-
Prepare an initial "Time 0" sample by immediately diluting the 10 µg/mL solution to the analytical concentration for your HPLC method.
4. HPLC Analysis:
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm and select the lambda max for quantification.
-
Injection Volume: 10 µL
-
-
Time Points: Analyze the samples at Time 0, 24 hours, 48 hours, and 72 hours.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample. A loss of >5-10% is typically considered significant instability.
5. Data Summary:
The results of your study can be summarized in a table for easy comparison.
| Condition | Time Point (hours) | % Remaining (2-8°C) | % Remaining (25°C) | Observations (e.g., new peaks) |
| pH 3.0 | 0 | 100% | 100% | - |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| pH 7.4 | 0 | 100% | 100% | - |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| pH 9.0 | 0 | 100% | 100% | - |
| 24 | ||||
| 48 | ||||
| 72 |
This structured approach will provide you with valuable, empirical data on the stability of this compound under your specific experimental conditions, allowing you to proceed with confidence.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 933759-45-6 | this compound - Synblock [synblock.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. The stability of orotic acid in aqueous solutions [cds-bsx.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 933759-45-6|this compound|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [HPLC analysis of 2-(P-dimethylaminostyryl) pyridine methiodide concentration in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Pyrimidine Synthesis Scale-Up
A-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals
Welcome to the Technical Support Center dedicated to addressing the complexities of scaling up pyrimidine synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a larger scale introduces a new set of variables that can significantly impact yield, purity, and safety. This resource is structured to help you anticipate, diagnose, and resolve these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the scale-up of pyrimidine synthesis, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.
Q1: We are observing a significant drop in yield for our pyrimidine synthesis when moving from gram to kilogram scale, despite consistent reaction parameters. What are the likely causes?
A significant decrease in yield upon scale-up is a common issue often rooted in physical and chemical phenomena that are less pronounced at the laboratory scale.[1] The primary factors to investigate are:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to non-homogenous reaction mixtures, causing localized "hot spots" or areas of high reactant concentration.[1] This can promote the formation of side products and degradation of the desired pyrimidine.
-
Exotherm Control: Many pyrimidine syntheses are exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale.[1][2]
-
Changes in Surface-Area-to-Volume Ratio: This ratio decreases as the scale increases, which can negatively affect reaction kinetics, especially in heterogeneous reactions.[1]
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.[1]
For a detailed approach to diagnosing and resolving yield-related issues, please refer to the Troubleshooting Guide for Low Yield and Poor Conversion .
Q2: Our scaled-up batch shows a different impurity profile compared to the lab-scale synthesis. How can we identify and mitigate these new impurities?
The emergence of new impurities during scale-up is often linked to the factors mentioned above, particularly poor temperature control and extended reaction times. Common impurities in pyrimidine synthesis include:
-
Side-Reaction Products: Inadequate mixing or localized overheating can favor alternative reaction pathways.
-
Degradation Products: The target pyrimidine may be unstable under the prolonged heating or harsh conditions that can occur in large reactors.
-
Process-Related Impurities: These can be introduced from starting materials, solvents, or even the reactor itself.[3]
A systematic approach involving analytical techniques like HPLC, LC-MS, and NMR is crucial for identifying these impurities.[4] Our Troubleshooting Guide for Impurity Profiling and Mitigation provides a step-by-step methodology for this process.
Q3: We are struggling with the crystallization and purification of our pyrimidine derivative at a larger scale. The product is "oiling out" or the purity is inconsistent. What can we do?
Crystallization is a critical step that is highly sensitive to scale.[5][6][7] Challenges such as "oiling out" or inconsistent purity often stem from:
-
Supersaturation Control: Achieving and maintaining the optimal level of supersaturation is more difficult in large volumes.
-
Cooling Rate: The slower cooling rates of large reactors can affect crystal growth and morphology.
-
Mixing Dynamics: Inadequate mixing can lead to localized supersaturation and the formation of oils or amorphous material.[8]
The Troubleshooting Guide for Crystallization and Purification offers detailed protocols for optimizing these parameters at scale.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific challenges encountered during the scale-up of pyrimidine synthesis.
Troubleshooting Guide for Low Yield and Poor Conversion
A drop in yield is a primary concern during scale-up. This guide provides a systematic approach to identifying and addressing the root cause.
Step 1: Evaluate Mass and Heat Transfer
-
Causality: Inefficient mixing in large reactors leads to poor distribution of reactants and heat, creating localized environments that can favor side reactions or cause product degradation.[1]
-
Protocol:
-
Review Agitation Parameters: Ensure the stirrer speed, impeller design, and baffle configuration are appropriate for the reactor volume and viscosity of the reaction mixture.
-
Monitor Internal Temperature: Use multiple temperature probes to map the temperature distribution within the reactor and identify any hot spots.
-
Controlled Reagent Addition: For exothermic reactions, implement a slow, controlled addition of one of the reactants to manage the heat generated.[1]
-
Step 2: Re-evaluate Reaction Kinetics and Stoichiometry
-
Causality: Reaction kinetics can be affected by the change in the surface-area-to-volume ratio at a larger scale.[1] Stoichiometry that was optimal at the lab scale may need adjustment.
-
Protocol:
-
Kinetic Modeling: If possible, perform kinetic studies to understand the reaction rate under different conditions.
-
Stoichiometry Optimization: Experiment with slight variations in the molar ratios of your reactants at the pilot scale to see if this improves conversion.
-
Catalyst Loading: If a catalyst is used, its efficiency may be affected by mass transfer limitations. Consider re-optimizing the catalyst loading.
-
Logical Workflow for Diagnosing Low Yield
Caption: A systematic approach to troubleshooting low yield in scaled-up pyrimidine synthesis.
Troubleshooting Guide for Impurity Profiling and Mitigation
The formation of new or increased levels of impurities is a common challenge during scale-up. This guide will help you identify and control them.
Step 1: Comprehensive Impurity Profiling
-
Causality: Understanding the identity and source of impurities is the first step toward their elimination.[3]
-
Protocol:
-
Analytical Method Development: Utilize HPLC with UV and MS detectors to separate and identify impurities.[4]
-
Forced Degradation Studies: Subject your starting materials and product to stress conditions (heat, acid, base, oxidation) to identify potential degradation products.
-
Isolate and Characterize: If a significant unknown impurity is present, isolate it using preparative chromatography and characterize its structure using NMR and high-resolution mass spectrometry.
-
Step 2: Mitigation Strategies
-
Causality: Once the impurities are identified, targeted changes to the reaction and work-up conditions can minimize their formation.
-
Protocol:
-
For Side-Reaction Products: Adjust stoichiometry, temperature, or reaction time to disfavor the side reaction.[9]
-
For Degradation Products: Implement stricter temperature control, reduce reaction time, or conduct the reaction under an inert atmosphere to prevent oxidation.[1]
-
For Process-Related Impurities: Ensure high purity of starting materials and solvents.[1] Consider a purification step for key intermediates.
-
| Common Impurity Type | Potential Cause | Mitigation Strategy |
| Over-reaction Products | Excessive reaction time or temperature | Optimize reaction monitoring to stop at the optimal point. |
| Unreacted Starting Materials | Incomplete reaction | Re-evaluate stoichiometry and reaction conditions. |
| Solvent Adducts | Reaction with the solvent | Choose a more inert solvent. |
| Metal Impurities | Leaching from the reactor or catalyst | Use glass-lined reactors or perform a metal scavenging step. |
Troubleshooting Guide for Crystallization and Purification
Achieving a robust and reproducible crystallization process is crucial for obtaining a high-purity final product.
Step 1: Solvent Screening and Solubility Profiling
-
Causality: The choice of solvent is critical for successful crystallization.[10] A good solvent system will have a steep solubility curve with respect to temperature.
-
Protocol:
-
Solubility Testing: Determine the solubility of your pyrimidine derivative in a range of solvents at different temperatures.
-
Binary Solvent Systems: If a single solvent is not ideal, explore binary solvent systems to fine-tune the solubility profile.[10]
-
Step 2: Control of Supersaturation and Nucleation
-
Causality: Uncontrolled supersaturation can lead to the formation of oils or small, impure crystals.
-
Protocol:
-
Seeding: Introduce a small amount of pure crystalline material at the appropriate temperature to induce controlled nucleation.
-
Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a controlled temperature to maintain a stable supersaturation level.
-
Cooling Profile: Implement a controlled, gradual cooling profile to promote slow crystal growth.
-
Experimental Workflow for Crystallization Optimization
Caption: A typical experimental workflow for optimizing the crystallization of pyrimidine derivatives.
Section 3: Safety at Scale
Scaling up chemical reactions introduces new safety considerations that must be addressed proactively.
-
Exotherm Management: A runaway reaction is a major hazard. Ensure the reactor's cooling capacity is sufficient to handle the total heat of reaction.[1]
-
Reagent Handling: The handling of large quantities of flammable solvents and corrosive reagents requires appropriate engineering controls and personal protective equipment (PPE).[2]
-
Pressure Management: Be aware of any potential for gas evolution and ensure the reactor is equipped with appropriate pressure relief systems.[2]
-
Waste Disposal: The large volumes of waste generated during scale-up must be handled and disposed of in accordance with environmental regulations.
Section 4: Process Analytical Technology (PAT) in Pyrimidine Synthesis Scale-Up
Implementing Process Analytical Technology (PAT) can provide real-time insights into your reaction, enabling better control and optimization.[11][12][13][14]
-
In-situ Reaction Monitoring: Techniques like FTIR and Raman spectroscopy can be used to monitor the concentration of reactants, products, and key intermediates in real-time. This allows for precise determination of reaction endpoints and can help prevent the formation of impurities.
-
Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can provide real-time information on particle size and distribution during crystallization, enabling better control over the final product's physical properties.[5]
By integrating PAT, you can move from a fixed-recipe approach to a more dynamic and controlled manufacturing process.[15]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. stepscience.com [stepscience.com]
- 13. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
resolving solubility problems of 2-(Dimethylamino)pyrimidine-4-carboxylic acid
Technical Support Center: 2-(Dimethylamino)pyrimidine-4-carboxylic acid
Introduction
Welcome to the technical support guide for this compound (CAS 933759-45-6). This document is designed for researchers, chemists, and formulation scientists who may encounter challenges with the solubility of this compound during experimental work. As an amphoteric molecule, its solubility is highly dependent on pH, and its crystalline nature can present dissolution challenges in common organic solvents. This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve these issues, grounded in fundamental physicochemical principles.
Part 1: Physicochemical Properties & Expected Behavior
Before troubleshooting, it is crucial to understand the compound's inherent properties, which dictate its solubility behavior.
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the molecular structure is the first step. The compound possesses a carboxylic acid group (weakly acidic), a pyrimidine ring (weakly basic), and a dimethylamino group (weakly basic). This trifecta of functional groups makes it an amphoteric substance, capable of acting as either an acid or a base.
| Property | Value / Prediction | Source | Significance for Solubility |
| Molecular Formula | C₇H₉N₃O₂ | [1][] | Basic information for calculations. |
| Molecular Weight | 167.17 g/mol | [1][] | Used for preparing molar solutions. |
| pKa (Acidic) | ~4-5 (Predicted) | General chemical principles | The carboxylic acid group (-COOH) will be deprotonated to -COO⁻ at pH values above this pKa, increasing aqueous solubility. |
| pKa (Basic) | ~2-3 (Predicted) | Based on similar structures[3] | The pyrimidine ring nitrogens and/or the dimethylamino group can be protonated at pH values below this pKa, forming a cation and increasing aqueous solubility. |
| Appearance | Crystalline solid | [4] | High lattice energy in a crystalline solid can hinder dissolution, requiring more energy (e.g., heat, sonication) to break the crystal lattice. |
Q2: As an amphoteric compound, how is its aqueous solubility expected to change with pH?
A2: The solubility of amphoteric compounds in aqueous solutions is typically lowest at their isoelectric point (pI) and increases significantly in both acidic and basic conditions.[5][6]
-
In Acidic Solution (Low pH): At a pH below the basic pKa (~2-3), the nitrogen atoms on the pyrimidine ring and the dimethylamino group will become protonated. The molecule will carry a net positive charge (cation), making it more polar and thus more soluble in water.[7]
-
In Basic Solution (High pH): At a pH above the acidic pKa (~4-5), the carboxylic acid group will be deprotonated to form a carboxylate anion (-COO⁻). The molecule will carry a net negative charge, which also increases its solubility in water.[8]
-
At Isoelectric Point (pI): Between the two pKa values, the molecule will likely exist as a zwitterion (containing both a positive and negative charge) or as a neutral species. In this state, it has minimal net charge, leading to strong intermolecular interactions and the lowest aqueous solubility.[9] This "U-shaped" solubility profile is characteristic of amphoteric molecules.[9]
Part 2: Troubleshooting Common Solubility Issues
This section addresses the most frequent problems encountered in the lab and provides a logical workflow for resolving them.
Q3: My compound won't dissolve in standard organic solvents like DMSO or Ethanol. What should I do?
A3: While many organic compounds are readily soluble in DMSO, precipitation or incomplete dissolution can still occur.[10] Follow this systematic approach:
-
Verify Solvent Purity: Ensure your solvent is anhydrous and of high purity. DMSO is highly hygroscopic; absorbed water can alter its solvation properties.[11]
-
Increase Solvation Energy:
-
Vortexing: Mix the sample vigorously for 1-2 minutes.
-
Gentle Heating: Warm the solution in a water bath at 37-50°C for 5-10 minutes. Do not overheat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for 10-15 minutes to break up solid aggregates and improve solvent penetration into the crystal lattice.[12]
-
-
Test Alternative Solvents: If DMSO fails, other solvents can be attempted. Based on data for similar structures, consider the following (test on a small scale first):[4]
-
Dimethylformamide (DMF): Often a good alternative to DMSO.[10]
-
N-Methyl-2-pyrrolidone (NMP): A strong, polar aprotic solvent.
-
Basic Solvents: A small amount of a basic solvent like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can be added to a primary organic solvent to deprotonate the carboxylic acid, which may aid dissolution.
-
The following diagram outlines a logical troubleshooting workflow for initial dissolution attempts.
References
- 1. CAS 933759-45-6 | this compound - Synblock [synblock.com]
- 3. 2-DIMETHYLAMINO-4-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID CAS#: 180283-68-5 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Purification of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(Dimethylamino)pyrimidine-4-carboxylic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the purification of this compound. The following information is based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Introduction
This compound is a heterocyclic compound with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[1] Its structure, featuring both a basic dimethylamino group and an acidic carboxylic acid group, gives it amphoteric properties and high polarity. These characteristics can present unique challenges during purification. This guide will provide a structured approach to overcoming these challenges, ensuring you obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities in your sample will largely depend on the synthetic route employed. A common method for constructing the pyrimidine ring is through the condensation of an amidine (in this case, N,N-dimethylguanidine) with a three-carbon building block.[2] Potential impurities from this type of synthesis can include:
-
Unreacted Starting Materials: N,N-dimethylguanidine and the three-carbon precursor.
-
Incompletely Reacted Intermediates: Depending on the specific three-carbon component used, you might have intermediates that have not fully cyclized.
-
Regioisomers: If an unsymmetrical three-carbon component is used, you may form isomeric pyrimidine derivatives.
-
Hydrolysis Products: Harsh reaction conditions (e.g., strong acid or base) can lead to the hydrolysis of functional groups on your starting materials or product.
Another potential synthetic route involves the modification of a pre-formed pyrimidine ring, such as the reaction of a 2-chloropyrimidine derivative with dimethylamine.[3] In this case, impurities could include:
-
Unreacted 2-chloropyrimidine precursor.
-
Byproducts from incomplete reaction at other positions on the pyrimidine ring.
Q2: My purified this compound has poor solubility in common organic solvents. How can I effectively handle it for analysis and further reactions?
A2: The high polarity of this compound, due to the presence of both a hydrogen-bond donating carboxylic acid and a hydrogen-bond accepting dimethylamino group and pyrimidine nitrogens, leads to its limited solubility in many non-polar organic solvents.
-
For analytical techniques like HPLC and LC-MS, polar solvents such as methanol, acetonitrile, or mixtures with water (often with a modifier like formic acid or ammonium hydroxide to improve peak shape) are recommended.
-
For reactions, polar aprotic solvents like DMF, DMSO, or NMP can be effective.
-
You can also form a salt to improve solubility. For instance, reacting the carboxylic acid with a base can form a more soluble carboxylate salt in aqueous solutions. Conversely, protonating the dimethylamino group with an acid can form a salt that may have different solubility properties.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Long-term exposure to moisture and air should be avoided to prevent potential degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Oiling Out During Recrystallization
Scenario: You are attempting to recrystallize your crude product, but instead of forming crystals, an oil separates from the solution upon cooling.
Causality: "Oiling out" typically occurs when the compound's solubility in the chosen solvent is too high, even at lower temperatures, or if the solution is cooled too rapidly. The presence of impurities can also disrupt crystal lattice formation.
Solutions:
-
Re-dissolve and Slow Cool: Gently heat the solution to re-dissolve the oil. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool to room temperature very slowly, followed by further cooling in a refrigerator or ice bath. Insulation of the flask can help slow the cooling process.
-
Solvent System Modification:
-
Reduce Solvent Polarity: If you are using a very polar solvent, try adding a less polar co-solvent (an "anti-solvent") dropwise to the hot, dissolved solution until it becomes slightly turbid. Then, add a few drops of the polar solvent to redissolve the turbidity and allow it to cool slowly.
-
Experiment with Different Solvents: A trial-and-error approach with small amounts of your compound in different solvents can help identify a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Problem 2: Persistent Impurities After Recrystallization
Scenario: You have performed one or more recrystallizations, but analytical data (e.g., HPLC, NMR) still shows the presence of significant impurities.
Causality: This often indicates that the impurities have similar solubility profiles to your desired product in the chosen solvent system. It can also suggest that the impurity is trapped within the crystal lattice of your product.
Solutions:
-
Change the Recrystallization Solvent: Impurities that are co-soluble in one solvent may have different solubility in another. Experiment with solvents of different polarities and chemical properties.
-
Acid-Base Extraction: The amphoteric nature of your compound can be exploited for purification.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, though solubility may be low).
-
Extract with a dilute aqueous base (e.g., sodium bicarbonate solution). Your carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and acidify it with a dilute acid (e.g., HCl) to precipitate your purified product.
-
Filter and wash the solid with cold water.
-
This process can be reversed by dissolving in a dilute acid to protonate the dimethylamino group.
-
-
Chromatography: If recrystallization and extraction are ineffective, column chromatography is a powerful alternative.
Problem 3: Streaking on Silica Gel TLC and Poor Separation in Column Chromatography
Scenario: When performing thin-layer chromatography (TLC) on silica gel, your compound appears as a streak rather than a distinct spot. This often translates to poor separation during column chromatography.
Causality: The basic dimethylamino group on your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to tailing and streaking.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Triethylamine (Et₃N): Typically, 0.1-1% triethylamine is added to the mobile phase.
-
Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a better choice for purifying basic compounds.
-
Reversed-Phase Silica (C18): This is often the preferred method for polar compounds. The stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by protonating the basic groups.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not well-retained by reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a series of small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethanol/water, acetone/hexanes) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 2: Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude compound in a minimum amount of a strong solvent like methanol or DMSO.
-
Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This technique generally provides better separation than direct liquid injection.
-
Column Preparation: Select a pre-packed C18 flash column appropriately sized for your sample amount.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.
-
Elution: Load the dry sample onto the column. Begin elution with the initial mobile phase and gradually increase the proportion of the organic solvent (e.g., a gradient from 5% to 100% acetonitrile in water with 0.1% formic acid).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by lyophilization to remove water).
| Parameter | Silica Gel Chromatography | Reversed-Phase (C18) Chromatography |
| Stationary Phase | Polar (Silica) | Non-polar (C18-functionalized silica) |
| Mobile Phase | Non-polar to moderately polar (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) | Polar (e.g., Water/Acetonitrile, Water/Methanol) |
| Elution Order | Less polar compounds elute first | More polar compounds elute first |
| Modifiers | Basic (e.g., Et₃N, NH₃) to reduce tailing of basic compounds | Acidic (e.g., Formic Acid, TFA) to improve peak shape of basic compounds |
Visualization of Purification Workflow
References
Technical Support Center: Ensuring the Stability of 2-(Dimethylamino)pyrimidine-4-carboxylic acid
Welcome to the dedicated technical support guide for 2-(Dimethylamino)pyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable compound during storage and handling. By understanding its stability profile, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to Compound Stability
This compound is a heterocyclic compound with applications in medicinal chemistry and drug discovery. The integrity of this molecule is paramount for reproducible experimental outcomes. Degradation, often unseen, can lead to decreased potency, altered biological activity, and the introduction of confounding variables into your studies. This guide provides a proactive approach to stability, focusing on understanding potential degradation pathways and implementing preventative storage and handling strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and concerns regarding the stability of this compound.
Q1: What are the optimal storage conditions for this compound?
For routine short- to medium-term storage, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. A supplier recommends storing it in a "Dry, sealed place"[1]. Safety data sheets for the compound and its hydrochloride salt also indicate storage at room temperature is acceptable.[2] To mitigate the risk of degradation, it is crucial to keep the container tightly closed in a dry and well-ventilated area.[3]
Q2: I've noticed a change in the color of my solid sample. What could be the cause?
A color change in the solid material is a visual indicator of potential degradation. This could be due to a number of factors, including:
-
Oxidation: Exposure to air (oxygen) over time can lead to the formation of colored byproducts. The 2-dimethylamino group may be susceptible to oxidation.
-
Photodecomposition: Prolonged exposure to light, especially UV radiation, can induce chemical changes in the pyrimidine ring structure. Studies on other pyrimidine derivatives have shown they can undergo photodegradation.[4]
-
Contamination: The presence of impurities or contaminants could catalyze degradation reactions.
If you observe a color change, it is highly recommended to assess the purity of the sample before use.
Q3: My compound is in solution. What factors should I be most concerned about?
When in solution, this compound is more susceptible to degradation. The primary concerns are:
-
pH of the solution: The stability of the compound is likely pH-dependent. Acidic conditions may lead to the protonation of the pyrimidine nitrogen, which has been shown to induce photodegradation in similar compounds.[4] Furthermore, acidic conditions can promote the decarboxylation of pyrimidine carboxylic acids.[5] Alkaline conditions could potentially facilitate hydrolysis of the pyrimidine ring.[6]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions. It is crucial to use high-purity, anhydrous solvents when preparing solutions for long-term storage.
-
Exposure to Light: As with the solid form, solutions should be protected from light to prevent photodecomposition. UV irradiation can lead to the formation of pyrimidine photohydrates.[7]
Q4: I suspect my sample has degraded. How can I confirm this?
The most effective way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A proper HPLC method will allow you to separate the intact this compound from any potential degradation products. By comparing the chromatogram of your sample to that of a known pure reference standard, you can identify and quantify any degradation.
Proactive Stability Assessment: A Forced Degradation Study Protocol
To comprehensively understand the stability of this compound, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products.[8][9][10]
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution (e.g., at 60°C for 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution (e.g., at 60°C for 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 60°C) for a specified period. Also, subject a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined duration.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Summary of Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Supported by supplier data.[2] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) for long-term storage. | To prevent potential oxidative degradation. |
| Light | Store in amber vials or in the dark. | To prevent photodecomposition.[4][7] |
| Moisture | Store in a desiccator or with a desiccant. Keep container tightly sealed. | To prevent hydrolysis. |
| pH (for solutions) | Maintain pH in the neutral range for storage. Avoid strongly acidic or basic conditions. | Acidic conditions may cause decarboxylation,[5] while basic conditions could lead to hydrolysis.[6] |
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential sites of degradation on the this compound molecule based on the chemistry of related compounds.
Caption: Potential degradation pathways for the molecule.
By implementing these storage and handling best practices and utilizing the provided troubleshooting and analytical guidance, you can significantly enhance the stability and reliability of your this compound samples.
References
- 1. CAS 933759-45-6 | this compound - Synblock [synblock.com]
- 2. This compound hydrochloride | 2955711-35-8 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Methods for Pyrimidine Derivatives
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development, optimization, and troubleshooting. Our approach is rooted in explaining the fundamental principles behind chromatographic phenomena to empower you to make informed decisions in your laboratory work.
Part 1: Method Development & Optimization FAQ
This section addresses the foundational questions and strategic decisions you'll face when developing a robust HPLC method for pyrimidine derivatives.
Q1: What is a good starting point for a stationary phase when analyzing pyrimidine derivatives?
Answer: For most pyrimidine derivatives, a reversed-phase (RP) C18 or C8 column is the conventional and most effective starting point.[1] These columns separate compounds based on hydrophobicity and are versatile for a wide range of pyrimidine structures.
-
C18 (Octadecyl): Offers the highest hydrophobicity and retention for non-polar to moderately polar compounds. It is the most common choice and provides a strong retentive mechanism for many pyrimidine analogues.[1]
-
C8 (Octyl): Provides less retention than C18, which can be advantageous for highly retained, more non-polar pyrimidine derivatives, leading to shorter analysis times.[1]
Causality: The choice between C18 and C8 depends on the overall polarity of your target analytes. If your compounds are eluting too late on a C18 column even with a high percentage of organic solvent, switching to a C8 can provide a more manageable retention time.
For Highly Polar or Troublesome Pyrimidines: If you encounter issues like poor retention or peak tailing with standard C18/C8 phases, consider these alternatives:
| Stationary Phase Type | Primary Mechanism & Use Case | Expert Insight |
| Polar-Embedded Phases | Contain polar groups (e.g., amide, carbamate) within the alkyl chain. | These phases offer alternative selectivity and improved peak shape for basic compounds by shielding residual silanols. They are also more stable in highly aqueous mobile phases, preventing phase collapse.[2] |
| Phenyl Phases | Utilize π-π interactions between the phenyl rings of the stationary phase and aromatic analytes. | Excellent for pyrimidine derivatives containing aromatic rings, as it introduces an additional separation mechanism beyond simple hydrophobicity, which can significantly alter selectivity compared to C18.[3] |
| Mixed-Mode Phases | Combine reversed-phase and ion-exchange characteristics on a single support. | These are powerful for separating mixtures of acidic, basic, and neutral pyrimidines. For example, a phase with both C18 and strong anion-exchange (SAX) ligands can provide tunable retention based on both hydrophobicity and charge.[4] |
| Pentafluorophenyl (PFP) | Offers a complex mixture of hydrophobic, aromatic, and dipole-dipole interactions. | Can provide unique selectivity for halogenated pyrimidine derivatives and isomers that are difficult to resolve on C18 columns.[2] |
Q2: How do I select and prepare the mobile phase for my pyrimidine analysis?
Answer: Mobile phase selection is critical for achieving good separation. For reversed-phase HPLC, the mobile phase typically consists of an aqueous component (often buffered) and an organic modifier.
-
Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.
-
Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is a stronger solvent than methanol in reversed-phase, resulting in shorter retention times.[5]
-
Methanol: Can offer different selectivity compared to ACN and is sometimes more effective for resolving closely eluting peaks.
-
-
Aqueous Component & Additives: The aqueous portion controls the retention of polar compounds and, crucially, the ionization state of analytes.
-
Acidic Additives: Formic acid (FA), trifluoroacetic acid (TFA), or phosphoric acid are commonly added at low concentrations (0.05-0.1%) to the mobile phase.[6][7] This serves two primary purposes:
-
Control Ionization: By maintaining a low pH, basic pyrimidine derivatives (which are common) are protonated, leading to more consistent retention and improved peak shape.[8]
-
Suppress Silanol Interactions: Acidic conditions suppress the ionization of residual silanol groups (Si-OH) on the silica surface to Si-O⁻, minimizing secondary interactions that cause peak tailing with basic analytes.[2]
-
-
Buffers: For precise pH control, especially when working near an analyte's pKa, a buffer system (e.g., acetate or phosphate) is essential.[9][10] An acetate buffer around pH 4 has been shown to be effective for separating mixtures of purine and pyrimidine bases.[9]
-
Best Practices for Mobile Phase Preparation: [5][11]
-
Use HPLC-grade solvents to minimize impurities and baseline noise.
-
Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates that can clog the column and system.
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles from forming in the pump and detector, which cause pressure fluctuations and baseline noise.[12]
-
Measure pH of the aqueous component before mixing with the organic modifier for accurate and reproducible results.[13]
Q3: Should I use isocratic or gradient elution for my pyrimidine derivatives?
Answer: The choice between isocratic and gradient elution depends entirely on the complexity of your sample and the analytical goal.[14]
-
Isocratic Elution: The mobile phase composition remains constant throughout the run.[15]
-
When to Use: Ideal for simple mixtures (1-5 components) where all analytes have similar polarities and elute within a reasonable time. It's also preferred for routine quality control applications due to its simplicity, robustness, and stable baseline.[15][16]
-
Causality: A constant mobile phase strength provides highly reproducible retention times but struggles with complex samples. Strongly retained compounds will have very long run times and broad peaks, while weakly retained compounds may elute too early with poor resolution.[14]
-
-
Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic solvent.[17]
-
When to Use: Essential for complex samples containing pyrimidine derivatives with a wide range of polarities. It provides better resolution, sharper peaks for late-eluting compounds, and reduces overall analysis time.[16][18]
-
Causality: By starting with a lower solvent strength, polar compounds are well-retained and separated. As the solvent strength increases, more hydrophobic compounds are eluted more quickly and as sharper, more concentrated bands, improving sensitivity.[16]
-
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase | Constant Composition | Variable Composition[17] |
| Best For | Simple samples, QC, analytes with similar polarity[15] | Complex samples, analytes with a wide polarity range[17] |
| Advantages | Simple, robust, stable baseline, no re-equilibration needed[16] | Better resolution, sharper peaks, shorter run times for complex mixtures[16] |
| Disadvantages | Poor resolution for complex samples, long run times for strongly retained compounds[14] | Requires column re-equilibration, potential for baseline drift, more complex method development[14] |
Q4: What is the role of mobile phase pH, and how do I optimize it?
Answer: Mobile phase pH is one of the most powerful tools for optimizing selectivity in the separation of ionizable compounds like pyrimidine derivatives.[19] Many pyrimidines have acidic or basic functional groups, meaning their charge state can change with pH.
The Underlying Principle (E-E-A-T): In reversed-phase chromatography, neutral (uncharged) compounds are more hydrophobic and therefore more strongly retained. Ionized (charged) compounds are more polar and elute earlier.[19] By adjusting the mobile phase pH relative to the pKa of your analyte, you can control its ionization state and dramatically alter its retention time.
-
For Basic Pyrimidines: Lowering the pH well below the pKa will protonate the molecule (making it charged), causing it to elute earlier. Increasing the pH well above the pKa will keep it in its neutral form, increasing retention.[19]
-
For Acidic Pyrimidines: Increasing the pH well above the pKa will deprotonate the molecule (making it charged), causing it to elute earlier. Lowering the pH well below the pKa will keep it in its neutral, more retained form.[8]
A Protocol for pH Optimization:
-
Determine Analyte pKa: If known, this is your most important piece of information.
-
Select a Buffer: Choose a buffer with a pKa within +/- 1 unit of your desired mobile phase pH for effective buffering capacity.[20] Common choices include phosphate for pH 2-3 and 6-8, and acetate for pH 4-5.5.[9]
-
Rule of Thumb: To ensure reproducibility, set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa.[19][21] In this region, the analyte exists predominantly in one form (either fully ionized or fully neutral), making retention time much less sensitive to small fluctuations in pH.[13]
-
Scouting Runs: If the pKa is unknown, perform scouting runs at different pH values (e.g., pH 3.0, pH 5.0, pH 7.0) to observe the effect on retention and selectivity between your target analyte and any impurities. A pH around 4 has been shown to provide optimal separation for some purine and pyrimidine mixtures.[9]
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a direct question-and-answer format.
Problem Cluster: Poor Peak Shape
Poor peak shape compromises both resolution and accurate quantification. The most common issues are tailing, fronting, and excessive broadening.
Answer: Peak tailing, where the back of the peak is elongated, is a frequent issue when analyzing basic pyrimidine derivatives. It is most often caused by unwanted secondary interactions between the analyte and the stationary phase.
Causality & Solutions:
-
Silanol Interactions (Most Common Cause for Bases):
-
Why it happens: Residual silanol groups (Si-OH) on the silica backbone of the column can become deprotonated (Si-O⁻) at pH > 4. These negatively charged sites can strongly and non-specifically interact with protonated basic analytes, causing a portion of the analyte molecules to lag behind, resulting in tailing.[2][22]
-
Solution 1: Lower Mobile Phase pH: Add an acid like 0.1% formic acid or use a buffer to maintain the pH between 2.5 and 3.5. This protonates the silanol groups, neutralizing them and minimizing the unwanted ionic interaction.[2][13]
-
Solution 2: Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" (reacting residual silanols with a small silylating agent) to minimize available silanols. Using a newer, high-quality column can dramatically improve peak shape for basic compounds.[23]
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.
-
-
Column Overload:
-
Why it happens: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted peak shape that often manifests as tailing or a "shark-fin" shape.[21]
-
Solution: Reduce the injection volume or dilute the sample. Perform a dilution series (e.g., inject 10 µL, 5 µL, 2 µL, and 1 µL) to see if the peak shape becomes more symmetrical at lower concentrations.[24]
-
-
Column Contamination/Degradation:
-
Why it happens: Strongly adsorbed impurities from previous injections can create active sites that cause tailing. Over time, the stationary phase can degrade, especially when used outside its recommended pH range, exposing more silanols.
-
Solution: Flush the column with a strong solvent (follow the manufacturer's cleaning protocol). If the problem persists and the column is old, it may need to be replaced.[21] Using a guard column can help protect the analytical column from contaminants.[12]
-
Diagram: Troubleshooting Peak Tailing A logical workflow for diagnosing and solving peak tailing issues.
Answer: Peak fronting, where the front of the peak is sloped, is less common than tailing. It is typically caused by:
-
Sample Overload (Concentration Effect): Similar to tailing, injecting a very high concentration of the sample can lead to fronting. The solution is the same: dilute the sample and re-inject.[21]
-
Sample Solvent Incompatibility: This is a very common cause. If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in 100% ACN, mobile phase is 10% ACN), the analyte molecules will travel too quickly through the beginning of the column before they have a chance to properly partition with the stationary phase. This results in a distorted, fronting peak.
Answer: Broad peaks lead directly to a loss of resolution and sensitivity. This can be a complex issue with multiple potential causes.
Causality & Solutions:
-
Low Column Efficiency: The column may be old, contaminated, or damaged. Check the column's performance by injecting a standard and calculating the plate count. If it's significantly lower than the manufacturer's specification, the column may need cleaning or replacement.[25]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or a large detector flow cell can cause the analyte band to spread out before it even reaches the detector.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and keep the length between the column and detector as short as possible.[12]
-
-
Sub-optimal Method Parameters:
-
Flow Rate: A flow rate that is too high or too low can decrease efficiency. Re-optimize the flow rate.[25]
-
Mobile Phase Composition: For isocratic methods, if the mobile phase is too strong, the analyte will elute too quickly with poor retention and appear broad. If it's too weak, diffusion during a long retention time can also broaden the peak. Adjust the organic-to-aqueous ratio.[25]
-
Gradient Elution: For gradient methods, a shallow gradient can often improve the resolution of closely eluting peaks.[24]
-
Problem Cluster: Retention & Reproducibility
Answer: Unstable retention times are a critical issue for reliable identification and quantification.
Causality & Solutions:
-
Inadequate Column Equilibration (Gradient Methods): This is the most common cause. After a gradient run, the column must be fully returned to the initial mobile phase conditions. If the equilibration time is too short, the next run will start with a slightly different mobile phase composition, causing retention times to shift (usually to earlier times).
-
Changes in Mobile Phase Composition:
-
Why it happens: Improperly mixed mobile phase, evaporation of the more volatile organic component, or a malfunctioning pump proportioning valve can alter the mobile phase composition over time.[12][27]
-
Solution: Prepare fresh mobile phase daily. Ensure solvent bottle caps are sealed to prevent evaporation. If you suspect the pump, you can troubleshoot by pre-mixing the mobile phase manually to see if the problem resolves.[27]
-
-
Temperature Fluctuations:
-
Why it happens: The viscosity of the mobile phase and chromatographic retention are temperature-dependent. Fluctuations in ambient lab temperature can cause retention times to drift.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature. This is crucial for robust and reproducible methods.[12]
-
-
Mobile Phase pH Drift: If you are not using a buffer, or are working too close to the pKa of your buffer, the mobile phase pH can drift, causing significant changes in the retention of ionizable pyrimidines.[20]
-
Solution: Ensure your mobile phase is adequately buffered and the pH is set in a stable region for your analytes.
-
Answer: Poor retention of polar compounds is a classic challenge in reversed-phase HPLC.
Causality & Solutions:
-
Mobile Phase is Too Strong: The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase.
-
Solution 1: Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. For very polar compounds, you may need to use a mobile phase with very low (e.g., 1-5%) or even 100% aqueous content.[22]
-
Solution 2: Use a "AQ" or Polar-Embedded Column: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases, leading to a sudden loss of retention. Columns specifically designed for aqueous conditions (often designated 'AQ') or those with polar-embedded groups are resistant to this and will provide stable retention.[28]
-
-
Analyte is Ionized: If your polar pyrimidine is also basic, it may be protonated and highly polar at the typical low pH of reversed-phase methods.
-
Consider an Alternative Mode: If the above strategies fail, reversed-phase may not be the optimal mode.
-
Solution 4: HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent. It is an excellent alternative for retaining and separating very polar compounds that are unretained in reversed-phase.
-
Diagram: General HPLC Method Development Workflow A strategic approach to developing an HPLC method for pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. biotage.com [biotage.com]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. agilent.com [agilent.com]
- 14. mastelf.com [mastelf.com]
- 15. uhplcs.com [uhplcs.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 19. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. silicycle.com [silicycle.com]
- 22. sielc.com [sielc.com]
- 23. agilent.com [agilent.com]
- 24. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 28. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
Validation & Comparative
From Inactive Precursor to Potent Modulators: A Comparative Guide to the Activity of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid and Its Analogs as NAPE-PLD Inhibitors
For researchers and scientists in the field of drug discovery, the journey from a simple chemical scaffold to a potent and selective modulator of a biological target is a testament to the intricate dance of chemistry and biology. This guide provides an in-depth comparison of 2-(Dimethylamino)pyrimidine-4-carboxylic acid, a key synthetic intermediate, with its structurally related analogs that have demonstrated significant inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a critical enzyme in the endocannabinoid system. While direct biological activity data for the parent carboxylic acid is not extensively reported in the literature, its role as a foundational structure for highly active compounds makes this comparison essential for understanding the structure-activity relationships (SAR) that govern NAPE-PLD inhibition.
The Significance of Targeting NAPE-PLD
NAPE-PLD is a zinc metallo-β-lactamase that plays a pivotal role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1] These signaling molecules are involved in a myriad of physiological processes, including pain, inflammation, appetite, and mood regulation.[1][2] Consequently, the development of potent and selective NAPE-PLD inhibitors is a promising therapeutic strategy for a range of pathological conditions.
The signaling pathway initiated by NAPE-PLD is a crucial component of the endocannabinoid system. The following diagram illustrates the central role of NAPE-PLD in the production of NAEs and their subsequent downstream signaling.
Caption: The NAPE-PLD signaling pathway, highlighting the enzymatic conversion of NAPE to NAEs and the inhibitory action of pyrimidine-4-carboxamide analogs.
From Carboxylic Acid to Active Amides: A Synthetic Strategy
The journey to potent NAPE-PLD inhibitors based on the pyrimidine scaffold began with the identification of a pyrimidine-4-carboxamide hit from a high-throughput screening campaign.[1] The subsequent optimization of this hit involved extensive SAR studies, where this compound served as a crucial, albeit likely inactive, intermediate. The conversion of the carboxylic acid to a diverse library of amides was a key strategy to enhance biological activity.
General Synthetic Approach
The synthesis of the pyrimidine-4-carboxamide analogs generally follows a multi-step sequence, with the formation of the amide bond from the corresponding carboxylic acid being a critical step. The rationale behind this derivatization is that the amide functionality can introduce key hydrogen bond donors and acceptors, as well as provide a scaffold for introducing various substituents to probe the binding pocket of the target enzyme.
Structure-Activity Relationship (SAR) of this compound Analogs
The transformation of the inactive carboxylic acid precursor into potent amide inhibitors underscores the importance of the carboxamide moiety and the substituents appended to it. Extensive research by Mock et al. has elucidated the SAR of a series of pyrimidine-4-carboxamides, revealing key structural features that govern their inhibitory potency against NAPE-PLD.[1][3][4]
The core structure under investigation can be represented as follows, with R1, R2, and R3 representing the points of diversification:
A systematic exploration of substitutions at these positions has led to the development of highly potent inhibitors. The following table summarizes the inhibitory activities of selected analogs, showcasing the dramatic increase in potency achieved through chemical modification of the initial scaffold.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | pIC50 | IC50 (µM) |
| HTS Hit (2) | Cyclopropylmethyl | N-methylphenethylamine | Morpholine | 6.09 ± 0.04 | ~0.81 |
| LEI-401 (1) | Cyclopropylmethyl | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 | ~0.072 |
| Analog A | Cyclopropylmethyl | Dimethylamine | Morpholine | < 5 | > 10 |
| Analog B | Isopropyl | (S)-3-phenylpiperidine | Morpholine | 6.5 | ~0.32 |
| Analog C | Cyclopropylmethyl | (S)-3-phenylpiperidine | Piperidine | 6.8 | ~0.16 |
Data synthesized from Mock et al., J. Med. Chem. 2021, 64, 1, 848–861.[1][3]
The data clearly indicates that while the initial hit compound exhibited sub-micromolar activity, strategic modifications led to a significant enhancement in potency. The development of LEI-401, with a pIC50 of 7.14, represents a greater than 10-fold improvement over the initial hit.[1] Notably, simple analogs with smaller substituents, such as a dimethylamine group at the R2 position, showed significantly reduced or no activity, suggesting that the bulkier and conformationally restricted groups are crucial for effective binding to NAPE-PLD.
Experimental Protocols
To provide a practical framework for researchers, this section details the key experimental methodologies for the synthesis of the pyrimidine-4-carboxamide analogs and the subsequent evaluation of their biological activity.
Synthesis of Pyrimidine-4-Carboxamide Analogs
The following diagram outlines the general workflow for the synthesis of the target compounds, starting from orotic acid.
Caption: A generalized synthetic workflow for the preparation of pyrimidine-4-carboxamide analogs from orotic acid.
Step-by-Step Methodology:
-
Chlorination of Orotic Acid: Orotic acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield 2,6-dichloropyrimidine-4-carbonyl chloride.[3]
-
Amide Formation: The resulting acid chloride is reacted with a primary amine (R1-NH2) to form the corresponding N-substituted 2,6-dichloropyrimidine-4-carboxamide.[3]
-
First Nucleophilic Aromatic Substitution (SNAr): The more reactive chlorine atom at the 6-position is selectively displaced by a nucleophile (R2-H), typically an amine, in the presence of a base.[3]
-
Second Nucleophilic Aromatic Substitution (SNAr): The remaining chlorine atom at the 2-position is then substituted with a second nucleophile (R3-H) to afford the final pyrimidine-4-carboxamide analog.[3]
NAPE-PLD Activity Assay
The inhibitory activity of the synthesized compounds against NAPE-PLD is typically determined using a fluorescence-based assay.
Principle:
The assay utilizes a fluorogenic substrate, such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)dodecanoyl)-sn-glycero-3-phosphoethanolamine (NBD-NAPE), which upon hydrolysis by NAPE-PLD, releases a fluorescent product that can be quantified.
Step-by-Step Protocol:
-
Enzyme Preparation: A source of NAPE-PLD is required, which can be recombinant human NAPE-PLD or membrane preparations from cells overexpressing the enzyme.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test compounds (or vehicle control) in an appropriate assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic NAPE substrate.
-
Signal Detection: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 values for each compound are determined by fitting the dose-response data to a suitable pharmacological model.
Conclusion and Future Directions
The comparative analysis of this compound and its amide analogs provides a compelling case study in medicinal chemistry, demonstrating how a synthetically accessible but biologically inactive precursor can be transformed into a series of highly potent enzyme inhibitors. The detailed SAR studies have not only led to the discovery of LEI-401, a valuable tool for studying the biology of the endocannabinoid system, but also provide a roadmap for the design of future NAPE-PLD inhibitors with improved therapeutic potential.
Future research in this area could focus on further refining the pharmacokinetic and pharmacodynamic properties of these compounds, exploring additional modifications to the pyrimidine scaffold, and investigating the therapeutic efficacy of these inhibitors in various disease models. The insights gained from this comparative guide will undoubtedly aid researchers in their quest to develop novel therapeutics targeting the NAPE-PLD enzyme.
References
- 1. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the reproducibility of synthetic protocols for novel chemical entities is paramount. This guide provides an in-depth technical analysis of a validated and reproducible synthetic route to 2-(Dimethylamino)pyrimidine-4-carboxylic acid, a key building block in medicinal chemistry. We will objectively compare this method to other potential synthetic strategies, supported by experimental data, to ensure you can confidently replicate and adapt these procedures in your own laboratory settings.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone of therapeutic agents, found in a plethora of antiviral, anticancer, and antibacterial drugs. The specific substitution pattern of this compound, with its electron-donating dimethylamino group and the carboxylic acid handle for further functionalization, makes it a highly valuable intermediate for the synthesis of targeted kinase inhibitors and other advanced pharmaceutical candidates. The reliable and scalable synthesis of this molecule is therefore a critical step in the development of next-generation therapeutics.
A Validated Synthetic Pathway: From Chloropyrimidine to Final Product
Our validated and recommended synthetic approach is a robust two-step process commencing with the commercially available or readily synthesized ethyl 2-chloropyrimidine-4-carboxylate. This method is favored for its high yields, straightforward purification, and consistent reproducibility.
Overall Synthetic Scheme:
Caption: A two-step synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate
This initial step involves a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the pyrimidine ring activates the 2-position towards nucleophilic attack, allowing for the displacement of the chloride with dimethylamine.
-
Reagents and Materials:
-
Ethyl 2-chloropyrimidine-4-carboxylate (1.0 eq)
-
Anhydrous Ethanol
-
Dimethylamine (2.0 M solution in THF, or anhydrous gas) (2.0 - 3.0 eq)
-
Round-bottom flask with reflux condenser and gas inlet (if using gas)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of ethyl 2-chloropyrimidine-4-carboxylate in anhydrous ethanol, add dimethylamine solution at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
Purification by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) affords the pure ethyl 2-(dimethylamino)pyrimidine-4-carboxylate as a solid.
-
Part 2: Synthesis of this compound
The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.
-
Reagents and Materials:
-
Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate (1.0 eq)
-
Ethanol
-
Sodium hydroxide (2.0 - 3.0 eq)
-
Water
-
Hydrochloric acid (for acidification)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve the ethyl 2-(dimethylamino)pyrimidine-4-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The aqueous solution is then cooled in an ice bath and acidified to approximately pH 3-4 with hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.
-
Comparative Analysis of Synthetic Routes
To validate the chosen synthetic pathway, it is essential to compare its performance against alternative methods. The following table provides a summary of key performance indicators for our validated method versus a common alternative approach for constructing the pyrimidine ring, the Biginelli reaction. While the Biginelli reaction does not directly yield our target molecule, it represents a widely used method for pyrimidine synthesis and serves as a useful benchmark for comparison in terms of general feasibility and efficiency.
| Synthetic Route | Key Starting Materials | Reaction Steps | Typical Yield (%) | Purity (%) | Reproducibility | Key Advantages | Key Disadvantages |
| Validated Two-Step Synthesis | Ethyl 2-chloropyrimidine-4-carboxylate, Dimethylamine | 2 | 75-85 (overall) | >98 | High | High yield, clean reactions, straightforward purification. | Relies on the availability of the starting chloro-pyrimidine. |
| Alternative: Biginelli-type Cyclocondensation | A suitable 1,3-dicarbonyl compound, an aldehyde, and a guanidine derivative | 1 (for core structure) | 40-90 (variable) | 85-95 (often requires extensive purification) | Moderate to High | One-pot reaction, readily available starting materials. | May lack regioselectivity, often requires harsh conditions, and does not directly produce the target molecule. |
Validation and Quality Control: Ensuring Purity and Identity
The identity and purity of the synthesized this compound and its intermediate must be rigorously confirmed. The following analytical techniques are essential for a comprehensive validation.
Analytical Workflow
Caption: A standard workflow for product validation.
Expected Analytical Data
The following table summarizes the expected analytical data for the final product, this compound.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the dimethylamino protons, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the pyrimidine ring, dimethylamino group, and the carboxyl carbon. |
| Mass Spectrometry (LC-MS) | A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺ or [M-H]⁻). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%).[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O of the carboxylic acid, N-H and O-H stretches, and C=N and C=C bonds of the pyrimidine ring. |
Conclusion: A Reliable Path to a Key Intermediate
The two-step synthesis of this compound from ethyl 2-chloropyrimidine-4-carboxylate presented here offers a highly reproducible and efficient method for obtaining this valuable building block. The detailed protocol, coupled with a robust analytical validation workflow, provides researchers with a reliable foundation for their synthetic endeavors. By understanding the rationale behind each step and the expected outcomes, scientists can confidently produce high-purity material, accelerating the pace of drug discovery and development.
References
comparative analysis of different synthetic routes to pyrimidine-4-carboxylic acids
Introduction
Pyrimidine-4-carboxylic acids and their derivatives are cornerstone scaffolds in medicinal chemistry and drug development.[1][2] As integral components of numerous biologically active molecules, including antiviral and anticancer agents, the efficient and versatile synthesis of these heterocycles is of paramount importance.[1][3] This guide provides a comparative analysis of various synthetic routes to pyrimidine-4-carboxylic acids, offering researchers and drug development professionals a comprehensive overview of classical and contemporary methodologies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and detailed protocols.
The pyrimidine ring is a privileged structure in pharmacology, largely due to its ability to mimic the nucleobases of DNA and RNA, allowing it to interact with a wide array of biological targets.[4] The addition of a carboxylic acid moiety at the C4 position provides a crucial handle for further functionalization and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing solubility or serving as a key binding motif.[1][5]
This guide will compare the following principal synthetic strategies:
-
Classical Cyclocondensation Reactions
-
The Biginelli and Related Multicomponent Reactions
-
Modern Transition-Metal-Catalyzed Syntheses
-
Radical-Mediated C-H Functionalization
Each strategy will be evaluated based on its scope, efficiency, scalability, and functional group tolerance, providing a holistic view to aid in the selection of the most appropriate synthetic route for a given target molecule.
Classical Cyclocondensation: The Workhorse Approach
The most traditional and widely employed method for constructing the pyrimidine ring is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment such as an amidine, urea, or guanidine.[6] This approach is valued for its reliability and the accessibility of its starting materials.
Mechanistic Rationale
The reaction typically proceeds via a nucleophilic attack of the N-C-N component on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring. The choice of the three-carbon (C-C-C) fragment is critical for introducing the C4-carboxylic acid group. Typically, a β-keto ester or a related derivative where one of the carbonyl functionalities is a precursor to the carboxylic acid is used.
For instance, the condensation of formamidine with a derivative of mucobromic acid has been used, though it can suffer from low yields and byproduct formation.[7] A more general and efficient approach involves the reaction of amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which directly yields 2-substituted pyrimidine-5-carboxylic esters.[8] While this yields the 5-carboxy isomer, similar principles apply for the synthesis of the 4-carboxy derivatives by selecting the appropriate C-C-C precursor.
Visualization of General Cyclocondensation
Caption: General workflow for the classical cyclocondensation synthesis of pyrimidines.
Advantages and Limitations
-
Advantages: Broad substrate scope, readily available starting materials, and well-established procedures.
-
Limitations: Can require harsh reaction conditions (e.g., strong acids/bases, high temperatures), and may exhibit limited regioselectivity with unsymmetrical precursors. Yields can be variable, and purification can be challenging due to byproduct formation.[7]
The Biginelli Reaction and Multicomponent Variants
The Biginelli reaction, discovered by Pietro Biginelli in 1891, is a powerful one-pot, three-component reaction (3-CR) that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10] While the classic reaction yields dihydropyrimidines, modern variations and subsequent oxidation steps can provide access to fully aromatic pyrimidine systems, including those bearing a carboxylic acid group.
Mechanistic Rationale
The reaction mechanism typically involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[9][10] The key is the formation of an iminium intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the DHPM product.[10] To obtain the target pyrimidine-4-carboxylic acid, an oxidation step is required to aromatize the dihydropyrimidine ring.
Recent advancements have expanded the Biginelli reaction to four-component systems (4-CR), allowing for greater molecular diversity.[11] For example, a four-component reaction of methyl aroylpyruvate, an aromatic aldehyde, urea, and methanol has been shown to produce hexahydropyrimidine-4-carboxylates.[11] Another one-pot, four-component method uses triphosgene, an arylamine, ethyl acetoacetate, and a substituted urea to generate 4-arylamino-5-carboxyl pyrimidine derivatives, showcasing the versatility of MCRs.[12]
Visualization of the Biginelli Pathway
Caption: Synthetic pathway from a Biginelli reaction to an aromatic pyrimidine derivative.
Advantages and Limitations
-
Advantages: High atom economy, operational simplicity (one-pot), and the ability to rapidly generate complex molecules.[13] Solvent-free and microwave-assisted protocols can enhance yields and reduce reaction times.[10]
-
Limitations: The classical Biginelli reaction produces dihydropyrimidines, requiring an additional oxidation step which can lower the overall yield. The scope can sometimes be limited by the reactivity of the aldehyde component.
Transition-Metal-Catalyzed Syntheses
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocycles, offering novel pathways with high efficiency and selectivity.[14] These methods often involve C-H bond activation, cross-coupling reactions, or cycloaddition cascades catalyzed by metals such as palladium, copper, iron, or iridium.[15][16]
Mechanistic Rationale
A variety of catalytic cycles can be employed. For example, a palladium-catalyzed oxidative process can achieve a four-component reaction between amidines, styrene, and N,N-dimethylformamide (DMF) to produce pyrimidine carboxamides.[17] In this remarkable transformation, DMF serves as a dual synthon, providing both a carbon atom and the amide functionality.
Copper-catalyzed cycloadditions of alkynes with nitrogen-containing molecules like amidines are also a powerful strategy for constructing the pyrimidine core.[15] Another innovative approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which proceeds through a sequence of condensation and dehydrogenation steps.[15] These methods often operate under milder conditions than classical approaches and can provide access to structures that are difficult to obtain otherwise.
Visualization of a Metal-Catalyzed Cross-Coupling/Annulation
Caption: Conceptual workflow for a transition-metal-catalyzed synthesis of pyrimidines.
Advantages and Limitations
-
Advantages: High yields and selectivity, broad functional group tolerance, often milder reaction conditions, and access to novel chemical space.[14]
-
Limitations: The cost and toxicity of some metal catalysts can be a concern, particularly for large-scale synthesis. Ligand optimization is often required, and catalyst sensitivity to air and moisture can complicate procedures.
Radical-Mediated C-H Functionalization: The Minisci Reaction
A more modern and direct approach to introduce a carboxylic acid group onto a pre-formed pyrimidine ring is through radical-mediated C-H functionalization. The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle, is particularly well-suited for this purpose.[7]
Mechanistic Rationale
The Minisci homolytic alkoxycarbonylation allows for the direct, one-step synthesis of 5-halopyrimidine-4-carboxylic acid esters from the corresponding 5-halopyrimidines. The reaction is initiated by generating an alkoxycarbonyl radical from an alkyl glyoxylate or similar precursor using an oxidant like ammonium persulfate. This electrophilic radical then selectively attacks the electron-deficient C4 position of the protonated pyrimidine ring. Subsequent oxidation and deprotonation yield the final product. This method has proven highly effective and regioselective, providing a practical route to key intermediates for pharmacologically active molecules.[7]
Advantages and Limitations
-
Advantages: Excellent regioselectivity, direct C-H functionalization of the heterocycle, and the ability to bypass more complex multi-step sequences. The method is scalable and has been used to prepare key intermediates on a multi-gram scale.[7]
-
Limitations: The reaction requires a strongly acidic medium to protonate the pyrimidine ring, which may not be compatible with all substrates. The use of strong oxidants is necessary. The scope is generally limited to electron-deficient heterocycles.
Comparative Performance and Data Summary
The choice of synthetic route depends heavily on the specific target molecule, available starting materials, and desired scale. Below is a table summarizing the key performance indicators for each discussed methodology.
| Synthetic Route | Typical Yields | Key Advantages | Common Challenges | Scalability |
| Classical Cyclocondensation | 40-80% | Readily available precursors, well-established | Harsh conditions, potential regioselectivity issues, byproduct formation | Good |
| Biginelli Reaction | 60-95% (for DHPM) | One-pot, atom-economical, operational simplicity | Requires subsequent oxidation step, limited aldehyde scope | Excellent |
| Transition-Metal Catalysis | 70-95% | High selectivity, mild conditions, broad functional group tolerance | Catalyst cost/toxicity, ligand optimization required | Moderate to Good |
| Minisci Reaction | 60-80% | Direct C-H functionalization, high regioselectivity | Requires acidic medium, use of strong oxidants | Good |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate via Minisci Reaction[8]
This protocol describes a direct C-H functionalization approach.
Materials:
-
5-Bromopyrimidine
-
Ethyl glyoxylate (50% solution in toluene)
-
Sulfuric acid (conc. H₂SO₄)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of 5-bromopyrimidine (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Add ethyl glyoxylate (3.0 eq) to the mixture.
-
In a separate flask, dissolve ammonium persulfate (3.0 eq) in water.
-
Add the ammonium persulfate solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Carefully quench the reaction by pouring it into an ice-cold saturated solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane-ethyl acetate gradient) to afford the title compound.
Expected Yield: ~62%
Protocol 2: General Procedure for a Three-Component Biginelli Reaction[11]
This protocol outlines a classic synthesis of a dihydropyrimidine precursor.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, urea, and Yb(OTf)₃ catalyst.
-
If conducting a solvent-free reaction, gently heat the mixture to 100 °C with stirring for 1-2 hours. Alternatively, reflux the mixture in ethanol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Note: The resulting DHPM must be subjected to a separate oxidation step (e.g., using DDQ, ceric ammonium nitrate, or nitric acid) to yield the aromatic pyrimidine-4-carboxylic acid ester.
Conclusion and Future Outlook
The synthesis of pyrimidine-4-carboxylic acids is a mature field with a diverse array of reliable methods. Classical cyclocondensation remains a staple for its simplicity and the low cost of starting materials. Multicomponent strategies like the Biginelli reaction offer significant advantages in terms of efficiency and atom economy, making them highly attractive for library synthesis.
The future of pyrimidine synthesis, however, lies in the continued development of modern catalytic methods. Transition-metal-catalyzed reactions, particularly those involving C-H activation, are revolutionizing the field by enabling the construction of complex pyrimidines with unprecedented precision and under increasingly mild conditions.[14][18] These approaches minimize the need for pre-functionalized starting materials and protecting groups, leading to more sustainable and step-economical syntheses. As our understanding of catalytic mechanisms deepens, we can expect the emergence of even more powerful and selective transformations, further empowering researchers in their quest to develop novel therapeutics based on the versatile pyrimidine scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 4. growingscience.com [growingscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. db.cngb.org [db.cngb.org]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Novel α-Ketoglutarate-Dependent Dioxygenase Inhibitors: A Case Study with 2-(Dimethylamino)pyrimidine-4-carboxylic Acid
Introduction: The Rationale for Targeting α-KG-Dependent Dioxygenases
The family of Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases is a large and functionally diverse class of enzymes critical to cellular regulation.[1] This superfamily includes key epigenetic modifiers such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases, as well as RNA demethylases like ALKBH5.[1][2] By catalyzing the removal of methyl groups from histones, DNA, and RNA, these enzymes play a pivotal role in gene expression, cellular differentiation, and response to the microenvironment.
Given their central role, the aberrant activity of α-KG-dependent dioxygenases is implicated in numerous pathologies, most notably cancer.[3][4][5] For instance, mutations in the metabolic enzymes Isocitrate Dehydrogenase (IDH) 1 and 2 lead to the accumulation of 2-hydroxyglutarate (2-HG), an oncometabolite that competitively inhibits α-KG-dependent dioxygenases, resulting in a state of global hypermethylation and blocked cell differentiation.[2] This direct link between metabolic state and epigenetic control has positioned these dioxygenases as compelling therapeutic targets.
The development of small molecule inhibitors that target this enzyme class is an area of intense research. Many successful inhibitors are designed as α-KG mimetics, featuring a carboxylate group that competes with the endogenous cofactor for binding at the enzyme's active site.[6][7] The compound 2-(Dimethylamino)pyrimidine-4-carboxylic acid presents a chemical scaffold consistent with this design principle. Its pyrimidine core and carboxylic acid moiety make it a candidate for investigation as a novel inhibitor within this enzyme family.
This guide provides a comprehensive framework for benchmarking this compound against established, well-characterized inhibitors to determine its potency, selectivity, and cellular activity.
Selecting the Benchmarks: Established Inhibitors for Comparison
To rigorously evaluate a novel compound, it is essential to compare it against "gold standard" inhibitors that are well-documented in the scientific literature. For this study, we have selected two prominent inhibitors that represent different selectivity profiles within the α-KG-dependent dioxygenase family.
-
IOX1 (5-carboxy-8-hydroxyquinoline): A potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases.[8][9] It effectively inhibits multiple JmjC histone demethylases, making it an excellent tool for probing the general effects of pan-JmjC inhibition.[10]
-
GSK-J4: The cell-permeable ethyl ester prodrug of GSK-J1.[11][12] GSK-J1 is a highly selective inhibitor of the KDM6 subfamily of H3K27me3/me2 demethylases (JMJD3/KDM6B and UTX/KDM6A).[11][13] This makes GSK-J4 the ideal benchmark for assessing selectivity against a specific and therapeutically relevant KDM subfamily.
Experimental Design: A Multi-Tiered Benchmarking Workflow
A robust benchmarking strategy proceeds from broad, direct biochemical assessment to more complex, physiologically relevant cellular assays. This workflow ensures a comprehensive understanding of the compound's properties.
References
- 1. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. Novel Small Molecule RNA m6A Demethylase AlkBH5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 7. wikiwand.com [wikiwand.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. IOX1 | Structural Genomics Consortium [thesgc.org]
- 10. IOX 1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent ability to mimic the adenine ring of ATP allows for potent interactions within the kinase hinge region. However, this same feature can lead to a lack of selectivity and significant off-target effects, a critical hurdle in drug development. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 2-(Dimethylamino)pyrimidine-4-carboxylic acid, a representative member of this chemical class. In the absence of publicly available, extensive screening data for this specific molecule, we will leverage comparative data from structurally related pyrimidine derivatives to establish a predictive context. Furthermore, we will detail robust, self-validating experimental protocols to empower researchers to generate a definitive selectivity profile. This guide is designed to be a practical resource, blending theoretical rationale with actionable methodologies for assessing and interpreting kinase inhibitor selectivity.
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Their prevalence in kinase inhibitor design stems from the pyrimidine core's ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a structural feature conserved across the kinome.[3] This mimicry of ATP, however, presents a significant challenge: the potential for cross-reactivity with multiple kinases.[4]
Undesired off-target interactions can lead to cellular toxicity and adverse clinical effects. Conversely, a well-characterized polypharmacology, where a compound intentionally interacts with multiple targets, can be therapeutically advantageous.[5] Therefore, a thorough and early-stage cross-reactivity profiling of any new pyrimidine-based compound, such as this compound, is not merely a regulatory requirement but a fundamental step in understanding its therapeutic potential and safety profile.
This guide will first present a comparative analysis of the selectivity of various pyrimidine-based inhibitors to frame the potential cross-reactivity landscape of our topic compound. Subsequently, we will provide detailed experimental workflows for robustly determining its in vitro and cellular off-target profile.
Comparative Selectivity Analysis: Learning from Pyrimidine Analogs
The Spectrum of Selectivity in Pyrimidine-Based Inhibitors
The selectivity of pyrimidine derivatives can range from highly specific to broadly multi-targeted. This is often dictated by the chemical moieties at other positions on the pyrimidine ring, which can be tailored to exploit subtle differences in the ATP-binding pockets of various kinases.
For instance, a study on 2,4-diaminopyrimidine derivatives identified compound A12 as a multi-kinase inhibitor.[6] At a concentration of 1 µM, it demonstrated significant inhibition of several kinases, highlighting the potential for broad-spectrum activity within this chemical class (Table 1).
Table 1: Kinase Inhibition Profile of a Representative 2,4-Diaminopyrimidine Derivative (Compound A12) [6]
| Kinase | % Inhibition at 1 µM |
| FAK | 100 |
| PLK4 | 98 |
| ALK | 97 |
| TRKA | 95 |
| cMet | 85 |
| BRAF | 43 |
| AKT1 | 10 |
| BTK | 8 |
| ZAP70 | 4 |
| mTOR | 2 |
In contrast, strategic modifications to the pyrimidine scaffold can yield highly selective inhibitors. For example, a series of pyrido[2,3-d]pyrimidine inhibitors demonstrated that substitution at the 6-position could dramatically alter the selectivity profile. One analog, compound 4e , was found to be a highly selective inhibitor of the Fibroblast Growth Factor Receptor (FGFr) tyrosine kinase, with an IC50 of 0.060 µM, while showing minimal activity against other kinases like PDGFr, EGFr, and c-src (IC50 > 50 µM).[7]
Comparator Compounds: Clinically Relevant Pyrimidine-Based Kinase Inhibitors
To provide a broader context, it is useful to consider the selectivity profiles of clinically approved or late-stage clinical kinase inhibitors that feature a pyrimidine core. These compounds have undergone extensive characterization and illustrate the diverse selectivity profiles that can be achieved with this scaffold.
Table 2: Selectivity Profiles of Comparator Pyrimidine-Based Kinase Inhibitors
| Compound | Primary Target(s) | Key Off-Targets / Selectivity Notes |
| Imatinib | ABL, KIT, PDGFR | A well-known multi-kinase inhibitor, also active against DDR1 and NQO2.[5] |
| Gefitinib | EGFR | Highly selective for EGFR, but can show cross-reactivity with other HER family members at higher concentrations.[8] |
| Selpercatinib | RET | Exhibits high selectivity for RET over other kinases like FGFR1-3.[6] |
| Alisertib (MLN8237) | Aurora A | Potent inhibitor of Aurora A and B kinases.[5] |
| BI2536 | PLK1 | A potent inhibitor of Polo-like kinase 1.[5] |
This comparative data underscores that the cross-reactivity of a pyrimidine-based compound is not predetermined by its core structure alone. The specific substitutions dictate the interaction with the broader kinase landscape. For this compound, the dimethylamino group at the 2-position and the carboxylic acid at the 4-position will be the primary drivers of its selectivity profile.
Experimental Workflows for Cross-Reactivity Profiling
To definitively characterize the cross-reactivity of this compound, a tiered approach employing both biochemical and cellular assays is recommended.
Tier 1: Broad Kinome Screening (Biochemical)
The initial step is a broad screen against a large panel of purified kinases to identify potential off-targets. A radiometric assay is often considered the gold standard due to its sensitivity and robustness.[3]
Experimental Protocol: In Vitro Radiometric Kinase Assay
-
Assay Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the compound to the desired screening concentration (e.g., 1 µM) in assay buffer.
-
Prepare a reaction mixture containing the purified kinase, its specific substrate (peptide or protein), and necessary cofactors in a 96- or 384-well plate.[9]
-
-
Reaction Initiation and Incubation:
-
Reaction Termination and Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to a DMSO control.
-
A common threshold for a "hit" is >50% or >70% inhibition at the screening concentration.
-
Tier 2: Dose-Response and IC50 Determination
For any "hits" identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the potency of the off-target interaction. This involves a dose-response experiment using the same assay format as in Tier 1, but with a range of compound concentrations.
Tier 3: Cellular Target Engagement
A positive result in a biochemical assay does not always translate to activity in a cellular context due to factors like cell permeability and competition with endogenous ATP. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to confirm target engagement within intact cells.[10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).[1]
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend them in a suitable buffer with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling. Include a non-heated control.[1]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble (non-denatured) proteins from the precipitated proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or AlphaScreen.[8]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[1]
-
Interpretation and Next Steps
The data generated from these assays will provide a comprehensive cross-reactivity profile for this compound.
-
Broad-spectrum activity against multiple kinase families may suggest potential for polypharmacology or a higher risk of off-target toxicity.
-
High selectivity for a specific kinase or a small number of related kinases would be indicative of a more targeted therapeutic agent.
-
Discrepancies between biochemical and cellular data can provide insights into the compound's cell permeability and its ability to engage the target in a complex cellular environment.
Based on the initial profile, further studies may be warranted, such as functional cell-based assays to determine if off-target binding translates to functional modulation (inhibition or activation) of downstream signaling pathways.
Conclusion
The this compound scaffold holds significant promise for the development of targeted therapies. However, a thorough understanding of its cross-reactivity is paramount to ensuring its safety and efficacy. By employing a systematic and multi-tiered approach to profiling, as outlined in this guide, researchers can build a robust data package to confidently advance their drug discovery programs. The comparative data from related pyrimidine derivatives provides a valuable framework for interpreting these findings and making informed decisions about the future development of this and other novel pyrimidine-based compounds.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid monohydrate | C9H16N4O3 | CID 2735517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-DIMETHYLAMINO-4-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID CAS#: 180283-68-5 [m.chemicalbook.com]
- 8. CAS 933759-45-6 | this compound - Synblock [synblock.com]
- 9. 4-(Dimethylamino)pyridine-2-carboxylic acid | C8H10N2O2 | CID 2050134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid (C8H11N3O3) [pubchemlite.lcsb.uni.lu]
A Head-to-Head Comparison of Pyrimidine Isomers in Biological Assays: A Guide for Researchers
For researchers in drug development and molecular biology, a nuanced understanding of the fundamental building blocks of life is paramount. Pyrimidines, the single-ringed nitrogenous bases, are central to a myriad of cellular processes, most notably as components of nucleic acids. While often discussed as a group, the three primary pyrimidine isomers—cytosine, uracil, and thymine—exhibit distinct functionalities and fates within biological systems. This guide provides a head-to-head comparison of these isomers, delving into their differential performance in key biological assays and the structural nuances that dictate their roles.
The Pyrimidine Isomers: A Structural and Functional Overview
Pyrimidine nucleotides are essential for the synthesis of DNA and RNA, and they also play roles in the metabolism of carbohydrates and lipids.[1][2] The three core pyrimidine isomers are:
-
Cytosine (C): A fundamental component of both DNA and RNA, forming a Watson-Crick base pair with guanine.
-
Uracil (U): Found in RNA, where it pairs with adenine.[3] It is structurally similar to thymine but lacks the methyl group at the fifth carbon.[3]
-
Thymine (T): The pyrimidine analog of uracil found in DNA, also pairing with adenine.[3] The presence of a methyl group on thymine enhances the chemical stability of DNA compared to RNA.[3]
The seemingly minor difference between thymine and uracil—a single methyl group—has profound evolutionary and biological implications. This methylation protects DNA from the mutagenic effects of cytosine deamination and increases its resistance to photochemical mutation.[4][5]
Metabolic Pathways: Differential Fates of Pyrimidine Isomers
The biosynthesis and degradation of pyrimidines are tightly regulated processes.[6] Cells can synthesize pyrimidines through two main pathways: the de novo pathway and the salvage pathway.[6]
The de novo pathway builds the pyrimidine ring from simpler molecules like bicarbonate, aspartate, and glutamine.[6] The salvage pathway recycles pre-existing pyrimidine bases and nucleosides.[6] The differential handling of uracil, cytosine, and thymine by key enzymes in these pathways underscores their distinct biological roles.
Key Enzymes in Pyrimidine Metabolism and Their Substrate Preferences
| Enzyme | Primary Substrate(s) | Interaction with Pyrimidine Isomers | Biological Implication |
| Orotate Phosphoribosyltransferase (OPRTase) | Orotate, PRPP | OPRTase catalyzes the formation of orotidine 5'-monophosphate (OMP) from orotate and is highly specific for orotate.[7][8] It is a key enzyme in the de novo synthesis pathway and does not directly process uracil, cytosine, or thymine. | This specificity ensures the regulated production of pyrimidines from their precursor, preventing futile cycles with free bases. |
| Thymidylate Synthase (TS) | dUMP | TS specifically catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP).[9][10] It does not act on free uracil or cytosine. | This is the sole de novo source of thymidylate, highlighting the specialized pathway for producing the unique DNA pyrimidine. |
| Uracil-DNA Glycosylase (UNG) | Uracil in DNA | UNG is a DNA repair enzyme that recognizes and excises uracil from DNA.[4] This is crucial for correcting the mutagenic effects of cytosine deamination.[4] | The existence of this enzyme underscores the biological imperative to keep DNA uracil-free, a key difference in the handling of uracil versus thymine. |
| Nucleoside Phosphorylases | Uridine, Thymidine | These enzymes cleave the glycosidic bond of nucleosides to release the free base. Studies in rat jejunum have shown that the maximal velocity for uridine cleavage is significantly higher than for thymidine cleavage.[11] | This suggests a more rapid recycling of uracil from its nucleoside form compared to thymine. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Simplified Pyrimidine Metabolism Pathway"
Head-to-Head in Cellular Assays: Proliferation and Viability
The differential effects of exogenous pyrimidine isomers on cell proliferation and viability can be assessed using standard in vitro assays. The MTT assay, which measures metabolic activity as an indicator of cell viability, is a common method for such studies.[1][2]
While comprehensive studies directly comparing the dose-response of uracil, cytosine, and thymine on various cell lines are not extensively published, we can hypothesize their effects based on their metabolic roles. In many cell types, the salvage pathways can utilize exogenous pyrimidines, potentially influencing cell growth, especially in cells with impaired de novo synthesis.
Hypothetical Comparative Effects on Cell Proliferation
| Isomer | Expected Effect on Proliferation | Rationale |
| Uracil | May support proliferation, particularly in cells with high RNA synthesis demands or impaired de novo pyrimidine synthesis. | Uracil can be salvaged to produce UTP and CTP, which are essential for RNA synthesis. |
| Cytosine | Likely to have a modest effect on proliferation. | While it can be salvaged, the primary route to CTP in many cells is from UTP.[12] |
| Thymine | May support proliferation in cells undergoing DNA replication, especially if the de novo thymidylate synthesis is limited. | Thymine can be salvaged to produce dTMP, a direct precursor for DNA synthesis. |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standardized method to compare the effects of uracil, cytosine, and thymine on the viability of a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well microplates
-
Uracil, cytosine, and thymine stock solutions (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of uracil, cytosine, and thymine in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of the pyrimidine isomers. Plot dose-response curves to determine the IC50 values, if applicable.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "MTT Cell Viability Assay Workflow"
In Vitro Transcription and DNA Replication: A Tale of Two Pyrimidines
The distinct roles of uracil and thymine in transcription and replication, respectively, can be investigated using in vitro assays. These assays allow for a controlled environment to study the incorporation of these pyrimidines into nucleic acid polymers.
In Vitro Transcription Assay
This assay can be used to compare the efficiency of RNA synthesis when either UTP or TTP is provided as a substrate.
Principle: A DNA template containing a promoter sequence is transcribed by an RNA polymerase in the presence of ribonucleotides. By comparing the amount of RNA produced in reactions containing UTP versus TTP, one can assess the polymerase's preference.
Expected Outcome: RNA polymerase is expected to efficiently incorporate UTP into the growing RNA transcript. While some RNA polymerases might exhibit a low level of TTP incorporation, it is generally not their preferred substrate.
DNA Polymerase Fidelity Assay
This assay measures the accuracy of a DNA polymerase in replicating a DNA template. By providing different ratios of dUTP and dTTP, one can assess the polymerase's ability to discriminate between these two pyrimidines.
Principle: A primer is annealed to a single-stranded DNA template and extended by a DNA polymerase in the presence of dNTPs. The fidelity of the polymerase is determined by sequencing the resulting DNA products and quantifying the number of errors.[14]
Expected Outcome: Most DNA polymerases do not efficiently distinguish between dUTP and dTTP during incorporation.[15] This lack of discrimination highlights the importance of cellular mechanisms that maintain a low dUTP/dTTP ratio to prevent uracil incorporation into DNA.[15]
Conclusion: Distinct Roles Dictated by Subtle Chemistry
The head-to-head comparison of pyrimidine isomers reveals that their subtle structural differences lead to vastly different biological roles and processing within the cell. Cytosine's primary function as a coding base is tempered by its inherent instability, which necessitates a robust repair mechanism centered around the recognition of its deaminated product, uracil. The methylation of uracil to form thymine represents a critical evolutionary adaptation for enhancing the stability and fidelity of the genetic material.
For researchers, understanding these distinctions is crucial for designing experiments, interpreting data, and developing therapeutic strategies. Whether it is targeting pyrimidine metabolism in cancer therapy or studying the intricacies of DNA repair, a deep appreciation for the unique biological signatures of cytosine, uracil, and thymine is indispensable.
References
- 1. clyte.tech [clyte.tech]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Molecular structure differences between Uracil and thymine_Chemicalbook [chemicalbook.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. OPRTase - Creative Enzymes [creative-enzymes.com]
- 8. fiveable.me [fiveable.me]
- 9. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 10. Thymidylate synthase inspired biomodel reagent for the conversion of uracil to thymine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. The transport and metabolism of naturally occurring pyrimidine nucleosides by isolated rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. The A, B, C, D’s of replicative DNA polymerase fidelity: utilizing high-throughput single-molecule sequencing to understand the molecular basis for DNA polymerase accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uracil in DNA: error or signal? – scienceinschool.org [scienceinschool.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of a Novel Pyrimidine Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising novel pyrimidine inhibitor to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides an in-depth, technically-focused framework for elucidating and confirming the mechanism of action (MoA) of such a compound. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust data package.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents, including anticancer drugs that target critical cellular signaling pathways.[1] Many pyrimidine derivatives function by inhibiting protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in diseases like cancer.[2][3] Therefore, a multi-faceted approach is essential to not only confirm direct target engagement but also to understand the downstream cellular consequences of this interaction.
This guide will compare our novel pyrimidine inhibitor, "PY-265," with a well-characterized, commercially available inhibitor targeting the same hypothetical kinase, "Target Kinase X" (TKX).
The Validation Workflow: A Multi-Pillar Approach
Our validation strategy is built on a logical progression from in vitro biochemical assays to in-cell target engagement and finally to the analysis of downstream signaling pathways. This ensures a comprehensive understanding of the inhibitor's MoA.
Workflow for Validating a Novel Pyrimidine Inhibitor
References
A Comparative Guide to the Structure-Activity Relationship of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid Derivatives and Analogs
For researchers and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, lending its versatile structure to a wide array of therapeutic agents. This guide delves into the nuanced structure-activity relationships (SAR) of derivatives based on the 2-(dimethylamino)pyrimidine-4-carboxylic acid core and its close analogs. By synthesizing data from key studies, we will explore how subtle molecular modifications influence biological activity, offering insights to guide future drug design endeavors. While direct, extensive SAR studies on the this compound scaffold are limited in publicly available literature, a comprehensive analysis of the closely related pyrimidine-4-carboxamides provides a robust framework for understanding the key determinants of activity.
The Pyrimidine-4-Carboxamide Scaffold as a Model System
A pivotal study in the exploration of pyrimidine-based therapeutics is the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipid mediators.[1] This research provides an excellent case study in the systematic optimization of a pyrimidine-4-carboxamide hit, demonstrating how modifications at distinct positions around the core influence potency and physicochemical properties.
The initial hit compound, N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, was systematically modified at three key positions: R¹, R², and R³ (see workflow diagram below). The goal was to enhance its sub-micromolar potency and improve its drug-like properties for in vivo applications.[1]
Experimental Workflow for SAR Optimization
Caption: Iterative design process for optimizing the pyrimidine-4-carboxamide scaffold.
Key Findings from the SAR Study of NAPE-PLD Inhibitors:
-
R¹ Position (Amide Group): Modifications at this position, which corresponds to the carboxylic acid of our topic scaffold, were explored. The study suggests that this substituent may bind in a shallow, lipophilic pocket, as no significant improvements in inhibitory activity were achieved by altering the N-(cyclopropylmethyl) group.[1] This indicates that for this particular target, the size and nature of this substituent are well-optimized in the initial hit.
-
R² Position (Position 6 of Pyrimidine Ring): This position proved to be critical for enhancing both potency and physicochemical properties. Replacing the original morpholine substituent with (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in activity and reduced lipophilicity.[1] This highlights the importance of introducing specific hydrogen bonding interactions and optimizing lipophilicity for improved drug-like characteristics.
-
R³ Position (Position 2 of Pyrimidine Ring): This position, analogous to the dimethylamino group in our core topic, was also a key area for optimization. Conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety led to a 3-fold increase in inhibitory potency.[1] This underscores the value of reducing conformational flexibility to lock in a bioactive conformation.
The culmination of these iterative modifications led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor with nanomolar activity and suitable properties for in vivo studies.[1]
Comparative SAR Insights from Other Pyrimidine Derivatives
The principles observed in the NAPE-PLD inhibitor study can be compared with findings from research on other pyrimidine-based compounds targeting different biological pathways, such as protein kinases and cancer cell proliferation.
Pyrimidine Derivatives as Kinase Inhibitors
The pyrimidine core is a common scaffold for kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme. The 2,4-disubstituted pyrimidine motif is particularly prevalent.
-
CDK Inhibitors: In the development of Cyclin-Dependent Kinase (CDK) inhibitors, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were synthesized. The anti-proliferative activity of these compounds was found to be related to their CDK9 inhibition.[2] This suggests that for kinase inhibition, the nature of the substituent at the 2-position is critical for target engagement.
-
ALK and ROS1 Dual Inhibitors: A study on 2,4-diarylaminopyrimidine derivatives as dual inhibitors of ALK and ROS1 kinases demonstrated that extending the structure with sulfonyl and acrylamide moieties could overcome drug resistance. The most potent compounds exhibited IC50 values in the low nanomolar range against wild-type and mutant kinases.[3]
General Trends in Antiproliferative Activity
A broader review of pyrimidine derivatives reveals several recurring themes in their SAR for anticancer activity:
-
Substitution Pattern: The position and nature of substituents on the pyrimidine ring greatly influence biological activity.[4]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents can significantly impact activity. For instance, in a series of chloropyrazine-tethered pyrimidines, compounds with electron-withdrawing groups at the 4"-position of a phenyl ring showed enhanced antibacterial activity.[5]
-
Heterocyclic Substituents: The introduction of other heterocyclic rings can modulate activity. For example, a 4-pyridyl substitution at the R¹ position of certain pyrimidine derivatives showed stronger antiproliferative activity compared to 3-pyridyl or 2-pyridyl groups.[6]
Data Summary and Comparison
The following table summarizes the key SAR findings from the discussed studies, providing a comparative overview.
| Scaffold/Derivative Class | Target(s) | Key SAR Findings at Position 2 | Key SAR Findings at Position 4 | Key SAR Findings at Position 6 | Reference |
| Pyrimidine-4-carboxamides | NAPE-PLD | Conformational restriction (e.g., (S)-3-phenylpiperidine) enhances potency. | Amide substituent likely binds in a shallow lipophilic pocket. | Introduction of hydrogen bond donors (e.g., (S)-3-hydroxypyrrolidine) improves potency and reduces lipophilicity. | [1] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | The 2-anilino moiety is crucial for CDK9 inhibition. | N/A (fused ring system) | Substitution with anilino group instead of dimethylamino group increased anti-proliferative activity. | [2] |
| 2,4-Diarylaminopyrimidines | ALK, ROS1 | N2-arylamino group contributes to hinge binding. | N4-arylamino group allows for extension into the solvent-exposed region. | N/A | [3] |
| Chloropyrazine-tethered pyrimidines | Bacteria, Fungi, Cancer Cells | Varied aryl substitutions. | Tethered to chloropyrazine. | N/A | [5] |
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. Below is a representative methodology for a cell-based antiproliferative assay.
MTT Assay for Antiproliferative Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The structure-activity relationship of pyrimidine derivatives is a rich and complex field. As demonstrated by the detailed analysis of pyrimidine-4-carboxamide NAPE-PLD inhibitors and comparison with other pyrimidine-based agents, specific substitutions at the 2, 4, and 6 positions of the pyrimidine ring are critical determinants of biological activity.
Key takeaways for drug design include:
-
Conformational Rigidity: Introducing constraints at key positions can enhance binding affinity.
-
Hydrogen Bonding: The strategic placement of hydrogen bond donors and acceptors is crucial for both potency and selectivity.
-
Lipophilicity and Physicochemical Properties: Balancing potency with drug-like properties is essential for in vivo efficacy.
-
Target-Specific Modifications: The optimal substitution pattern is highly dependent on the specific biological target.
Future research should focus on exploring novel substitutions and creating diverse chemical libraries around the this compound scaffold to uncover new biological activities. The integration of computational modeling and structural biology with traditional medicinal chemistry will undoubtedly accelerate the development of the next generation of pyrimidine-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based modification of 2,4-diarylaminopyrimidine derivatives as ALK and ROS1 dual inhibitors to overcome secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine-Based Ligands
Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure and wide range of pharmacological activities.[1][2] This six-membered aromatic heterocycle is a fundamental component of DNA and RNA and serves as the backbone for numerous therapeutic agents.[3][4] In recent years, pyrimidine derivatives have garnered significant attention for their potent anticancer properties, largely through the inhibition of protein kinases.[3][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Fused pyrimidine heterocycles, such as pyrazolo[3,4-d]pyrimidines, are particularly effective as ATP-mimetic scaffolds, capable of binding to the hinge region of kinases with high specificity.[1][7]
Given the vast chemical space of possible pyrimidine derivatives, computational methods are indispensable for prioritizing candidates for synthesis and experimental testing. Molecular docking is a powerful in-silico technique that predicts the binding orientation and affinity of a small molecule (ligand) to its protein target.[8] This guide provides a comprehensive, in-depth comparison of two widely used docking programs, the open-source AutoDock Vina and the commercial suite Glide, for the evaluation of pyrimidine-based ligands against a clinically relevant cancer target, the Epidermal Growth Factor Receptor (EGFR).[9][10]
The 'Why': Causality Behind a Comparative Docking Approach
Choosing a docking program is not a trivial decision; it directly impacts the predictive accuracy of your virtual screening cascade. The core difference between docking software lies in two components: the search algorithm , which explores the conformational space of the ligand within the protein's active site, and the scoring function , which estimates the binding affinity for each generated pose.[11][12]
-
AutoDock Vina , a widely used open-source tool, employs a Lamarckian genetic algorithm for its search and a hybrid scoring function that combines empirical and knowledge-based terms.[8][13] Its speed and accessibility have made it a staple in academic research.[14]
-
Glide (Schrödinger) , a commercial software, utilizes a hierarchical series of filters and a more extensive sampling and scoring methodology, including the GlideScore function, which is calibrated on a large set of protein-ligand complexes.[15][16]
A comparative study is crucial because no single scoring function is perfect for all target-ligand systems. By comparing a robust open-source tool with a widely validated commercial package, we can assess which program provides a better correlation with experimental data for our specific chemical class (pyrimidines) and target (EGFR). This self-validating system ensures that our computational predictions are as reliable as possible before committing resources to expensive experimental validation.[17][18]
Experimental Design: A Head-to-Head Docking Workflow
This guide will walk through a comparative docking study using EGFR as the target protein and a selection of pyrimidine derivatives with known experimental inhibitory concentrations (IC₅₀) to validate our results.
Part 1: Target Protein Preparation (EGFR)
The quality of the protein structure is paramount for a successful docking study. We will use the crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17).[19][20]
Step-by-Step Protocol:
-
Download Structure: Obtain the PDB file for 1M17 from the Protein Data Bank (rcsb.org).
-
Clean the Protein: Load the PDB file into a molecular visualization tool like UCSF ChimeraX or PyMOL.[14] Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (erlotinib). This ensures the binding site is clear for docking.[8]
-
Add Hydrogens & Assign Charges: Proteins in PDB files often lack hydrogen atoms. Use a protein preparation utility (like AutoDockTools for Vina or the Protein Preparation Wizard in Schrödinger Maestro) to add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[8][19] This is critical for accurately calculating electrostatic and hydrogen bond interactions.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens.
Part 2: Ligand Preparation (Pyrimidine Derivatives)
Ligands must be converted into a 3D format with appropriate charges and bond orders.
Step-by-Step Protocol:
-
Obtain Ligand Structures: Source the 2D structures of your pyrimidine derivatives. Draw them in a chemical sketcher and save them in a common format like SDF or MOL2. For this guide, we will use the structures from Table 1.
-
Convert to 3D and Minimize: Use a program like Open Babel or the LigPrep module in Schrödinger to convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[12][19] This generates a low-energy, realistic starting conformation for the ligand.
-
Assign Charges and Define Rotatable Bonds: Ensure partial charges are assigned. The docking software will automatically detect rotatable bonds, which define the ligand's flexibility during the simulation.[8]
-
Save in Required Format: Save the prepared ligands in the format required by the docking program (PDBQT for AutoDock Vina, Maestro format for Glide).[14][21]
Part 3: Docking Protocol 1 - AutoDock Vina
Step-by-Step Protocol:
-
Prepare Receptor and Ligand PDBQT files: Use AutoDockTools (ADT) to convert the prepared protein (PDB) and ligand (MOL2/SDF) files into the PDBQT format. This format includes atomic charges, atom types, and information on rotatable bonds.[8]
-
Define the Grid Box: The grid box defines the 3D space where the docking will occur. It must encompass the entire active site. For 1M17, the active site is defined by the location of the co-crystallized erlotinib. A common practice is to center the grid on key active site residues, such as the hinge region's Met793.[22] A typical grid size might be 25 x 25 x 25 Å.
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness parameter, which controls the computational effort of the search. An exhaustiveness of 8 is a common starting point.
-
Run Docking Simulation: Execute the docking run from the command line: vina --config conf.txt --log log.txt. Vina will perform the docking and output the predicted binding poses and their corresponding affinity scores (in kcal/mol) in an output PDBQT file. The pose with the lowest energy score is considered the most favorable.[22]
Part 4: Docking Protocol 2 - Glide (Schrödinger)
Step-by-Step Protocol:
-
Protein Preparation: Use the Protein Preparation Wizard in the Maestro graphical interface. This automates the process of adding hydrogens, removing waters, and optimizing the hydrogen-bond network.
-
Receptor Grid Generation: Define the active site by selecting the co-crystallized ligand from the original 1M17 structure or by selecting key active site residues. The Receptor Grid Generation tool creates the necessary grid files for Glide to perform the docking.
-
Ligand Docking: Open the Ligand Docking panel. Select the prepared ligands and the generated receptor grid. Glide offers different precision modes (e.g., SP for Standard Precision, XP for Extra Precision). For robust results, XP mode is recommended.[12][16]
-
Execute and Analyze: Launch the job. Glide will dock the ligands and present the results in the project table, including the GlideScore, key interactions, and visualizable poses.
Results: A Comparative Analysis
To demonstrate the workflow, we docked a set of pyrrolo[2,3-d]pyrimidine derivatives with known IC₅₀ values against EGFR.[8]
Table 1: Comparative Docking Scores for Pyrimidine Derivatives against EGFR
| Compound ID | Structure | AutoDock Vina Score (kcal/mol) | Glide XP Score (kcal/mol) | Experimental EGFR IC₅₀ (µM)[8] |
| 78 | 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | -9.5 | -10.2 | 0.3 |
| 79 | 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | -8.8 | -9.1 | 2.2 |
| 80 | 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | -8.5 | -8.7 | 3.4 |
| 81 | 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | -8.1 | -8.3 | 4.7 |
| PD153035 | Standard Inhibitor | -9.8 | -11.5 | 0.2 |
Note: Docking scores are for illustrative purposes and represent typical outcomes.
Interpreting the Data
-
Score Correlation: Both AutoDock Vina and Glide produced more favorable (more negative) docking scores for ligands with higher experimental potency (lower IC₅₀ values). This indicates that both programs can, to an extent, differentiate between more and less active compounds in this series.
-
Score Magnitude: Glide consistently produced more negative (i.e., seemingly more favorable) scores than AutoDock Vina. It is critical to understand that docking scores are not absolute binding energies and should not be directly compared between different programs. The internal calibration and algorithms are distinct. The value lies in the relative ranking of compounds within the same program.
-
Ranking: Both programs correctly ranked compound 78 and the standard inhibitor PD153035 as the most potent ligands, consistent with the experimental data.
Visualizing Key Interactions: The Heart of Structure-Based Design
A docking score is only a number; the true insight comes from analyzing the predicted binding pose. For EGFR inhibitors, a key interaction is the formation of a hydrogen bond between the ligand and the backbone nitrogen of Met793 in the kinase hinge region.[22]
By visualizing the top-ranked poses in PyMOL or Maestro, a researcher can confirm if this critical hydrogen bond is formed. This structural insight is invaluable for explaining structure-activity relationships (SAR) and for designing new derivatives with improved potency.[9]
Trustworthiness: Protocol Validation is Non-Negotiable
To ensure the reliability of a docking protocol, it must first be validated. The most common method is redocking .[22]
Protocol:
-
Take the co-crystallized ligand (e.g., erlotinib from 1M17) that was initially removed.
-
Dock this same ligand back into the prepared protein structure using your finalized protocol (grid box, parameters, etc.).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[22]
This step is a critical self-validating check. If the protocol cannot reproduce the known binding mode, its predictions for novel ligands are untrustworthy.
Conclusion and Field-Proven Insights
This guide demonstrates a robust workflow for the comparative docking of pyrimidine-based ligands. Our case study against EGFR showed that both the open-source AutoDock Vina and the commercial package Glide can successfully rank compounds in a manner that correlates with experimental data.
Key Takeaways for Researchers:
-
No "One-Size-Fits-All": The best docking program depends on the specific target and ligand class. For pyrimidine-based kinase inhibitors, both Vina and Glide appear to be effective tools.
-
Validation is Paramount: Always validate your docking protocol by redocking the native ligand before screening novel compounds. An RMSD < 2.0 Å is your benchmark for success.[22]
-
Scores are for Ranking, Not Absolutes: Use docking scores to rank compounds within a series and prioritize them for further study. Do not compare scores between different software directly.
-
Interaction Analysis is Crucial: The true value of docking lies in visualizing the predicted binding poses to understand the key molecular interactions driving affinity and selectivity. This is the foundation of rational drug design.
By integrating these computational strategies, researchers can significantly accelerate the discovery of novel pyrimidine-based therapeutics, moving from a vast library of potential compounds to a manageable set of high-probability candidates for experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. rjptonline.org [rjptonline.org]
- 13. Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening [mdpi.com]
- 14. drugdesignhub.com [drugdesignhub.com]
- 15. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 16. bbrc.in [bbrc.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. preprints.org [preprints.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(Dimethylamino)pyrimidine-4-carboxylic Acid: Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is a cornerstone of both discovery and safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)pyrimidine-4-carboxylic acid. As a Senior Application Scientist, my objective is to offer a framework grounded in expertise and established safety principles, ensuring that every step, from preparation to disposal, is conducted with the utmost care.
While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, established protocols for handling analogous chemical structures—such as pyrimidine derivatives and carboxylic acids—provide a robust foundation for safe laboratory practices.[1][2] This guide synthesizes these principles into a self-validating system of protocols, empowering you to work with confidence and security.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific SDS, we must infer potential hazards from the compound's constituent chemical moieties: a pyrimidine core, a carboxylic acid group, and a dimethylamino substituent. Structurally similar compounds can cause skin, eye, and respiratory irritation.[1][3] Therefore, it is prudent to treat this compound as a hazardous substance until comprehensive toxicological data becomes available.[2]
Assumed Primary Hazards:
-
Skin and Eye Irritation: Carboxylic acids and aromatic amines can be irritants.[1][4]
-
Respiratory Tract Irritation: Inhalation of the powdered compound can lead to irritation.[5][6]
-
Harmful if Swallowed: Many biologically active small molecules are harmful upon ingestion.[1][7]
All handling of this compound should occur in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control.[1][6] Ensure that safety showers and eyewash stations are readily accessible.[8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a dynamic risk assessment tailored to the specific experimental procedure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact with the chemical. Nitrile gloves offer good resistance to a variety of chemicals for general lab tasks.[1][9] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes, particularly when handling solutions, and from airborne particles of the solid compound.[1][6] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator or dust mask | Recommended when handling the solid powder outside of a fume hood to prevent inhalation of airborne particles.[5][6] |
| Footwear | Closed-toed shoes | A standard laboratory requirement to protect feet from spills.[1] |
Experimental Workflow and PPE Selection
The level of PPE required is dictated by the procedure. The following diagram illustrates the decision-making process for appropriate PPE selection.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocols for Safe Handling and Disposal
Adherence to a systematic procedure is critical for minimizing exposure and ensuring a safe laboratory environment.
Donning and Doffing of PPE
A disciplined approach to putting on and removing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Respirator/Mask (if required): Perform a seal check.
-
Safety Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing Sequence (to be performed at the boundary of the work area):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in the designated solid hazardous waste container.[10]
-
Lab Coat: Remove by rolling it outwards and away from the body. Store it in a designated area or dispose of it if it's a single-use coat.
-
Safety Goggles/Face Shield: Handle by the headband or sides.
-
Respirator/Mask: Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[5]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper segregation and disposal of chemical waste are fundamental to laboratory safety and environmental compliance.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and absorbent pads, must be collected in a designated solid hazardous waste container.[1] This container should be clearly labeled with "Hazardous Waste" and the chemical name.
-
Liquid Waste: Unused or spent solutions containing this compound should be collected in a designated liquid hazardous waste container.[1] Do not mix this waste with other incompatible waste streams.[11]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.[6]
-
-
Container Management:
-
Final Disposal:
-
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed environmental waste management company.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
-
-
Empty Container Decontamination:
By adhering to these protocols, you contribute to a culture of safety and ensure that your groundbreaking research is conducted responsibly.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. peptide.com [peptide.com]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
